molecular formula C9H5BrFN B179352 6-Bromo-7-fluoroquinoline CAS No. 127827-52-5

6-Bromo-7-fluoroquinoline

Cat. No.: B179352
CAS No.: 127827-52-5
M. Wt: 226.04 g/mol
InChI Key: IFIKQQLFQMNCRN-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinoline is a functionalized quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. Its specific halogenation pattern makes it a valuable precursor for constructing complex molecules, particularly via cross-coupling reactions like the Suzuki reaction, which allows for the introduction of diverse chemical groups at the bromine site . This compound is part of the fluoroquinolone scaffold family, which is extensively investigated for developing novel antibacterial agents to combat multidrug-resistant pathogens . Researchers utilize this and similar bromo-fluoroquinolones to create hybrids and conjugates, such as with thiazole or thiadiazole rings, to develop multi-targeting antibiotics with enhanced activity against resistant bacterial strains, including Mycobacterium tuberculosis . Beyond antimicrobial applications, the quinoline core is also a platform for developing compounds with other bioactivities, including anticancer properties, and for exploring photophysical properties in materials science . The presence of both bromine and fluorine atoms provides distinct handles for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in various research fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIKQQLFQMNCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561532
Record name 6-Bromo-7-fluoroquinoline
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Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127827-52-5
Record name 6-Bromo-7-fluoroquinoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-fluoroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-7-fluoroquinoline
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Foundational & Exploratory

Introduction: Strategic Importance of 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-7-fluoroquinoline

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 127827-52-5), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, core applications, and detailed safety protocols. The guide is structured to deliver not just data, but also field-proven insights into the causality behind its utility and handling, ensuring a blend of technical accuracy and practical expertise.

This compound is a halogenated derivative of quinoline. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine and bromine atoms at the 6- and 7-positions, respectively, significantly enhances the molecule's utility as a synthetic intermediate.

The fluorine atom is a well-established bioisostere for a hydrogen atom but offers profound changes in electronic properties, metabolic stability, and binding interactions of the final compound. The bromo-substituent serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse functional groups. This dual-functionality makes this compound a highly valuable precursor in the synthesis of complex molecules, particularly within the renowned class of fluoroquinolone antibiotics, which are known to be effective against a broad spectrum of bacteria.[1][2] These antibiotics typically exert their therapeutic effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby preventing DNA replication and transcription.[3][4][5]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and synthesis.

Chemical Identifiers
IdentifierValueSource
CAS Number 127827-52-5[6]
Molecular Formula C₉H₅BrFN[6][7]
Molecular Weight 226.05 g/mol [6]
Canonical SMILES C1=CC2=CC(=C(C=C2N=C1)F)Br[7]
InChI Key IFIKQQLFQMNCRN-UHFFFAOYSA-N[6][7]
Physicochemical Data
PropertyValueSource
Physical Form Solid[6]
Boiling Point 295.7 ± 20.0 °C at 760 mmHg[6][8]
Density 1.6 ± 0.1 g/cm³[8]
Storage Temperature Room Temperature, sealed in dry conditions[6][9]

Synthesis and Reactivity Insights

While specific, detailed syntheses for this compound are proprietary or sparsely published, a plausible and efficient synthetic route can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction. The choice of this pathway is dictated by the commercial availability of starting materials and the reaction's reliability for constructing the quinoline core.

Proposed Synthetic Workflow

The synthesis logically begins with a suitably substituted aniline, in this case, 4-bromo-3-fluoroaniline. This precursor contains the necessary halogen substituents in the correct orientation.

G A 4-Bromo-3-fluoroaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate (EMME) B->C D Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether) C->D Heat E Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate C->E Gould-Jacobs Reaction G 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid E->G Saponification F Hydrolysis (NaOH) then Acidification (HCl) I 6-Bromo-7-fluoro-4-quinolone G->I Decarboxylation H Thermal Decarboxylation K 6-Bromo-4-chloro-7-fluoroquinoline I->K Vilsmeier-Haack type reaction J Chlorination (POCl₃) M This compound (Target) K->M Reduction L Reductive Dechlorination (e.g., H₂, Pd/C)

Caption: Proposed Gould-Jacobs synthesis pathway for this compound.

Experimental Rationale:

  • Condensation: The reaction of 4-bromo-3-fluoroaniline with diethyl (ethoxymethylene)malonate (EMME) is a standard nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of EMME. This step is typically performed under mild heating to drive the reaction to completion.

  • Thermal Cyclization: The resulting intermediate is cyclized at high temperatures (~250 °C). A high-boiling solvent like diphenyl ether is crucial to provide the necessary thermal energy for the intramolecular electrophilic aromatic substitution to occur, forming the quinoline ring system.

  • Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated by heating. This sequence removes the carboxyl group at the 3-position, which is a remnant of the malonate reagent.

  • Chlorination and Reduction: The resulting 4-quinolone is converted to the more reactive 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). Finally, a selective reductive dechlorination, often using catalytic hydrogenation (H₂ over Pd/C), yields the target molecule, this compound.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile scaffold for building more complex, high-value molecules.

Core of Novel Fluoroquinolone Antibiotics

The primary application is in the synthesis of new fluoroquinolone antibiotics.[1][3][5] The 7-fluoro substituent is a common feature in many potent antibiotics of this class. The bromine at the 6-position provides a strategic point for modification. Using modern cross-coupling chemistry, researchers can replace the bromine with various side chains to modulate the drug's properties, such as:

  • Spectrum of Activity: Targeting different bacterial species, including resistant strains.[4]

  • Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Safety Profile: Reducing potential side effects.

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Normal Function Fragmented_DNA Fragmented DNA (Cell Death) DNA_Gyrase->Fragmented_DNA Forms toxic complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds Fluoroquinolone Fluoroquinolone Derivative Fluoroquinolone->DNA_Gyrase Inhibits

Caption: Mechanism of action for fluoroquinolone antibiotics targeting bacterial DNA gyrase.

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound serves as a building block for novel pesticides.[8] The quinoline core is present in some fungicides and insecticides. The bromo- and fluoro-substituents can be used to fine-tune the activity, environmental persistence, and selectivity of the final agrochemical product.

Safety, Handling, and Storage Protocols

Due to its classification as a hazardous substance, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification and GHS Classification
  • Pictogram: GHS07 (Exclamation Mark)[6]

  • Signal Word: Warning[6]

  • Hazard Statements: [6][10]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Recommended Handling Protocol

This protocol is designed as a self-validating system to minimize exposure risk.

  • Engineering Controls:

    • Work Area: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][10]

    • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting work.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10]

    • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use. Wash and dry hands thoroughly after handling.[10]

    • Body Protection: Wear a flame-resistant lab coat and impervious clothing. Ensure closed-toe shoes are worn.[10]

  • Procedural Handling:

    • Dispensing: Avoid generating dust. Use non-sparking tools for transferring the solid.[10]

    • Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[10]

  • Storage:

    • Conditions: Store in a tightly closed container in a dry, well-ventilated place.[8] Keep away from sources of ignition and incompatible materials like strong oxidizing agents.

  • Emergency Procedures:

    • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical help if irritation occurs.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its carefully positioned halogen atoms provide a combination of inherent biological relevance (from the fluorine) and synthetic flexibility (from the bromine). For drug development professionals and agrochemical scientists, mastering the chemistry and handling of this intermediate opens doors to creating novel, effective, and potentially life-changing molecules. Its continued application in the synthesis of next-generation antibiotics and targeted pesticides underscores its importance in addressing global health and food security challenges.

References

  • This compound CAS 127827-52-5. BIOSYNCE. [Link]
  • 6-Bromo-7-fluoroisoquinoline. ChemBK. [Link]
  • CAS No : 1258833-80-5 | Product Name : 6-Bromo-7-fluoroisoquinoline.
  • 6-Bromo-5,7-difluoroquinoline. PubChem. [Link]
  • 6-bromo-7-fluoroisoquinoline. Appretech Scientific Limited. [Link]
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity.
  • This compound (C9H5BrFN). PubChemLite. [Link]
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
  • Synthesis of 6-bromo-4-iodoquinoline.
  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. National Institutes of Health (NIH). [Link]
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]
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  • FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. TMP Universal Journal of Medical Research and Surgical Techniques. [Link]
  • Quinolone antibiotics. National Institutes of Health (NIH). [Link]
  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6-Bromo-7-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern imparts specific electronic and steric properties that are pivotal in its application as a versatile building block for novel molecular entities. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights based on analogous structures. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. This document is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction: The Significance of this compound in Modern Chemistry

The quinoline scaffold is a cornerstone in the architecture of a vast array of biologically active compounds and functional materials. The strategic placement of bromo and fluoro substituents on the quinoline core, as seen in this compound, offers a powerful tool for modulating molecular properties. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile elaboration of the quinoline core.

The dual halogenation in this compound presents a unique combination of electronic effects. The electron-withdrawing nature of both halogens can impact the pKa of the quinoline nitrogen, influencing its behavior in physiological environments. Understanding these fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for the rational design of novel drug candidates and advanced materials. This guide aims to provide a deep dive into these properties, underpinned by a strong foundation of experimental methodology and scientific rationale.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for its successful application. The following section details the known and predicted properties of this compound.

Structural and General Properties
PropertyValueSource(s)
Chemical Structure
IUPAC Name This compound
CAS Number 127827-52-5[2]
Molecular Formula C₉H₅BrFN[2][3]
Molecular Weight 226.05 g/mol [3]
Physical Form Solid
Purity Typically ≥96%
Thermal and Physical Properties
PropertyValueSource(s)
Melting Point No experimental data available. Estimated based on related compounds (e.g., 7-Bromo-6-fluoro-4-methoxyquinoline: 139-141 °C) to be in the range of 100-150 °C.
Boiling Point 295.7 °C at 760 mmHg[2]
Density 1.6 g/cm³ (Predicted)[2]
Solubility and Acidity
PropertyValueSource(s)
Solubility No experimental data available. Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in alcohols. Poorly soluble in water.[4]
pKa No experimental data available. The presence of two electron-withdrawing halogens is expected to decrease the basicity of the quinoline nitrogen, resulting in a pKa lower than that of quinoline (4.9).

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating, providing researchers with robust methodologies for determining the key physicochemical properties of this compound and related compounds.

Melting Point Determination: The Capillary Method

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities. The capillary method is a widely accepted and reliable technique for this determination.

Methodology:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the solid in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Optional): For an unknown compound, a rapid heating ramp (5-10 °C/min) can be used to quickly determine an approximate melting range.

  • Precise Determination: For an accurate measurement, start heating at a temperature approximately 10-15 °C below the expected melting point.

  • Heating Rate: Employ a slow heating rate of 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

  • Replicate Measurements: Perform at least two additional measurements to ensure reproducibility.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Load1 Pack Capillary Tube Prep2->Load1 Measure1 Insert into Apparatus Load1->Measure1 Measure2 Slow Heating (1-2°C/min) Measure1->Measure2 Measure3 Observe & Record Range Measure2->Measure3 Analysis1 Repeat for Reproducibility Measure3->Analysis1 Analysis2 Report Melting Range Analysis1->Analysis2

Caption: Workflow for Melting Point Determination.

Solubility Assessment: Kinetic and Thermodynamic Approaches

Rationale: Solubility is a critical parameter in drug discovery, influencing bioavailability and formulation development.[5] Kinetic solubility provides a high-throughput initial assessment, while thermodynamic solubility offers a more definitive equilibrium value.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

  • Assay Plate Setup: In a 96-well plate, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity (optical density) of each well using a plate reader at a suitable wavelength (e.g., 600 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result Expression: The determined concentration represents the thermodynamic solubility in that specific solvent.

Diagram: Solubility Determination Pathways

SolubilityPathways cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility K1 High-throughput screening K2 DMSO stock addition to buffer K1->K2 K3 Turbidity measurement K2->K3 T1 Equilibrium measurement T2 Excess solid in solvent T1->T2 T3 Shake-flask method T2->T3 T4 HPLC analysis of supernatant T3->T4

Caption: Kinetic vs. Thermodynamic Solubility.

pKa Determination: Potentiometric Titration

Rationale: The pKa value is crucial for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a classic and accurate method for pKa determination.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Acquisition: Record the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the first and second derivatives of the titration curve. The equivalence point, corresponding to the pKa, is identified as the maximum of the first derivative or the zero crossing of the second derivative.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The protons on the quinoline ring will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns, influenced by the positions of the bromo and fluoro substituents.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and bromine atoms will show characteristic chemical shifts and coupling constants (¹JCF, ²JCF, etc.). The carbon attached to fluorine will appear as a doublet.

Expected ¹⁹F NMR Spectral Features: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Expected Mass Spectrum: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound will appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).[6][7] The two peaks will be separated by 2 m/z units and have nearly equal intensities. Common fragmentation pathways for quinolines involve the loss of HCN and cleavage of the benzene ring.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expected IR Spectral Features: The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

  • C-F stretching: ~1000-1300 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Conclusion: A Versatile Scaffold for Future Innovation

This compound stands as a molecule of considerable potential, bridging the gap between fundamental chemical synthesis and applied sciences. Its well-defined, albeit not fully experimentally characterized, physicochemical properties make it an attractive starting point for the development of novel pharmaceuticals and functional materials. The strategic positioning of its halogen atoms provides a dual advantage: the fluorine for tuning biological and material properties, and the bromine for facile synthetic diversification.

The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the properties of this and other novel heterocyclic compounds. By adhering to these rigorous methodologies, the scientific community can ensure the generation of high-quality, reproducible data, thereby accelerating the pace of discovery and innovation. It is our hope that this technical guide will serve as an invaluable resource, empowering researchers to unlock the full potential of this compound and its derivatives.

References

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Sources

Introduction: The Strategic Importance of a Halogenated Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-7-fluoroquinoline: A Core Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has consistently yielded compounds of profound therapeutic importance. From the pioneering antimalarial quinine to the modern synthetic antibacterial agents, this heterocyclic system is a cornerstone of drug design. Within this class, this compound emerges not as an end-product, but as a critical and highly strategic starting material. Its true value lies in its precisely arranged functional groups—a bromine atom and a fluorine atom on the benzo ring—which provide medicinal chemists with the reactive handles necessary to construct complex and potent pharmaceutical agents.

This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explore its synthesis, reactivity, and pivotal role in the development of fluoroquinolone antibiotics. We will delve into the mechanistic reasoning behind its synthesis and application, offering the field-proven insights required by researchers and drug development professionals to effectively leverage this versatile chemical entity.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in a laboratory setting. The data for this compound, summarized below, dictates its handling, storage, and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₉H₅BrFN[1][2]
Molecular Weight 226.05 g/mol [3]
CAS Number 127827-52-5[4]
Appearance Solid
Boiling Point 295.7 ± 20.0 °C at 760 mmHg[4]
Density 1.6 ± 0.1 g/cm³[4]
InChI Key IFIKQQLFQMNCRN-UHFFFAOYSA-N[2]
SMILES C1=CC2=CC(=C(C=C2N=C1)F)Br[2]
Safety and Handling: A Mandate for Caution

This compound is classified as a hazardous substance, and its handling demands strict adherence to safety protocols.[1] It is harmful if swallowed or inhaled and causes significant skin and eye irritation.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling Precautions: Work should be conducted exclusively in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[4] Avoid the formation of dust and aerosols during handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

The Fluoroquinolone Connection: Mechanism of Action

The primary application driving the demand for this compound is its role as a precursor to the fluoroquinolone class of antibiotics.[5][6] These drugs are broad-spectrum synthetic agents prized for their efficacy against both Gram-positive and Gram-negative bacteria.[6][7] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][8] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and bacterial DNA, fluoroquinolones introduce double-strand breaks into the chromosome, leading to a rapid cessation of cellular processes and ultimately, bacterial cell death.[9] The C-7 substituent, which is introduced via the fluorine on the this compound core, plays a crucial role in determining the potency and spectrum of activity of the final antibiotic.[8]

Synthesis: Constructing the Core Scaffold

The synthesis of the this compound core is a multi-step process that relies on classical heterocyclic chemistry, often beginning with a suitably substituted aniline. The following protocol outlines a representative and robust pathway, explaining the rationale behind each key transformation.

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_reagents A 4-Bromo-3-fluoroaniline C Intermediate Enaminone A->C Condensation B Diethyl Malonate B->C D 6-Bromo-7-fluoro-4-hydroxyquinoline C->D Thermal Cyclization (Dowtherm A) E This compound D->E Reduction/Decarboxylation or Dehydroxylation R1 Heat R1->C R2 High Temp (250°C) R2->D R3 e.g., POCl3 then H₂/Pd R3->E

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Gould-Jacobs Approach

This protocol is based on the well-established Gould-Jacobs reaction, a reliable method for quinoline synthesis.

Step 1: Condensation to form Diethyl ((4-bromo-3-fluorophenyl)amino)methylenemalonate

  • Rationale: This initial step creates the key acyclic precursor by reacting the starting aniline with a malonate derivative. This builds the carbon framework necessary for the subsequent cyclization.

  • Procedure:

    • In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 4-bromo-3-fluoroaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.05 eq), and toluene (as solvent).

    • Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap.

    • Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

    • Remove the toluene under reduced pressure. The resulting crude product is often a solid or viscous oil and can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.

Step 2: Thermal Cyclization to form Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate

  • Rationale: This is the critical ring-forming step. High temperature is required to drive the intramolecular electrophilic aromatic substitution, where the enamine system attacks the benzene ring to form the heterocyclic core. A high-boiling, inert solvent like Dowtherm A is used to achieve the necessary temperatures safely.

  • Procedure:

    • Add Dowtherm A (diphenyl ether) to a separate flask and preheat it to 250 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Slowly add the product from Step 1 to the hot Dowtherm A with vigorous stirring. The addition should be controlled to manage the evolution of ethanol.

    • Maintain the temperature at 250 °C for 30-60 minutes after the addition is complete.

    • Cool the reaction mixture to below 100 °C and dilute it with hexane or petroleum ether to precipitate the product.

    • Filter the solid product, wash thoroughly with hexane to remove the Dowtherm A, and dry under vacuum.

Step 3: Saponification and Decarboxylation to yield 6-Bromo-7-fluoroquinolin-4-ol

  • Rationale: The ester group at the 3-position is now removed. Saponification (hydrolysis under basic conditions) converts the ester to a carboxylate, which is then readily removed as CO₂ upon heating in an acidic medium.

  • Procedure:

    • Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux until the solid dissolves and the hydrolysis is complete (typically 2-4 hours).

    • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The carboxylic acid intermediate will precipitate.

    • Heat the acidic mixture to reflux for an additional 1-2 hours to effect decarboxylation.

    • Cool the mixture, filter the resulting solid product, wash with water, and dry.

Step 4: Dehydroxylation to this compound

  • Rationale: The final step is to remove the 4-hydroxy group. A common method is to convert it to a better leaving group (a chloro group) using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by reductive dehalogenation.[10]

  • Procedure:

    • Carefully add phosphorus oxychloride (POCl₃) to the 6-bromo-7-fluoroquinolin-4-ol from Step 3.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction and pour it cautiously onto crushed ice.

    • Neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product (6-bromo-4-chloro-7-fluoroquinoline) with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over sodium sulfate, and concentrate.

    • The intermediate chloro-quinoline can then be reduced to the final product, this compound, using a standard catalytic hydrogenation (e.g., H₂, Pd/C) or other reductive methods.

Application in Fluoroquinolone Synthesis

The strategic placement of the fluorine atom at the C-7 position is the molecule's most important feature for drug synthesis. This fluorine is activated towards nucleophilic aromatic substitution (SₙAr), allowing for the straightforward introduction of various amine-containing side chains, which is a defining feature of many potent fluoroquinolone antibiotics.[8][9]

Diagram of a Core Application Pathway

Application_Pathway Start This compound (or derivative) Product C-7 Substituted Quinolone (Antibiotic Precursor) Start->Product Nucleophilic Aromatic Substitution (SₙAr) Reagent Nucleophilic Amine (e.g., Piperazine) Reagent->Product Final Final Fluoroquinolone Antibiotic (e.g., Ciprofloxacin) Product->Final Further Modification

Caption: Role of this compound as a key intermediate.

The bromine at C-6 provides another synthetic handle. While less reactive than the C-7 fluorine in SₙAr reactions, it is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of carbon-based substituents to further modulate the biological activity, solubility, and pharmacokinetic properties of the final drug molecule. This dual functionality makes this compound an exceptionally powerful building block for creating diverse chemical libraries for drug screening.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is non-negotiable. A combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The coupling patterns (doublets, doublets of doublets) would be complex due to proton-proton and proton-fluorine coupling, but would ultimately be diagnostic for the substitution pattern.

    • ¹³C NMR: The carbon spectrum would display nine distinct signals, with the chemical shifts influenced by the attached halogens. Carbon-fluorine coupling (large ¹JCF and smaller ²JCF, ³JCF) would be clearly visible for the carbons near the fluorine atom.

    • ¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a characteristic molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the classic isotopic signature of a compound containing one bromine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single sharp peak on multiple systems (e.g., reverse-phase with different mobile phases) provides strong evidence of high purity.

Conclusion

This compound is a testament to the principle that in chemical synthesis, the starting materials are as important as the final product. Its value is derived from its carefully engineered structure, which provides two distinct and versatile reactive sites. This allows for controlled, stepwise functionalization, making it an indispensable intermediate in the multi-step synthesis of advanced fluoroquinolone antibiotics and other complex therapeutic agents. For researchers in drug discovery and development, a mastery of the properties, synthesis, and reactivity of this core building block is essential for innovating the next generation of life-saving medicines.

References

  • BIOSYNCE. (n.d.). This compound CAS 127827-52-5.
  • ChemBK. (n.d.). 6-Bromo-7-fluoroisoquinoline.
  • Pharmaffiliates. (n.d.). 6-Bromo-7-fluoroisoquinoline.
  • PubChemLite. (n.d.). This compound (C9H5BrFN).
  • Appretech Scientific Limited. (n.d.). 6-bromo-7-fluoroisoquinoline.
  • PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline.
  • ChemWhat. (n.d.). 6-Bromo-7-fluoro-isoquinoline - Free SDS search.
  • ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity.
  • Al-Hiari, Y. et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.
  • Wang, W. et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • National Institutes of Health (NIH). (2021). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
  • National Institutes of Health (NIH). (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules.
  • MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • PubMed. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives.
  • MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.
  • TMP Universal. (2023). FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT.
  • PubMed. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers.
  • National Institutes of Health (NIH). (2017). Quinolone antibiotics.

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An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 6-Bromo-7-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1] The introduction of bromine and fluorine atoms into the quinoline ring system can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block for the development of novel pharmaceuticals.

This document offers a detailed, field-proven perspective on a plausible synthetic route, thorough characterization methodologies, and the underlying scientific principles, designed to empower researchers in their synthetic and drug development endeavors.

I. Strategic Approach to Synthesis: The Skraup Reaction

The synthesis of the quinoline core has been a subject of extensive research for over a century, with several named reactions developed for its construction, including the Combes, Friedländer, and Gould-Jacobs reactions.[2][3][4] For the specific synthesis of this compound, the Skraup synthesis presents a direct and historically validated approach.[5][6] This reaction facilitates the synthesis of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6]

The logical starting material for the synthesis of this compound via the Skraup reaction is 4-bromo-3-fluoroaniline . The bromine and fluorine substituents on the aniline ring are carried through the reaction to yield the desired 6,7-disubstituted quinoline.

It is crucial to recognize that the presence of electron-withdrawing groups, such as halogens, on the aniline ring can deactivate it towards electrophilic substitution, potentially necessitating more forcing reaction conditions compared to the synthesis of unsubstituted quinoline.[7]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

II. Detailed Experimental Protocol

This protocol is adapted from established procedures for the Skraup synthesis, with modifications to account for the potentially reduced reactivity of the halogenated aniline starting material.[7]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-bromo-3-fluoroaniline190.0110019.0 g
Glycerol92.0930027.6 g (22 mL)
Concentrated Sulfuric Acid98.08-~40 mL
Ferrous sulfate heptahydrate278.01-~1.0 g
Nitrobenzene (or alternative)123.11~50~5 mL

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol. Slowly and with cooling, add 4-bromo-3-fluoroaniline to the mixture, followed by ferrous sulfate heptahydrate, which helps to moderate the reaction.[5]

  • Addition of Oxidizing Agent: Add the oxidizing agent, such as nitrobenzene.

  • Reaction Execution: Heat the mixture cautiously in an oil bath. The reaction is exothermic and may become vigorous. Maintain a gentle reflux for 4-6 hours. The reaction temperature will likely need to be in the range of 130-160°C.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation of Crude Product: Perform steam distillation to isolate the crude this compound. The product will co-distill with any unreacted nitrobenzene and aniline.

  • Purification:

    • Extraction: Extract the distillate with a suitable organic solvent such as dichloromethane or diethyl ether.

    • Washing: Wash the organic extracts with dilute acid to remove any residual aniline, followed by water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Final Purification: The crude product can be further purified by either recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[8][9]

III. Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.90ddJ ≈ 4.4, 1.6H-2
~8.20dJ ≈ 8.8H-4
~8.10dJ ≈ 7.2H-5
~7.80dJ ≈ 8.8H-8
~7.45ddJ ≈ 8.8, 4.4H-3

Note: These are predicted chemical shifts and coupling constants based on known data for related quinoline structures. Actual values may vary. The presence of the fluorine atom at position 7 will likely introduce additional long-range couplings to the protons on the quinoline ring, which may result in more complex splitting patterns than depicted.

Chemical Shift (δ, ppm)Assignment
~157 (d, J_CF ≈ 250 Hz)C-7
~151C-2
~148C-8a
~136C-4
~130C-5
~129C-4a
~122 (d, J_CF ≈ 20 Hz)C-8
~121C-3
~118 (d, J_CF ≈ 5 Hz)C-6
~115 (d, J_CF ≈ 20 Hz)C-5a

Note: The carbon directly attached to the fluorine atom (C-7) will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.[10]

B. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of this compound.

  • Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 225 and 227, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Predicted Fragmentation Pattern: Common fragmentation pathways for quinolines involve the loss of HCN and subsequent fragmentation of the benzene ring. The presence of the halogen atoms may also lead to the loss of Br· and F· radicals.

C. Physical Properties
PropertyPredicted Value
Molecular FormulaC₉H₅BrFN
Molecular Weight226.05 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally

IV. Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The fluorine atom at the 7-position is a common feature in many fluoroquinolone antibiotics, where it is known to enhance antibacterial activity.

V. Conclusion

This technical guide outlines a robust and logical pathway for the synthesis and characterization of this compound. By leveraging the classical Skraup synthesis and employing modern analytical techniques, researchers can confidently produce and validate this important heterocyclic building block. The detailed protocol and predicted characterization data herein serve as a valuable resource for scientists engaged in the discovery and development of novel quinoline-based therapeutic agents.

VI. References

  • 1H- and 13C-NMR Study of Some 6,7-Dihaloquinolone Nucleosides and Their Derivatives. Magnetic Resonance in Chemistry. 1998.

  • The Skraup Synthesis of Quinolines. Organic Reactions.

  • Skraup reaction - Wikipedia.

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

  • Gould–Jacobs reaction - Wikipedia.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.

  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem.

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC.

  • How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ - Guidechem.

  • Combes quinoline synthesis - Wikipedia.

  • Combes Quinoline Synthesis PDF - Scribd.

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PubMed Central.

  • Recrystallization and Crystallization.

  • 5 Combination of 1H and 13C NMR Spectroscopy.

  • 6-Chloro-7-fluoroquinolin-3-ol | 1520434-34-7 - ChemScene.

  • Ethane, 1-bromo-2-fluoro- - the NIST WebBook.

  • 7-Bromo-6-fluoroquinolin-4-ol | 1443378-59-3 - Roomstayer.

  • 7-bromo-6-fluoroisoquinoline - Appretech Scientific Limited.

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals.

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press.

  • Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers.

  • Bromo pattern in Mass Spectrometry - YouTube.

  • Purification by Recrystallization - CUNY.

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH.

  • 7-Bromo-5-fluoro-6-methoxyquinoxaline | C9H6BrFN2O | CID 59286227 - PubChem.

  • Mass spectra of fluorocarbons.

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate.

  • This compound-3-carboxylic acid|BLD Pharm.

  • Column chromatography - Columbia University.

  • Mass Spectrometry of Heterocyclic Compounds. - DTIC.

  • How to recrystallize an oily compound after column chromatography ? | ResearchGate.

  • column chromatography & purification of organic compounds - YouTube.

  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - MDPI.

  • Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide - Benchchem.

  • Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed.

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-7-fluoroquinoline is a key heterocyclic scaffold of significant interest to researchers and professionals in drug development. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, offers versatile handles for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the halogen atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, including their metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth exploration of the primary starting materials and core synthetic strategies for the preparation of this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies and Key Starting Materials

The construction of the quinoline core is a well-established area of organic synthesis, with several named reactions providing robust pathways to this bicyclic system. For the synthesis of this compound, the selection of the starting material is dictated by the desired substitution pattern on the final molecule. The most logical and strategically sound precursor is 4-bromo-3-fluoroaniline . This commercially available starting material possesses the requisite bromine and fluorine atoms in the correct positions relative to the amino group, which will ultimately direct the regiochemistry of the quinoline ring formation.

Two classical and highly effective methods for the synthesis of the quinoline core from anilines are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. Both pathways offer reliable access to the quinoline scaffold and are amenable to a wide range of substituted anilines.

The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2][3] This approach is particularly well-suited for the synthesis of 6-Bromo-7-fluoro-4-hydroxyquinoline, a direct precursor to this compound.

The reaction proceeds through a two-step sequence:

  • Condensation: 4-bromo-3-fluoroaniline is reacted with diethyl ethoxymethylenemalonate. This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form the intermediate ethyl 3-((4-bromo-3-fluorophenyl)amino)acrylate.[2]

  • Thermal Cyclization: The intermediate acrylate is then subjected to high temperatures, typically in a high-boiling solvent such as diphenyl ether, to induce an intramolecular cyclization. This electrocyclic reaction forms the quinoline ring system, yielding ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate.[3] Subsequent hydrolysis and decarboxylation can provide 6-bromo-7-fluoro-4-hydroxyquinoline.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate

  • Condensation: In a round-bottom flask, combine 4-bromo-3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure.

  • Cyclization: To the crude intermediate from the previous step, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 240-260°C with stirring. The cyclization is typically complete within 30-60 minutes.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent. The solid can be collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then further purified by recrystallization.

Causality in Experimental Choices:

  • The use of a slight excess of diethyl ethoxymethylenemalonate ensures the complete consumption of the aniline starting material.

  • The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular electrocyclization. Diphenyl ether is an ideal solvent due to its high boiling point and inertness under the reaction conditions.

The Conrad-Limpach Synthesis Pathway

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, starting from anilines and β-ketoesters.[4][5][6] This method offers flexibility in the substitution pattern at the 2-position of the quinoline ring.

The synthesis involves two key transformations:

  • Formation of a β-aminoacrylate: 4-bromo-3-fluoroaniline is condensed with a β-ketoester, such as ethyl acetoacetate, typically under acidic or neutral conditions at moderate temperatures. This favors the formation of the kinetic product, an enamine intermediate.[5]

  • Thermal Cyclization: The resulting β-aminoacrylate is then heated to high temperatures (around 250°C) to effect cyclization and form the corresponding 4-hydroxyquinoline.[5]

Experimental Protocol: Conrad-Limpach Synthesis of 6-Bromo-7-fluoro-4-hydroxy-2-methylquinoline

  • Condensation: Mix 4-bromo-3-fluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent) and heat at approximately 140°C for 1-2 hours. The water formed during the reaction can be removed azeotropically.

  • Cyclization: The crude enamine intermediate is added to a preheated high-boiling inert solvent, such as mineral oil or diphenyl ether, at around 250°C. The reaction is typically held at this temperature for a short period (15-30 minutes) to induce cyclization.

  • Isolation: After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed, and can be purified by recrystallization.

Trustworthiness of Protocols: These protocols are based on well-established and extensively documented named reactions in organic chemistry. The reaction conditions are generally robust and have been successfully applied to a wide variety of substituted anilines. The progress of each step can be reliably monitored using standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy and mass spectrometry.

Quantitative Data Summary

Synthetic Route Key Reagents Typical Yield Range for Analogues Key Product
Gould-Jacobs4-bromo-3-fluoroaniline, Diethyl ethoxymethylenemalonate60-85%6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate
Conrad-Limpach4-bromo-3-fluoroaniline, Ethyl acetoacetate50-75%6-Bromo-7-fluoro-4-hydroxy-2-methylquinoline

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for preparing the this compound core.

Gould_Jacobs_Pathway start 4-Bromo-3-fluoroaniline intermediate1 Ethyl 3-((4-bromo-3-fluorophenyl)amino)acrylate start->intermediate1 Condensation reagent1 Diethyl ethoxymethylenemalonate reagent1->intermediate1 product1 Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate intermediate1->product1 Thermal Cyclization

Caption: Gould-Jacobs reaction pathway for the synthesis of the this compound core.

Conrad_Limpach_Pathway start 4-Bromo-3-fluoroaniline intermediate2 Ethyl 3-((4-bromo-3-fluorophenyl)amino)but-2-enoate start->intermediate2 Condensation reagent2 Ethyl acetoacetate reagent2->intermediate2 product2 6-Bromo-7-fluoro-4-hydroxy-2-methylquinoline intermediate2->product2 Thermal Cyclization

Caption: Conrad-Limpach synthesis pathway for a substituted this compound.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies, with 4-bromo-3-fluoroaniline serving as the pivotal starting material. The Gould-Jacobs and Conrad-Limpach reactions provide reliable and versatile strategies for the construction of the quinoline core, offering access to precursors that can be further elaborated into a diverse range of functional molecules. The choice between these pathways may be influenced by the desired substitution at the 2- and 3-positions of the quinoline ring. A thorough understanding of these synthetic routes and the rationale behind the experimental choices is crucial for researchers and scientists engaged in the development of novel quinoline-based compounds.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 948-952.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Wikipedia. Gould–Jacobs reaction.
  • Wikipedia. Conrad–Limpach synthesis.
  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • SynArchive. Conrad-Limpach Synthesis.

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An In-depth Technical Guide to 6-Bromo-7-fluoroquinoline: Sourcing, Specification, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Bromo-7-fluoroquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. We will delve into its commercial availability, supplier landscape, quality control benchmarks, and safe handling protocols. Furthermore, this document will explore its critical role as a building block in the synthesis of complex molecules, particularly within the realm of drug discovery, supported by practical insights and procedural outlines.

Introduction: The Significance of this compound

This compound (CAS No. 127827-52-5) is a substituted quinoline scaffold that has garnered significant interest from the scientific community. The quinoline core is a foundational structure in numerous biologically active compounds, and the specific halogenation pattern of this molecule—a bromine atom at the C6 position and a fluorine atom at the C7 position—offers a unique combination of reactivity and physicochemical properties.

The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. These attributes make this compound a valuable precursor for developing novel therapeutics, particularly in the class of fluoroquinolone antibiotics and anticancer agents.[1][2][3][4] Its strategic importance lies in its ability to act as a rigid core upon which diverse functionalities can be built, enabling the systematic exploration of structure-activity relationships (SAR).[1]

Key Chemical Properties

PropertyValue
CAS Number 127827-52-5
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Physical Form White to Yellow Solid
Boiling Point ~295.7 °C at 760 mmHg[5]
InChI Key IFIKQQLFQMNCRN-UHFFFAOYSA-N

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of specialty chemical suppliers catering to research and development as well as bulk manufacturing needs. The choice of supplier often depends on the required quantity, purity, lead time, and the availability of comprehensive analytical documentation.

Below is a comparative table of prominent suppliers. Please note that availability, pricing, and lead times are subject to change and should be verified directly with the vendors.

Table 1: Summary of Commercial Suppliers

SupplierPurityAvailable QuantitiesTypical Lead TimeCountry of Origin
Sigma-Aldrich (Aldrich Partner) 98%GramsShips in ~10 daysUS[6]
CP Lab Safety 98%25 grams2-3 daysUSA[7]
HANGZHOU LEAP CHEM CO., LTD. VariesResearch & Bulk~5 days (Average)CN[5]
ChemScene LLC (via Sigma-Aldrich) 96%GramsContact for availabilityCN
Advanced ChemBlocks, Inc. VariesInquireInquireN/A
AAA-Chem VariesInquireInquireN/A[8]
ChemUniverse, Inc. VariesInquireInquireN/A[9]

Procurement Workflow for Specialty Chemicals

The process of acquiring a key intermediate like this compound involves several critical steps, from initial supplier identification to final quality acceptance. The following workflow diagram illustrates a best-practice approach for research and development settings.

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Procurement & Logistics cluster_2 Phase 3: Quality Control & Release A Identify Potential Suppliers B Request Quotes & Lead Times A->B C Request Specification Sheets & Example COA B->C D Supplier Evaluation (Quality, Cost, Reliability) C->D E Issue Purchase Order D->E Select Supplier F Confirm Shipping & Tracking Details E->F G Receive Shipment & Inspect for Damage F->G H Quarantine Material G->H Initiate QC I Perform In-House QC (e.g., NMR, LC-MS) H->I J Compare Results with Supplier COA I->J K Release for R&D Use J->K

Procurement and QC workflow for research chemicals.

Quality Control and Specifications: Ensuring Experimental Integrity

For a building block in drug discovery, purity and structural confirmation are paramount. A trustworthy supplier will provide a comprehensive Certificate of Analysis (COA) with each batch. Researchers should treat this document as a baseline and are encouraged to perform independent verification.

Key Analytical Techniques for Quality Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most crucial technique for unambiguous structure confirmation. The ¹H NMR should show the characteristic aromatic proton signals, while ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method confirms the molecular weight of the compound (225/227 m/z for the bromine isotopes) and provides an initial assessment of purity by detecting trace impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a sample, typically expressed as a percentage area of the main peak. For a high-quality intermediate, a purity of >98% is often required.[6][7]

A self-validating protocol demands that the experimental results align with the data presented in the supplier's COA. Any significant discrepancy warrants a direct inquiry with the supplier's technical service department before the material is used in a synthetic sequence.

Safe Handling and Storage

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[10]

Hazard Profile:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H332: Harmful if inhaled.[10]

  • H335: May cause respiratory irritation.[10]

Recommended Safety Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[10][11]

  • Handling: Avoid creating dust. Use non-sparking tools for transfers. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep it away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.[5][10]

Application in Drug Development: A Versatile Synthetic Intermediate

The true value of this compound lies in its synthetic versatility. It serves as a key starting material for creating libraries of novel compounds for biological screening. The fluoroquinolone class of molecules, to which this compound belongs, is known to exert its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2]

Example Synthetic Transformation: Suzuki Cross-Coupling

The bromine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the introduction of a wide variety of aryl or heteroaryl groups, which can be used to modulate the compound's biological activity, solubility, and pharmacokinetic properties.

Illustrative Reaction Scheme:

Sources

The Strategic Intermediate: A Technical Guide to 6-Bromo-7-fluoroquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the selection of a chemical intermediate is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, 6-bromo-7-fluoroquinoline has emerged as a cornerstone intermediate, particularly in the development of novel therapeutics. Its unique electronic and steric properties, conferred by the strategic placement of bromine and fluorine atoms, provide a versatile scaffold for constructing complex molecular architectures.

This guide offers an in-depth exploration of this compound, moving beyond a simple cataloging of properties to provide a field-proven perspective on its synthesis, reactivity, and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to leverage this potent intermediate in your research endeavors.

Core Properties and Physicochemical Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 127827-52-5[1]
Molecular Formula C₉H₅BrFN[2]
Molecular Weight 226.05 g/mol [2]
Physical Form Solid
Boiling Point 295.7 ± 20.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Purity Typically ≥96%
Storage Store at room temperature, sealed in a dry environment.[2]

Synthesis of the Quinolone Core: A Rational Approach

The construction of the this compound ring system is a critical first step. While several classic quinoline syntheses exist, such as the Skraup and Combes reactions, a highly effective and adaptable modern approach begins with the readily available starting material, 4-bromo-3-fluoroaniline. This method, a variation of the Gould-Jacobs reaction, involves condensation with a malonic acid derivative followed by thermal cyclization and subsequent transformations.

The rationale for this pathway lies in its high degree of control and adaptability. Starting with the pre-functionalized aniline ensures the correct placement of the key halogen substituents from the outset, avoiding potentially low-yielding or non-regioselective halogenation steps on the quinoline core itself.

Visualizing the Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Chlorination cluster_4 Step 5: Dechlorination (Reduction) A 4-Bromo-3-fluoroaniline C Intermediate Enamine A->C Heat B Diethyl (ethoxymethylene)malonate B->C D 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate C->D High-boiling solvent (e.g., Diphenyl ether) ~250 °C E 6-Bromo-7-fluoro-4-hydroxyquinoline D->E Aq. NaOH, then HCl F 6-Bromo-4-chloro-7-fluoroquinoline E->F POCl₃, heat G This compound (Final Product) F->G H₂, Pd/C, catalyst

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established procedures for analogous quinoline systems. Researchers should perform their own risk assessment and optimization.[3]

Step 1: Synthesis of Diethyl 2-((4-bromo-3-fluorophenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-3-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at 120-130 °C for 2-3 hours, with stirring. The reaction can be monitored by TLC for the consumption of the aniline.

  • Cool the reaction mixture to room temperature. The resulting intermediate enamine often solidifies upon cooling and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate

  • In a separate flask, heat a high-boiling solvent such as diphenyl ether to ~250 °C.

  • Add the crude enamine from Step 1 portion-wise to the hot solvent. Vigorous evolution of ethanol will be observed.

  • Maintain the temperature for 30-60 minutes after the addition is complete.

  • Cool the mixture and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry to yield the quinolone ester.

Step 3 & 4: Saponification, Decarboxylation, and Chlorination

  • Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux until a clear solution is obtained (saponification).

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Heat the acidic mixture to reflux to effect decarboxylation, yielding 6-bromo-7-fluoro-4-hydroxyquinoline.

  • Isolate the resulting solid, dry it thoroughly, and then treat it with excess phosphorus oxychloride (POCl₃) at reflux for 2-4 hours to produce 6-bromo-4-chloro-7-fluoroquinoline.

  • Carefully quench the reaction mixture by pouring it onto crushed ice, then neutralize with a base (e.g., NaHCO₃) and extract the product with a suitable organic solvent (e.g., dichloromethane).

Step 5: Reductive Dechlorination

  • Dissolve the 4-chloro derivative in a solvent such as ethanol or ethyl acetate.

  • Add a palladium on carbon catalyst (5-10% Pd/C) and a base (e.g., triethylamine or sodium acetate).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound.

  • Purify the final product by column chromatography or recrystallization.

The Strategic Reactivity of this compound

The true value of this compound lies in the differential reactivity of its C-6 bromine and C-7 fluorine atoms. This dual-halogenation pattern provides orthogonal handles for sequential functionalization, a highly desirable trait in medicinal chemistry for building molecular diversity.

Palladium-Catalyzed Cross-Coupling at the C-6 Position

The bromine atom at the C-6 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, which is crucial for modulating the pharmacological properties of the final molecule.

Causality: The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-F bond of the fluoroaromatic system. This difference in reactivity allows for highly selective functionalization at the C-6 position while leaving the C-7 fluorine untouched for subsequent reactions.

Suzuki_Coupling A This compound C 6-Aryl-7-fluoroquinoline A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) B Arylboronic Acid (R-B(OH)₂) B->C

Caption: Suzuki-Miyaura cross-coupling at the C-6 position.

Nucleophilic Aromatic Substitution (SₙAr) at the C-7 Position

The C-7 position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the quinoline nitrogen.[5][6] The fluorine atom at this position is an excellent leaving group for this type of reaction. This is the cornerstone of its application in the synthesis of fluoroquinolone antibiotics, where the C-7 position is typically substituted with a nitrogen-containing heterocycle like piperazine or pyrrolidine.[7][8]

Causality: The SₙAr reaction proceeds through a negatively charged Meisenheimer intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The quinoline nitrogen, especially when protonated or coordinated to a Lewis acid, strongly withdraws electron density from the ring, making the C-7 position highly electrophilic and susceptible to nucleophilic attack. Fluorine's high electronegativity further activates the ring towards attack, and its small size minimizes steric hindrance.[5][9]

SNAr_Reaction A This compound C Meisenheimer Intermediate (Resonance Stabilized) A->C B Nucleophile (e.g., Piperazine) B->C Attack at C-7 D 6-Bromo-7-(piperazin-1-yl)quinoline C->D Loss of F⁻

Caption: Nucleophilic Aromatic Substitution (SₙAr) at the C-7 position.

Analytical Characterization: A Spectroscopic Fingerprint

Unambiguous characterization is paramount for scientific integrity. The following section outlines the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton spectrum will be complex due to H-F and long-range H-H couplings. The protons on the quinoline ring will appear in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C-8 will likely be the most downfield, influenced by the adjacent nitrogen. The proton at C-5 will show coupling to the fluorine at C-7.

¹³C NMR: The carbon spectrum will provide key information. The carbon bearing the fluorine (C-7) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The carbons ortho (C-6, C-8) and meta (C-5) to the fluorine will exhibit smaller two-bond and three-bond C-F couplings, respectively. The carbon attached to bromine (C-6) will be identifiable by its coupling to fluorine and its chemical shift.[10]

¹⁹F NMR: This is a crucial technique for confirming the structure. A single resonance will be observed for the fluorine atom at C-7. The chemical shift of this fluorine provides a sensitive probe of the electronic environment of the quinoline ring. ¹⁹F NMR is also invaluable for monitoring reactions at the C-7 position, as the disappearance of the starting material's fluorine signal and the potential appearance of a new signal from a fluorinated nucleophile can be easily tracked.[11][12]

Applications in Drug Discovery: The Fluoroquinolone Legacy

The most prominent application of this compound and its derivatives is in the synthesis of fluoroquinolone antibiotics.[13] This class of drugs functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7] The core quinolone scaffold is vital for this activity, and substituents at the C-6 and C-7 positions play critical roles in defining the antibacterial spectrum, potency, and pharmacokinetic properties.[14]

The this compound intermediate allows for the installation of a fluorine atom at C-6 (via a subsequent nucleophilic substitution of bromine, or by starting with a different aniline) which is known to significantly enhance antibacterial activity. The C-7 position is then modified, typically via an SₙAr reaction, to introduce various amine-containing side chains that modulate the drug's properties, including its activity against Gram-positive and Gram-negative bacteria.[8]

Conclusion

This compound is more than just a chemical building block; it is a strategic intermediate engineered for versatility and efficiency. Its differentiated halogenation allows for selective, sequential functionalization through well-understood and robust reaction classes like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. This predictable reactivity, coupled with its direct relevance to the synthesis of high-value compounds such as fluoroquinolone antibiotics, cements its status as an indispensable tool for researchers, scientists, and drug development professionals. By understanding the principles and protocols outlined in this guide, innovators can continue to unlock the vast potential of this powerful heterocyclic scaffold.

References

  • BIOSYNCE. (n.d.). This compound CAS 127827-52-5.
  • ChemBK. (n.d.). 6-Bromo-7-fluoroisoquinoline.
  • Sigma-Aldrich. (n.d.). This compound | 127827-52-5.
  • PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline.
  • ECHEMI. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD..
  • Sigma-Aldrich. (n.d.). This compound.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Goumont, R., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Wikipedia. (n.d.). Skraup synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.
  • Novak, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1-11.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • Novak, J., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 1-10.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • BLD Pharm. (n.d.). This compound-3-carboxylic acid.
  • SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • PubMed. (n.d.). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives.
  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • ResearchGate. (n.d.). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin.
  • UC Berkeley. (2016). Palladium‐Catalyzed Defluorinative Coupling of 1‐Aryl‐2,2‐Difluoroalkenes and Boronic Acid.
  • Frontiers. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins.
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • PubMed Central. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance.
  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.

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A Technical Guide to the Research Applications of 6-Bromo-7-fluoroquinoline: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Bromo-7-fluoroquinoline is a halogenated heterocyclic compound that has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 6-position and a fluorine atom at the 7-position, imparts specific electronic properties that are masterfully exploited in the synthesis of targeted therapeutics. This guide provides an in-depth analysis of the core reactivity of this scaffold and explores its principal applications in the development of potent antibacterial agents and the design of novel kinase inhibitors for oncology. We will dissect the mechanistic basis for its utility, provide detailed synthetic protocols, and present quantitative biological data to offer a comprehensive resource for researchers in drug discovery and development.

Part 1: Core Chemical Profile & Reactivity

The utility of any synthetic building block begins with a thorough understanding of its intrinsic properties and chemical behavior. This compound is no exception; its value is intrinsically linked to its structure, safety profile, and, most importantly, its predictable reactivity.

Physicochemical & Safety Data

A summary of the key physical, chemical, and safety identifiers for this compound is presented below. This data is essential for proper handling, storage, and experimental design.

PropertyValueReference(s)
CAS Number 127827-52-5[1][2]
Molecular Formula C₉H₅BrFN[1][2]
Molecular Weight 226.05 g/mol [2]
Physical Form Solid[1]
Boiling Point 295.7 °C at 760 mmHg[1]
Storage Sealed in a dry environment at room temperature[1][2]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
GHS Signal Word Warning[1]
The Chemistry of a Privileged Scaffold: Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound in synthetic chemistry stems from its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) , particularly at the C-7 position. This reactivity is not accidental but a direct consequence of the molecule's electronic architecture.

Causality Behind the Reactivity:

  • Ring Activation: The quinoline ring system contains an electron-withdrawing nitrogen atom. This nitrogen reduces the electron density of the entire aromatic system, making it "electron-poor" and thus susceptible to attack by nucleophiles.[3]

  • Activating Substituents: The bromine atom at C-6 further withdraws electron density through induction, enhancing the ring's electrophilicity.

  • The Leaving Group: Fluorine is a highly electronegative atom. While the C-F bond is strong, fluorine's ability to stabilize the negative charge in the transition state makes it an excellent leaving group in SNAr reactions.[3] The rate-determining step is the initial attack by the nucleophile, which is accelerated by the electron-withdrawing nature of fluorine.[3]

The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[4] The presence of the quinoline nitrogen and the C-6 bromine helps to stabilize this intermediate through resonance, lowering the activation energy and facilitating the reaction.

Fluoroquinolone_MOA cluster_synthesis Drug Synthesis cluster_cell Bacterial Cell Start This compound FQ Fluoroquinolone (e.g., Ciprofloxacin analog) Start->FQ SNAr with Piperazine Gyrase DNA Gyrase FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits DNA Bacterial Chromosome Replication DNA Replication & Transcription Gyrase->Replication Enables Segregation Chromosome Segregation TopoIV->Segregation Enables Death Bacterial Cell Death Replication->Death Stalled Replication Leads to Segregation->Death Failed Segregation Leads to

Caption: Mechanism of action for fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR) Insights

The success of fluoroquinolones is a textbook case of rational drug design, and the this compound scaffold is central to this.

  • C-6 Halogen: The presence of a fluorine atom at the C-6 position (which remains after the bromine is potentially removed or modified in later steps) is critical. It significantly increases the potency of the drug by enhancing both cell penetration and binding to DNA gyrase. [5][6]* C-7 Substituent: The group installed at the C-7 position via SNAr profoundly influences the drug's antibacterial spectrum, potency, and pharmacokinetic properties. [7]Bulky heterocyclic amines, such as piperazine and its derivatives, are commonly used and are known to interact with the DNA gyrase enzyme. [7]

Workflow: General Synthetic Route to 7-Substituted Fluoroquinolones

The synthesis typically involves the SNAr reaction as the key step, where this compound (or a more elaborated version, often containing a C-3 carboxylic acid) is reacted with a desired amine.

Detailed Experimental Protocol: Synthesis of a 7-(Piperazinyl)-fluoroquinolone Derivative

This protocol is a representative example adapted from established methodologies for the synthesis of fluoroquinolone analogs. [8] Objective: To synthesize a 7-(piperazinyl)-6-bromo-fluoroquinolone derivative via nucleophilic aromatic substitution.

Materials:

  • This compound-3-carboxylic acid

  • Piperazine (anhydrous)

  • Pyridine (anhydrous)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Standard glassware for reflux, filtration, and purification.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound-3-carboxylic acid (1.0 eq).

  • Solvent and Base: Add anhydrous pyridine (20 mL) to the flask. The pyridine acts as both a high-boiling solvent and an acid scavenger.

  • Nucleophile Addition: Add anhydrous piperazine (2.5 eq) to the reaction mixture. A slight excess of the nucleophile is used to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the fluoride ion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add ethanol (30 mL) and heat gently to dissolve. Cool the solution in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Acidification (Optional): For solubility or further purification, the product can be converted to its hydrochloride salt by dissolving it in ethanol and adding concentrated HCl dropwise until precipitation is complete.

  • Final Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. Characterize the final compound using NMR, MS, and HPLC.

Quantitative Biological Data

The true measure of success for these synthetic efforts is the biological activity of the resulting compounds. The following table presents Minimum Inhibitory Concentration (MIC) data for a series of novel fluoroquinolones synthesized from a 7-chloro-6-fluoroquinoline precursor, demonstrating how modifications at the C-7 position impact antibacterial potency. [8]

Compound C-7 Substituent MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli MIC (μg/mL) vs. P. aeruginosa
7a Piperazine 0.5 1.0 2.0
7b 4-Methylpiperazine 0.25 0.5 1.0
7c Morpholine 1.0 2.0 4.0
7d Thiomorpholine 0.5 1.0 2.0

| Ciprofloxacin | (Reference) | 0.25 | 0.125 | 0.5 |

Data adapted from Kumar, A. R., et al. (2014).[8]

Part 3: Application in Kinase Inhibitor Design for Oncology

Beyond antimicrobials, the quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors . [9]Protein kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. [9]

Design Rationale: Targeting the ATP-Binding Site

Many kinase inhibitors are designed to be ATP-competitive. The rigid, planar quinoline core serves as an excellent scaffold to mimic the adenine portion of ATP, allowing it to fit snugly into the ATP-binding pocket of a target kinase. [9]The this compound structure provides key vectors for chemical modification:

  • The C-7 position can be functionalized to interact with the solvent-exposed region of the kinase.

  • The C-6 position can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity.

  • Other positions on the ring can be modified to optimize selectivity and pharmacokinetic properties.

While direct synthesis from this compound is one route, derivatives such as 6-Bromo-7-fluoroquinolin-3-amine are also explicitly used as intermediates in the synthesis of kinase inhibitors for cancer treatment, highlighting the scaffold's importance in this field. [10]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->EGFR Blocks ATP Site (Inhibits) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

Part 4: Conclusion & Future Directions

This compound is far more than a simple chemical reagent; it is a strategically designed scaffold that provides a reliable and versatile entry point into two of the most important areas of therapeutic research: infectious diseases and oncology. Its predictable reactivity via nucleophilic aromatic substitution allows for the systematic and rational design of novel bioactive molecules.

Future research will likely focus on expanding the diversity of substituents introduced at the C-7 position to overcome antibiotic resistance or to fine-tune kinase selectivity. Furthermore, the bromine at C-6 can serve as a handle for palladium-catalyzed cross-coupling reactions, opening up a second vector for molecular elaboration that is yet to be fully exploited. As drug discovery continues to demand more complex and highly optimized molecules, the utility of foundational building blocks like this compound is set to endure and expand.

Part 5: References

  • MySkinRecipes. (n.d.). 6-Bromo-7-fluoroquinolin-3-amine. Retrieved from [Link]

  • Larhed, M., et al. (2019). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Molecules. Available at: [Link]

  • Kumar, A. R., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1). Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Bian, M., & Smith, J. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Fedorowicz, J., & Sączewski, J. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Botor, M., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Molecules. Available at: [Link]

  • Malik, B., et al. (2013). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Banks, R. E., & Sparkes, G. R. (1972). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Zhang, L., et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry. Available at: [Link]

  • Titov, M. Y., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Available at: [Link]

  • Defrees, K. C., & Morrell, T. E. (2017). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. Antibiotics. Available at: [Link]

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The Ascendance of 6-Bromo-7-fluoroquinoline: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the quinoline scaffold stands as a testament to enduring relevance and therapeutic versatility.[1] Its derivatives have consistently yielded compounds with a broad spectrum of biological activities, from antimalarial to anticancer agents.[1][2] This guide delves into a particularly compelling modern iteration of this scaffold: 6-Bromo-7-fluoroquinoline . The strategic placement of bromine and fluorine atoms on the quinoline core imparts unique physicochemical properties, making it a highly sought-after building block in the rational design of novel therapeutics, particularly in oncology. This document provides an in-depth exploration of its synthesis, chemical utility, and the burgeoning pharmacological potential of its analogs.

I. The Genesis of a Scaffold: Synthesis of this compound

The construction of the this compound core is a multi-step process that leverages classical heterocyclic chemistry reactions, often beginning with a suitably substituted aniline. A logical and efficient pathway involves the renowned Gould-Jacobs reaction.[1]

Core Synthetic Strategy: A Modified Gould-Jacobs Approach

The synthesis commences with the commercially available 4-bromo-3-fluoroaniline .[3][4] This starting material possesses the requisite bromine and fluorine atoms in the desired positions for the final quinoline product. The overall synthetic workflow can be conceptualized as follows:

Synthesis_Workflow A 4-Bromo-3-fluoroaniline C Condensation A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate A (Anilinomethylenemalonate) C->D Gould-Jacobs Reaction E Thermal Cyclization D->E F 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate E->F G Hydrolysis F->G H 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid G->H I Decarboxylation H->I J 6-Bromo-7-fluoroquinolin-4-ol I->J K Chlorination (e.g., POCl3) J->K L 4-Chloro-6-bromo-7-fluoroquinoline K->L M Reduction/Dehalogenation L->M N This compound M->N

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 6-Bromo-7-fluoroquinolin-4-ol

This protocol outlines the key steps to generate the quinolin-4-ol intermediate, a crucial precursor to the title compound and its derivatives.

Materials:

  • 4-Bromo-3-fluoroaniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether (or other high-boiling solvent)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine 4-bromo-3-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Cyclization: To the resulting crude anilinomethylenemalonate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C for 30-60 minutes.[5] This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.

  • Isolation of the Ester: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate is collected by filtration and washed with hexane.

  • Hydrolysis: The collected ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and refluxed for 2-4 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Decarboxylation: The reaction mixture is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid. This intermediate is then heated in a high-boiling solvent (like diphenyl ether) to effect decarboxylation, yielding 6-bromo-7-fluoroquinolin-4-ol .[6]

The resulting 6-bromo-7-fluoroquinolin-4-ol can be further functionalized. For instance, treatment with phosphorus oxychloride (POCl₃) can convert the 4-hydroxyl group into a chloro group, a versatile leaving group for nucleophilic substitution reactions to introduce various side chains.[2] Subsequent reduction of the 4-chloro group would yield the parent this compound.

II. The Strategic Advantage: Physicochemical Properties and Reactivity

The introduction of bromine at the C-6 position and fluorine at the C-7 position significantly influences the electronic properties and reactivity of the quinoline scaffold.

  • Fluorine at C-7: The highly electronegative fluorine atom acts as a weak directing group and can influence the metabolic stability of the molecule.[7] In the context of fluoroquinolone antibiotics, a fluorine atom at C-6 is known to enhance antibacterial activity.[8]

  • Bromine at C-6: The bromine atom provides a handle for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

The 4-position of the quinoline ring, when activated with a leaving group like chlorine, is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing side chains, a common strategy in the development of kinase inhibitors.

III. Therapeutic Promise: this compound Analogs in Oncology

The true value of the this compound scaffold lies in its application as a core for the development of potent and selective kinase inhibitors for cancer therapy.[9] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10]

Mechanism of Action: Targeting Key Oncogenic Kinases

Many quinoline-based anticancer agents function by inhibiting key kinases involved in cancer cell proliferation, survival, and angiogenesis.[7] The this compound core can be elaborated with various side chains to target specific kinases, such as:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer.[11][12] Quinazoline and quinoline-based inhibitors are known to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways.[13]

  • Topoisomerases: Fluoroquinolones have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[14][15] This inhibition leads to DNA damage and ultimately apoptosis (programmed cell death).

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Growth Factor Ligand->EGFR Inhibitor This compound Analog Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a this compound analog.

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The biological activity of this compound analogs is highly dependent on the nature of the substituents at various positions. While specific data for the parent compound is limited in the public domain, we can infer SAR from related fluoroquinolone anticancer agents.

Compound/Analog Type Target Cancer Cell Line(s) IC₅₀ (µM) Key Structural Features & SAR Insights
Ciprofloxacin-Chalcone HybridHCT-116 (Colon), Leukemia-SR0.63 - 2.53[14]Combination of fluoroquinolone and chalcone moieties enhances cytotoxicity. Potent topoisomerase inhibitors.
Norfloxacin-NO Donor HybridPC3 (Prostate), MCF7 (Breast)1.52 - 2.33[14]Introduction of a nitric oxide-donating moiety improves anticancer activity.
Levofloxacin-Benzyl HybridA549 (Lung), SKOV3 (Ovarian)1.69 - 4.76[15]Substitution on the benzyl ring significantly impacts cytotoxicity. 4-fluoro substitution is particularly effective.
Novel Fluoroquinolone AnalogsVarious4-12 fold more potent than Etoposide[16]Modifications to the core fluoroquinolone structure can lead to significantly enhanced anticancer activity.

Key SAR Observations:

  • C-7 Substituent: The nature of the substituent at the C-7 position is critical for both potency and selectivity. Often, a piperazine or a related heterocyclic moiety is incorporated to interact with specific residues in the kinase active site.[17][18]

  • C-4 Substituent: The introduction of anilino or phenoxy groups at the C-4 position is a common strategy for targeting the ATP-binding pocket of kinases like EGFR.

  • N-1 Substituent: Alkyl or cycloalkyl groups at the N-1 position can influence the overall lipophilicity and pharmacokinetic properties of the compound.

Representative Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

IV. Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The strategic combination of halogen atoms provides a unique platform for both fine-tuning electronic properties and enabling diverse synthetic modifications. Future research in this area will likely focus on:

  • Combinatorial Library Synthesis: Leveraging the reactivity of the C-4 and C-6 positions to generate large libraries of analogs for high-throughput screening.

  • Target-Specific Design: Utilizing computational modeling and structural biology to design analogs with high affinity and selectivity for specific kinase targets, including resistance mutants.

  • Elucidation of Novel Mechanisms: Investigating whether these compounds engage in novel mechanisms of action beyond kinase and topoisomerase inhibition.

References

  • Novel fluoroquinolone analogs as anticancer agents. (2024, November 20). News-Medical.Net. [Link]
  • Our strategy for the construction of 4-bromo quinolines and its applications. (n.d.).
  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... (n.d.).
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Pharmaceuticals, 15(10), 1266. [Link]
  • Advancing 6-bromo-7-[. (n.d.). [Link]
  • Synthesis of 6-bromo-4-iodoquinoline. (2017).
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Medicinal Chemistry. [Link]
  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org. [Link]
  • Anticancer activity of new fluoroquinolones 6a-i Percentage growth inhibition in different cell lines. (n.d.).
  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (2025). Journal of Biomolecular Structure and Dynamics. [Link]
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. [Link]
  • Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. [Link]
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). Journal of Heterocyclic Chemistry, 51(S1), E114-E122. [Link]
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. (2013). Molecules, 18(11), 13879-13898. [Link]
  • Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (2022). Frontiers in Chemistry, 10, 962536. [Link]
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances. [Link]
  • QUINOLINE SYSTEM^ 3-Bromo. (n.d.). [Link]
  • 6-Bromo-7-fluoroquinolin-3-amine. (n.d.). MySkinRecipes. [Link]
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (2025). International Journal of Pharmaceutical Sciences. [Link]
  • 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. (2018). European Journal of Medicinal Chemistry, 147, 77-89. [Link]
  • Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. (2024). International Journal of Molecular Sciences. [Link]
  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. [Link]
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). Pharmaceuticals, 16(2), 205. [Link]
  • EGFR inhibitors and their pharmacophoric features. (n.d.).
  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (2017). Chemotherapy, 62(4), 224-233. [Link]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity. [Link]
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2022). Molbank, 2022(4), M1486. [Link]
  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. (2016). Frontiers in Molecular Biosciences, 3, 19. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the intricate pathways of drug discovery and molecular synthesis, 6-Bromo-7-fluoroquinoline is a valuable heterocyclic intermediate. Its unique substitution pattern offers a scaffold for developing novel kinase inhibitors, antimalarial agents, and other therapeutics. However, the same reactivity that makes it a potent building block necessitates a rigorous and informed approach to its handling. This guide moves beyond rote recitation of safety data sheet (SDS) protocols to provide a deeper, mechanistic understanding of the hazards involved and the causality behind the recommended safety procedures. It is designed for the professional who understands that true laboratory safety is not just about following rules, but about comprehending the risks from a first-principles chemical perspective.

The Compound Profile: Understanding Inherent Risks

This compound is a solid, halogenated aromatic amine derivative. The primary hazards, as defined by the Globally Harmonized System (GHS), stem from its potential to cause harm upon ingestion, skin contact, or inhalation, and its capacity to irritate skin, eyes, and the respiratory system.[1] The causality lies in the nature of the molecule itself. Halogenated aromatic compounds can exhibit unpredictable biological activity, and the quinoline core is a known pharmacophore that can interact with various biological systems.[2][3] Skin and eye irritation likely arise from the compound's ability to disrupt cell membranes or interact with surface proteins. Respiratory irritation is a common hazard for fine organic powders, which can be easily inhaled and deposited in the respiratory tract.[4]

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number 127827-52-5
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Physical Form Solid (White to Yellow)
Boiling Point 295.7°C at 760 mmHg
Density ~1.6 g/cm³[5]
Table 2: GHS Hazard Identification
Hazard CodeDescriptionClassificationSource
H302 Harmful if swallowedAcute Toxicity, Oral
H312 Harmful in contact with skinAcute Toxicity, Dermal[1]
H315 Causes skin irritationSkin Corrosion/Irritation[4]
H319 Causes serious eye irritationSerious Eye Damage/Irritation[4]
H332 Harmful if inhaledAcute Toxicity, Inhalation[1]
H335 May cause respiratory irritationSpecific Target Organ Toxicity[4]

The Principle of Containment: Engineering and Personal Controls

The cornerstone of safe handling for any potent chemical intermediate is the principle of containment. The goal is to create a series of nested barriers between the researcher and the compound. This is a self-validating system: if one barrier is compromised, others remain in place.

Primary Containment: Engineering Controls

All manipulations of solid this compound must be performed within a certified chemical fume hood.[6] This is non-negotiable. The rationale is twofold: it protects the user from inhaling aerosolized powder during weighing and transfer, and it contains any potential spills. The fume hood's airflow constantly draws vapors and particulates away from the user's breathing zone.

Causality Insight: The recommendation to "avoid formation of dust and aerosols" found on the SDS is a direct consequence of the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications.[1] A fume hood is the most effective engineering control to mitigate this risk.

Secondary Containment: Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The selection of PPE must be deliberate and based on the specific hazards of this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for pinholes or tears before each use. After handling the compound, gloves should be removed using the proper technique (without touching the outer surface with bare skin) and disposed of as hazardous waste. Hands must be washed thoroughly afterward.[1]

  • Eye Protection: Tightly fitting safety goggles with side shields are required to protect against accidental splashes or airborne particles.[1]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential. The lab coat should be kept buttoned to protect skin and personal clothing from contamination.[4]

  • Respiratory Protection: When engineering controls are not sufficient (a rare circumstance for this compound if proper fume hood use is observed), a full-face respirator with appropriate cartridges may be necessary.[1]

Below is a workflow diagram illustrating the logical sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

In the Laboratory: Best Practices for Handling and Storage

Prudent Handling Protocols
  • Pre-Experiment: Before any work begins, locate the nearest eyewash station and safety shower. Have a spill kit readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable surface (e.g., weighing paper or a plastic weigh boat) inside the fume hood to contain any minor spills. Use non-sparking tools, particularly if flammable solvents are present in the same workspace.[1]

  • Reaction Setup: When adding the solid to a reaction vessel, do so carefully to minimize dust generation. If dissolving in a solvent, add the solvent to the solid slowly.

  • Post-Handling: Decontaminate all surfaces and equipment after use. Glassware should be rinsed with an appropriate solvent (e.g., acetone), with the rinsate collected as halogenated waste.

Storage and Chemical Stability

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials, such as strong oxidizing agents.[6] While specific reactivity data is limited, the quinoline nucleus is a basic heterocycle and can react with strong acids.

Causality Insight: The requirement for a "tightly closed container" prevents the ingress of moisture and contamination. Storing in a "cool, dry, well-ventilated place" minimizes the potential for degradation and prevents the buildup of any potentially harmful vapors in the storage area.[1]

Emergency Preparedness: Spill and Exposure Response

Accidents are a possibility in any research environment. A well-rehearsed emergency plan is a critical component of a self-validating safety system.

Spill Response

For a small spill of solid this compound within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the material.

  • Carefully sweep the mixture into a designated, labeled hazardous waste container.[1]

  • Decontaminate the area with a suitable solvent and absorbent pads, collecting all cleanup materials as hazardous waste.

For a large spill, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team.

Spill_Response Start Spill Occurs Assess Assess Hazard (Size, Location) Start->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Minor LargeSpill Large Spill or Outside Containment Assess->LargeSpill Major Alert Alert Colleagues SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Cover with Inert Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon End Procedure Complete Decon->End Notify Notify Emergency Response Evacuate->Notify

Caption: Decision Workflow for Spill Response.

First Aid and Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire and Decomposition Hazards

While this compound is not highly flammable, it will burn. In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]

Causality Insight: The most significant fire-related hazard is not the compound itself, but its thermal decomposition products. Combustion of a bromo-, fluoro-, and nitrogen-containing organic molecule is expected to produce highly toxic and corrosive gases, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen bromide (HBr)

  • Hydrogen fluoride (HF)[7]

For this reason, firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal and Environmental Considerations

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste. Halogenated organic waste should be collected in a separate, clearly labeled, and sealed container.[6] Disposal must be handled by a licensed chemical destruction facility, often through controlled incineration with flue gas scrubbing to neutralize the hazardous decomposition products (HBr, HF).[1] Do not discharge this chemical into drains or the environment.[1]

Conclusion

The responsible use of this compound in research and development demands more than just adherence to a checklist. It requires a proactive mindset grounded in a scientific understanding of the compound's inherent properties. By embracing the principles of containment, understanding the causality behind each safety protocol, and preparing for contingencies, researchers can confidently and safely leverage this valuable intermediate to advance the frontiers of science.

References

  • ChemBK. (n.d.). 6-Bromo-7-fluoroisoquinoline Physico-chemical Properties.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (1999). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • PubChem, National Center for Biotechnology Information. (n.d.). 6-Bromo-5,7-difluoroquinoline.
  • Ecotox Centre. (2007). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
  • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
  • National Center for Biotechnology Information. (2023). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.

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solubility and stability of 6-Bromo-7-fluoroquinoline in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-7-fluoroquinoline

Introduction

This compound is a halogenated quinoline derivative that serves as a key intermediate in the synthesis of various chemical entities, including pesticides and potentially novel pharmaceutical agents.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's fundamental physicochemical properties is paramount. Solubility dictates formulation strategies, bioavailability, and the design of screening assays, while chemical stability influences storage conditions, shelf-life, and the identification of potential degradants.

This technical guide provides a framework for characterizing the solubility and stability of this compound. In the absence of extensive public data for this specific molecule, this document emphasizes the theoretical principles and practical experimental protocols required to generate these critical datasets in a laboratory setting. By synthesizing established methodologies for quinoline compounds, this guide offers a robust approach to de-risking research and development efforts and ensuring data integrity.

Core Physicochemical Profile

Understanding the basic molecular and physical properties of this compound provides a foundation for predicting its behavior. The quinoline core, a fusion of a benzene and pyridine ring, imparts aromaticity and weak basicity.[2][3] The presence of bromine and fluorine atoms significantly influences the molecule's electronics, lipophilicity, and metabolic stability, a common strategy in medicinal chemistry.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol [5]
Physical Form Solid
Boiling Point 295.7 ± 20.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
pKa (Predicted) 4.25 ± 0.10 (Conjugate Acid)[5]*
Storage Store at room temperature, sealed in dry conditions.[1]

Note: Predicted value is for the related isomer, 6-Bromo-7-fluoroisoquinoline, and serves as an estimate.

Solubility Profile: Theoretical Insights and Experimental Determination

Quantitative solubility data for this compound in common laboratory solvents is not widely published.[6] However, its structural features allow for reasoned predictions. The aromatic system and halogen substituents suggest solubility in non-polar and polar aprotic solvents, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially affording some solubility in polar protic solvents.[6] Empirical determination is essential for accurate characterization.

Experimental Protocol: Equilibrium Solubility Determination

This protocol details the shake-flask method, a gold standard for determining equilibrium solubility. The objective is to create a saturated solution and measure the concentration of the dissolved compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, Water, Phosphate-Buffered Saline pH 7.4). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time is critical; for many organic compounds, 24 to 48 hours is sufficient to reach a thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. For more effective separation, centrifuge the samples at high speed (e.g., >10,000 rpm) for 15-20 minutes.[6]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is imperative to filter the supernatant using a chemically compatible syringe filter (e.g., 0.22 µm PTFE).[6]

  • Quantification: Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6]

  • Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the final result in units such as mg/mL, µg/mL, or molarity (mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification A Add excess solid compound to vials with various solvents B Seal and agitate at constant temperature (24-48 hours) A->B C Centrifuge samples at high speed B->C D Filter supernatant (0.22 µm syringe filter) C->D E Dilute aliquot to fall within calibrated analytical range D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate final solubility (mg/mL or mol/L) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Table 2: Solubility Data Recording Template

SolventDielectric ConstantPolarityTemperature (°C)Experimental Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic25
N,N-Dimethylformamide (DMF)36.7Polar Aprotic25
Acetonitrile (ACN)37.5Polar Aprotic25
Methanol (MeOH)32.7Polar Protic25
Ethanol (EtOH)24.5Polar Protic25
Dichloromethane (DCM)9.1Nonpolar25
Water80.1Polar Protic25
PBS (pH 7.4)~79Polar Protic25

Chemical Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to identify a compound's likely degradation pathways and to develop stability-indicating analytical methods. These studies expose the drug substance to stress conditions more severe than accelerated stability testing, as outlined in ICH guidelines. For quinoline compounds, degradation can be influenced by pH, temperature, light, and oxidative stress.[7]

G cluster_pathways Degradation Pathways COMPOUND This compound ACID Acid Hydrolysis (e.g., HCl) COMPOUND->ACID H⁺ BASE Base Hydrolysis (e.g., NaOH) COMPOUND->BASE OH⁻ OXID Oxidation (e.g., H₂O₂) COMPOUND->OXID [O] THERMAL Thermal Stress (e.g., 60-80°C) COMPOUND->THERMAL Δ PHOTO Photolytic Stress (e.g., UV/Vis Light) COMPOUND->PHOTO

Caption: Common Degradation Pathways for Quinolines.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or an acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).[7]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) to accelerate degradation.[7]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Use the same incubation procedure as for acid hydrolysis.[7]

    • Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide. Keep the mixture at room temperature.[7]

    • Thermal Degradation: Place the stock solution (in a sealed vial) in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). For solid-state thermal stress, place the neat powder in the oven.[7]

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to shield it from light.

  • Time-Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[7]

  • Sample Quenching/Neutralization:

    • For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to prevent damage to the analytical column.[7]

    • Other reactions may not require quenching if immediately analyzed.

  • Analysis: Analyze the samples using a validated, stability-indicating HPLC method, typically with a photodiode array (PDA) detector. This method must be able to resolve the parent compound from all significant degradation products.[7]

  • Data Evaluation: Calculate the percentage of degradation for the parent compound at each time point. The PDA detector can be used for peak purity analysis to ensure the parent peak is not co-eluting with any degradants.

G A Prepare 1 mg/mL Stock Solution B Aliquot into 5 Stress Conditions: Acid, Base, Oxidative, Thermal, Photo A->B C Incubate and Sample at Time Points (0, 2, 4, 8, 24h) B->C D Neutralize/Quench Samples as Needed C->D E Analyze via Stability-Indicating HPLC-PDA Method D->E F Quantify Parent Compound & Identify Degradants E->F G Assess Peak Purity & Calculate % Degradation F->G

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, a robust characterization can be achieved through systematic experimental work. The protocols outlined in this guide provide a validated framework for determining its solubility in a range of pharmaceutically relevant solvents and for understanding its degradation profile under ICH-recommended stress conditions. The structural characteristics of the molecule—a weakly basic quinoline core with lipophilic halogen substituents—suggest moderate solubility in organic solvents and potential susceptibility to hydrolytic and photolytic degradation. Generating this empirical data is a critical step in the early-stage development process, enabling informed decisions in formulation, analytical method development, and overall project progression.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • This compound CAS 127827-52-5. (n.d.). BIOSYNCE.
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  • 6-Bromo-7-fluoroisoquinoline - Physico-chemical Properties. (n.d.). ChemBK.
  • This compound | 127827-52-5. (n.d.). Sigma-Aldrich.
  • Forced Degradation Studies. (2016). MedCrave online.
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A Theoretical and Computational Exposition of 6-Bromo-7-fluoroquinoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinolines substituted with halogens represent a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This technical guide provides an in-depth exploration of 6-Bromo-7-fluoroquinoline, a molecule of significant interest in the development of novel therapeutic agents. We will navigate through its structural characterization, spectroscopic properties, and a comprehensive theoretical analysis of its electronic structure and reactivity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced computational protocols to facilitate further investigation and application of this promising scaffold.

Introduction: The Significance of the this compound Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial drugs.[2][3] The introduction of halogen atoms, specifically bromine and fluorine, into the quinoline ring system profoundly influences the molecule's physicochemical and biological properties. The fluorine atom at the 7-position is a common feature in fluoroquinolone antibiotics, where it is known to enhance cell penetration and DNA gyrase inhibition.[4] The bromine atom at the 6-position can modulate the electronic properties of the molecule and provide a handle for further synthetic modifications.

This guide will provide a detailed examination of this compound, covering its synthesis, spectroscopic characterization, and a deep dive into its computational analysis. We will explore its electronic properties through Density Functional Theory (DFT), including Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping. Furthermore, we will present a detailed protocol for molecular docking studies with bacterial DNA gyrase, a key target for quinolone-based antibiotics.

Synthesis and Spectroscopic Characterization

General Spectroscopic Data:

PropertyValueReference
CAS Number 127827-52-5[5]
Molecular Formula C₉H₅BrFN[5]
Molecular Weight 226.05 g/mol [5]
Boiling Point 295.7 °C at 760 mmHg[6]
Physical Form Solid[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures and established substituent effects.[7][8]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR ¹³C NMR
Proton Predicted δ (ppm) Carbon Predicted δ (ppm)
H-28.8 - 8.9C-2150 - 152
H-37.4 - 7.5C-3122 - 124
H-48.1 - 8.2C-4136 - 138
H-57.8 - 7.9C-4a128 - 130
H-87.6 - 7.7C-5129 - 131
C-6118 - 120
C-7152 - 154 (d, ¹JCF ≈ 250 Hz)
C-8116 - 118 (d, ²JCF ≈ 20 Hz)
C-8a147 - 149

Note: These are predicted values and may vary in an experimental setting. The coupling of the fluorine atom to adjacent carbons is a key diagnostic feature in the ¹³C NMR spectrum.

Experimental Protocol: NMR Data Acquisition [8]

  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard one-pulse (zg30).

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 s.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic vibrational frequencies for this compound are listed below.[9][10]

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
3050-3100Aromatic C-H stretching
1600-1620C=N stretching (quinoline ring)
1450-1580Aromatic C=C stretching
1200-1250C-F stretching
1000-1100In-plane C-H bending
750-850Out-of-plane C-H bending
550-650C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 225 and 227 in a roughly 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Theoretical and Computational Studies

Computational chemistry provides a powerful lens through which to understand the electronic structure, reactivity, and potential biological activity of molecules.[11]

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol: DFT Geometry Optimization and Frequency Calculation

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: B3LYP functional.[12]

  • Basis Set: 6-311++G(d,p).[12]

  • Procedure:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization to find the lowest energy conformation.

    • Follow with a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies).

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (Gaussian 16) cluster_output Output start Build 3D Structure of This compound opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (B3LYP/6-311++G(d,p)) opt->freq results Optimized Geometry, Electronic Properties, Vibrational Frequencies freq->results

Figure 1: A simplified workflow for DFT calculations on this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule.[13][14] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[13]

  • HOMO: The ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: The ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO will likely be distributed over the pyridine ring, influenced by the electron-withdrawing nitrogen atom.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack.[11][15]

  • Red/Yellow regions: Electron-rich areas (negative potential), susceptible to electrophilic attack.

  • Blue regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack.

In this compound, the region around the nitrogen atom is expected to be electron-rich (red/yellow), making it a likely site for protonation and hydrogen bonding. The hydrogen atoms of the quinoline ring will exhibit a positive potential (blue).

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.[13]

Table 3: Key Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The inverse of hardness.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character.

Molecular Docking Studies with DNA Gyrase

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][17] For quinolone-based compounds, a primary target is the bacterial enzyme DNA gyrase, which is essential for DNA replication.[4]

Protocol: Molecular Docking of this compound with E. coli DNA Gyrase

  • Protein Preparation:

    • Download the crystal structure of E. coli DNA gyrase from the Protein Data Bank (PDB ID: 2XCT).[16]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDockTools.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign Gasteiger charges and define rotatable bonds using AutoDockTools.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of the protein, particularly the quinolone resistance-determining region (QRDR).

  • Docking Simulation:

    • Perform the docking using AutoDock Vina.

    • Analyze the resulting binding poses and their corresponding binding affinities (in kcal/mol).

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein Prepare DNA Gyrase (PDB: 2XCT) grid Define Grid Box around Active Site protein->grid ligand Prepare this compound ligand->grid run Run AutoDock Vina grid->run results Analyze Binding Poses and Affinities run->results

Figure 2: Workflow for molecular docking of this compound with DNA gyrase.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. While experimental data for this specific molecule is limited, the protocols and predictive data presented herein offer a solid foundation for its further investigation. The computational analyses suggest that this compound possesses electronic and structural features conducive to biological activity, particularly as a potential DNA gyrase inhibitor.

Future research should focus on the definitive synthesis and experimental characterization of this compound to validate the theoretical predictions. Further computational studies, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in optimizing this scaffold for enhanced therapeutic efficacy.[2][18]

References

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  • Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. (2018).
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  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). Archiv der Pharmazie, 347(6), 429–439.
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  • PubChemLite. (n.d.). This compound (C9H5BrFN).
  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. (2022). ACS Omega, 7(36), 32095–32109.
  • QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. (2012). Molecular BioSystems, 8(3), 865–874.
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  • Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl) - NIH. (2022).
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  • Synthesis and spectral characterization of fluoroquinolone-ofloxacin. (2017). International Journal of Chemistry Studies, 1(2), 26-28.
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An In-depth Technical Guide to the Discovery and History of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1][2][3] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has spurred the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1][4][5] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to their application in the development of landmark drugs. This document is tailored for researchers, scientists, and drug development professionals, offering technical accuracy and field-proven insights.

The Dawn of Quinoline: Isolation and Structural Elucidation

The story of quinoline begins in the early 19th century with the burgeoning field of organic chemistry and the investigation of coal tar, a rich source of aromatic compounds.[4] In 1834, the German chemist Friedlieb Ferdinand Runge isolated a colorless, hygroscopic liquid with a strong odor from coal tar, which he named "leukol" (white oil).[3] A few years later, in 1842, French chemist Charles Gerhardt obtained a compound by the dry distillation of the alkaloid quinine with potassium hydroxide, which he called "Chinolein" or "Chinoline".[3] Initially thought to be distinct isomers due to different reactivities, it was August Hoffmann who later demonstrated that the observed differences were due to impurities and that the two compounds were, in fact, identical.[3]

The structural determination of quinoline was a significant milestone. In 1869, August Kekulé, renowned for his work on the structure of benzene, proposed that quinoline consists of a benzene ring fused to a pyridine ring.[4] This correct structural hypothesis provided a crucial framework for understanding the chemical properties of quinoline and paved the way for the development of synthetic routes.[4]

The Classical Era of Quinoline Synthesis

The late 19th century was a period of intense activity in synthetic organic chemistry, leading to the discovery of several named reactions for the synthesis of the quinoline core.[6] These methods, often discovered in the context of dye chemistry and natural product synthesis, remain fundamental to this day.

The Skraup Synthesis (1880)

One of the oldest and most direct methods for preparing quinoline is the Skraup synthesis, named after the Czech chemist Zdenko Hans Skraup.[7] This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[7][8] The reaction is notoriously exothermic and can be violent if not properly controlled, often necessitating the use of a moderator such as ferrous sulfate.[7][8]

Mechanism of the Skraup Synthesis

The reaction proceeds in several steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[8][9]

  • Michael Addition: The aniline undergoes a Michael-type addition to acrolein.[8][9]

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization followed by dehydration to form 1,2-dihydroquinoline.[1][8]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by an oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline product.[1][8]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Synthesis.

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is a representative example adapted from established procedures.[8]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (optional moderator)

Procedure:

  • In a suitable reaction vessel, carefully mix aniline and glycerol.

  • Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.

  • Add ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[8]

Starting MaterialProductYield (%)Reference
AnilineQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[8]
The Friedländer Synthesis (1882)

Developed by German chemist Paul Friedländer, this synthesis involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde) to form a quinoline derivative.[10][11][12] The reaction can be catalyzed by either acid or base.[11][12]

Mechanism of the Friedländer Synthesis

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[10]

  • Pathway 1 (Aldol Addition First): The 2-amino substituted carbonyl and the second carbonyl compound undergo an aldol addition, followed by elimination to form an unsaturated carbonyl compound. Subsequent imine formation and cyclization yield the quinoline.[10]

  • Pathway 2 (Schiff Base First): The initial step is the formation of a Schiff base between the two reactants, followed by an intramolecular aldol-type reaction and elimination to give the final product.[10]

Friedlander_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Aminobenzaldehyde/ketone Reaction_Mixture Reaction_Mixture Reactant1->Reaction_Mixture Reactant2 Ketone/Aldehyde with α-methylene group Reactant2->Reaction_Mixture Catalyst Acid or Base Catalyst Catalyst->Reaction_Mixture Solvent Solvent (e.g., alcohol) Solvent->Reaction_Mixture Heat Heating Heat->Reaction_Mixture Workup Workup Reaction_Mixture->Workup Reaction Isolation Isolation Workup->Isolation Purification Purification Isolation->Purification Final_Product Final_Product Purification->Final_Product Substituted Quinoline

Caption: Experimental Workflow for the Friedländer Synthesis.

The Combes Quinoline Synthesis (1888)

First reported by Combes in 1888, this method is used to prepare 2,4-substituted quinolines.[2] It involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed ring closure of the intermediate Schiff base.[2][13]

Mechanism of the Combes Synthesis

The reaction mechanism proceeds through three main stages:

  • Schiff Base Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base intermediate.[2]

  • Tautomerization and Annulation: The Schiff base tautomerizes to an enamine, which then undergoes an acid-catalyzed intramolecular cyclization (annulation). This is the rate-determining step.[2]

  • Dehydration: The cyclized intermediate undergoes dehydration to form the aromatic quinoline ring.[2]

The Pfitzinger Reaction (1886)

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a versatile method for synthesizing substituted quinoline-4-carboxylic acids.[14] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[14][15]

Mechanism of the Pfitzinger Reaction

The key steps of the Pfitzinger reaction are:

  • Ring Opening: The base catalyzes the hydrolysis of the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate (an isatinate).[14][15]

  • Condensation: The aniline moiety of the intermediate condenses with the carbonyl group of the second reactant to form an imine (Schiff base).[14]

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final quinoline-4-carboxylic acid product.[14][15]

Experimental Protocol: Pfitzinger Synthesis of 2-phenylquinoline-4-carboxylic acid

This protocol is a representative example for the synthesis of a quinoline-4-carboxylic acid derivative.[14]

Materials:

  • Isatin

  • Acetophenone

  • Potassium hydroxide (KOH)

  • 95% Ethanol

Procedure:

  • Preparation of Base Solution: In a round-bottom flask, dissolve KOH pellets in 95% ethanol to prepare a 33% (w/v) solution.

  • Isatin Ring Opening: To the stirred KOH solution, add isatin. Stir at room temperature for 30-45 minutes. The mixture typically changes color from orange to pale yellow as the isatin ring opens.[14]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 12-13 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).[14]

  • Isolation of Product: Cool the suspension in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quinolines in Medicinal Chemistry: A Historical Perspective

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][14]

Antimalarial Agents: From Quinine to Chloroquine

The history of quinoline-based drugs is inextricably linked to the fight against malaria. Quinine, an alkaloid extracted from the bark of the cinchona tree, was the first effective treatment for malaria and was used for centuries.[16][17][18][19] The isolation of quinine and cinchonine by Pelletier and Caventou in 1820 marked a significant advancement in malaria therapy.[16]

The structural elucidation of quinine spurred efforts to synthesize new antimalarial drugs. In the 1930s and 1940s, this led to the development of synthetic 4-aminoquinoline compounds, most notably chloroquine.[16][17] Chloroquine proved to be a highly effective and widely used antimalarial drug for many years due to its efficacy and low risk of side effects.[16][18]

The Dawn of Antibiotics: The Quinolone Story

The development of quinolone antibiotics began serendipitously in the 1960s. Nalidixic acid, the first synthetic quinolone agent, was discovered in 1962 by George Lesher and coworkers as a byproduct of chloroquine synthesis.[20][21] While technically a naphthyridine, it is considered the predecessor of all quinolone antibiotics.[21] Nalidixic acid was primarily effective against Gram-negative bacteria and was used to treat urinary tract infections.[20]

A major breakthrough occurred in the early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, leading to the creation of the fluoroquinolones.[20][] Norfloxacin was the first fluoroquinolone, followed by ciprofloxacin in 1987.[20] The addition of the fluorine atom significantly enhanced antibacterial activity and broadened the spectrum to include some Gram-positive bacteria.[20][][23] Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[20]

Conclusion

The journey of quinoline-based compounds, from their initial isolation from coal tar to their central role in modern medicine, is a testament to the power of organic synthesis and medicinal chemistry. The classical synthetic methods developed over a century ago continue to be relevant, providing the foundation for the creation of new derivatives with diverse applications. The stories of quinine, chloroquine, and the fluoroquinolones highlight the profound impact that this simple heterocyclic scaffold has had on human health. As research continues, the enduring legacy of quinoline is certain to inspire the development of new therapeutic agents and advanced materials for generations to come.

References

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  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Combes quinoline synthesis - Wikipedia. (n.d.).
  • synthesis of quinoline derivatives and its applications | PPTX. (n.d.). Slideshare.
  • Singh, S. K., & Singh, S. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 119-126.
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  • What is the history of the discovery of quinoline? (2025, October 17). BIOSYNCE.
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  • Pfitzinger reaction - Wikipedia. (n.d.).
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  • Combes Quinoline Synthesis PDF. (n.d.). Scribd.
  • Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (2025). European Journal of Medicinal Chemistry, 289, 117466.
  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 585-591.
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Methodological & Application

Application Notes & Protocols for the Synthetic Utility of 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-7-fluoroquinoline

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. This compound is a heterocyclic scaffold of significant interest, offering a unique combination of structural features and reactivity. The quinoline core is a "privileged structure," frequently found in a multitude of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2] The substituents at the 6 and 7 positions provide orthogonal handles for synthetic elaboration. The bromine atom at the C-6 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3] Concurrently, the fluorine atom at C-7 modulates the electronic properties of the ring system and can influence metabolic stability and bioavailability in drug candidates.[1] This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights for researchers in drug development and materials science.

Part 1: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forging C(sp²)-C(sp²) bonds.[4][5] Its power lies in its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. For this compound, this reaction provides a direct and efficient route to introduce aryl, heteroaryl, or vinyl substituents at the C-6 position, dramatically expanding molecular diversity.

Mechanistic Rationale

The catalytic cycle, a well-established paradigm in cross-coupling chemistry, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the C-Br bond of the quinoline, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the choice of phosphine ligand on the palladium catalyst.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic "ate" complex.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.[7][8]

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03-0.05 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume), via syringe.[3]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (10 mL) and then brine (10 mL).

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionsRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Choice depends on substrate reactivity; dppf is a robust ligand for heteroaryl halides.[3]
Ligand dppf, SPhos, XPhosBulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation; Cs₂CO₃ is often more effective for challenging couplings.[7]
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents are common; water is often necessary to dissolve the base and facilitate the "ate" complex formation.[3]
Temperature 80-110 °CProvides the necessary activation energy for the catalytic cycle to proceed efficiently.

Part 2: Forging C-N Bonds: The Buchwald-Hartwig Amination

The formation of an aryl-amine bond is a fundamental transformation in the synthesis of pharmaceuticals.[9] The Buchwald-Hartwig amination reaction provides a powerful and general method for this purpose, overcoming the limitations of classical methods like nucleophilic aromatic substitution, which are often ineffective for electron-neutral or -rich aryl halides.[10] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[9][11][12]

  • Oxidative Addition: The Pd(0) catalyst adds to the this compound, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex. This step is critical and the choice of base is often substrate-dependent.[13]

  • Reductive Elimination: The C-N bond is formed as the product aryl amine is eliminated from the palladium center, regenerating the Pd(0) catalyst. The nature of the phosphine ligand is crucial here, as bulky ligands facilitate this final step and prevent side reactions like beta-hydride elimination.[11]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and requires careful exclusion of air and moisture.[3][13]

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the base, typically sodium tert-butoxide (NaOtBu, 1.4 equiv), to an oven-dried Schlenk tube.

  • Catalyst & Reagents: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv) and a suitable phosphine ligand (e.g., BINAP or a biarylphosphine ligand like XPhos, 0.02-0.04 equiv). Add this compound (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under an inert atmosphere.

  • Solvent and Amine Addition: Add a dry, degassed solvent such as toluene or dioxane (3-5 mL). Add the amine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature, and quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

ParameterTypical ConditionsRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common sources for generating the active Pd(0) species in situ.[12]
Ligand BINAP, XPhos, RuPhosBulky, electron-rich biarylphosphine ligands are "state-of-the-art" and promote efficient catalysis for a wide range of substrates.[9]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[13]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation.
Temperature 80-110 °CFacilitates the oxidative addition and reductive elimination steps.

Part 3: Introducing Alkynyl Groups: The Sonogashira Coupling

The Sonogashira coupling is the most widely used method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[14] This reaction is invaluable for installing alkyne functionalities, which can serve as handles for further chemistry (e.g., "click" reactions), or as integral parts of pharmacophores or materials with specific electronic properties. The reaction is notable for its mild conditions and typically employs a dual-catalyst system of palladium and copper(I).[14]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[14]

  • Palladium Cycle: This cycle is analogous to those of the Suzuki and Buchwald-Hartwig reactions. It begins with the oxidative addition of the Pd(0) catalyst to this compound.

  • Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine, diisopropylamine) to form a copper(I) acetylide intermediate. This copper acetylide is more reactive than the terminal alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex from the palladium cycle.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to yield the 6-alkynyl-7-fluoroquinoline product and regenerate the Pd(0) catalyst.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Quinoline]-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Quinoline-Br) pd_alkyne_complex [Quinoline]-Pd(II)L₂(C≡CR) pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product 6-(Alkynyl)-7-fluoroquinoline pd_alkyne_complex->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation alkyne H-C≡CR + Base alkyne->cu_acetylide Deprotonation

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Protocol: General Procedure for Sonogashira Coupling

This reaction should be carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).[15][16]

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add a degassed solvent, such as tetrahydrofuran (THF) or DMF (5 mL), followed by an amine base, typically triethylamine (Et₃N, 2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor progress by TLC or LC-MS.[16]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterTypical ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Provides the active Pd(0) species for the main catalytic cycle.[16]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the reactive copper acetylide intermediate.[15]
Base Et₃N, i-Pr₂NH (DIPA)Acts as both a base to deprotonate the alkyne and a solvent; scavenges HBr formed.[16]
Solvent THF, DMF, AcetonitrilePolar aprotic solvents are generally used to dissolve the reactants and catalysts.
Temperature 25-60 °CThe reaction is often efficient at or near room temperature, highlighting its mild nature.

Application Workflow: Multistep Synthesis of a Hypothetical Kinase Inhibitor

The true power of this compound is realized when these fundamental reactions are used in sequence to build complex, high-value molecules. Many kinase inhibitors feature a heterocyclic core (like quinoline) appended with various aryl and amino groups to achieve potent and selective binding in the ATP pocket of the target enzyme.[2][17][18] The following workflow illustrates a plausible strategy.

Synthesis_Workflow start This compound step1 Suzuki Coupling (Arylboronic Acid) start->step1 intermediate1 6-Aryl-7-fluoroquinoline step1->intermediate1 step2 Directed Ortho Metalation + Electrophilic Quench (e.g., -CHO) intermediate1->step2 intermediate2 Functionalized Quinoline step2->intermediate2 step3 Reductive Amination or Condensation intermediate2->step3 final_product Complex Kinase Inhibitor Scaffold step3->final_product

Caption: A potential synthetic route to a complex molecule from this compound.

This hypothetical pathway demonstrates how the initial C-C bond formation via a Suzuki coupling sets the stage for subsequent functionalization, ultimately leading to a complex molecular architecture typical of modern therapeutic agents.

References

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  • ResearchGate. Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation.
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  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
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Application Notes & Protocols: 6-Bromo-7-fluoroquinoline as a Strategic Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and hydrogen bonding capabilities allow it to effectively mimic and interact with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Within this esteemed class of heterocycles, 6-Bromo-7-fluoroquinoline emerges as a particularly powerful and versatile building block for drug discovery professionals.

The strategic placement of the bromine and fluorine atoms on the quinoline core is not arbitrary; it provides a pre-engineered blueprint for rapid and controlled diversification.

  • The 6-Bromo Position: This serves as a highly versatile synthetic handle. The carbon-bromine bond is primed for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[6][7] This allows for the systematic introduction of diverse aryl, heteroaryl, or amino moieties, enabling a thorough exploration of the structure-activity relationship (SAR) to optimize a compound's potency and selectivity.

  • The 7-Fluoro Position: The fluorine atom exerts a profound influence on the molecule's physicochemical properties. Its high electronegativity can modulate the basicity (pKa) of the quinoline nitrogen, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions.[8] Furthermore, the C7 position, activated by the electron-withdrawing effect of the ring nitrogen, can undergo nucleophilic aromatic substitution (SNAr), providing an additional vector for chemical modification.[9][10]

This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic transformations with step-by-step protocols, and its application in the logical design of therapeutically relevant molecules, such as kinase inhibitors.

Physicochemical Properties and Safety Data

A comprehensive understanding of a building block's properties and handling requirements is paramount for safe and successful experimentation.

PropertyValueReference
CAS Number 127827-52-5[11][12]
Molecular Formula C₉H₅BrFN[11]
Molecular Weight 226.05 g/mol [12]
Physical Form Solid[11]
Boiling Point 295.7 °C at 760 mmHg[11]
Purity Typically ≥96%[11]
Storage Store at room temperature in a dry, well-sealed container.[11][12]
Safety & Handling

Warning: this compound is classified as harmful and an irritant.[11][13] Adherence to strict safety protocols is mandatory.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[13]

  • Precautionary Measures:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.[13][14]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[13]

    • Avoid formation of dust and aerosols during handling.[13][14]

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[13]

Core Synthetic Applications & Protocols

The true power of this compound lies in its dual reactivity. The following protocols detail the most critical transformations that medicinal chemists can employ to build molecular complexity.

Workflow Visualization: From Building Block to Advanced Intermediate

The following diagram illustrates how the distinct reactive sites on this compound can be sequentially functionalized to rapidly generate diverse molecular scaffolds.

G cluster_start Starting Material cluster_c6 C6 Functionalization cluster_intermediate Key Intermediates cluster_c7 C7 Functionalization cluster_final Diversified Scaffolds Start This compound Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Intermediate_A 6-Aryl-7-fluoroquinoline Suzuki->Intermediate_A Intermediate_B 6-Amino-7-fluoroquinoline Buchwald->Intermediate_B SNAr_A SNAr Reaction (e.g., with R-OH, R-SH) Intermediate_A->SNAr_A SNAr_B SNAr Reaction (e.g., with R-OH, R-SH) Intermediate_B->SNAr_B Final_A 6-Aryl-7-alkoxy/thioalkoxy-quinoline SNAr_A->Final_A Final_B 6-Amino-7-alkoxy/thioalkoxy-quinoline SNAr_B->Final_B

Caption: Sequential functionalization workflow for this compound.

Protocol 1: Suzuki-Miyaura Coupling (C6-Arylation)

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the C6 position of the quinoline and a wide variety of aryl or heteroaryl boronic acids/esters.[15][16]

Scientist's Insight (Causality): The mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid, and concluding with reductive elimination to form the product and regenerate the catalyst.[15] The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[16] A phosphine ligand stabilizes the palladium catalyst and promotes the key steps of the cycle.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), followed by the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).[17][18]

  • Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously overnight (12-18 hours).[17] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-7-fluoroquinoline product.[18]

Protocol 2: Buchwald-Hartwig Amination (C6-Amination)

This powerful palladium-catalyzed reaction allows for the coupling of primary or secondary amines to the C6 position, a key transformation for creating compounds that can act as hydrogen bond donors or acceptors.[19][20]

Scientist's Insight (Causality): The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the amine to the palladium center after oxidative addition, followed by deprotonation by a strong base to form a palladium-amido complex.[21] Reductive elimination then forges the C-N bond. The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often essential to promote the reductive elimination step, especially with less reactive aryl bromides or challenging amine coupling partners.[22] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required for the deprotonation step.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a dry reaction vessel.

  • Catalyst & Solvent Addition: Add the palladium source, such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), followed by a dry, deoxygenated solvent like toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the vessel tightly and heat to 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography to obtain the desired 6-amino-7-fluoroquinoline derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr at C7)

This protocol leverages the electrophilic nature of the C7 carbon, activated by the quinoline nitrogen, to displace the fluorine atom with a suitable nucleophile.[9][23]

Scientist's Insight (Causality): The reaction proceeds via an addition-elimination mechanism.[9][10] The nucleophile first attacks the electron-deficient C7 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The aromaticity is then restored by the expulsion of the fluoride leaving group. This reaction is facilitated by polar aprotic solvents (e.g., DMF, DMSO) which stabilize the charged intermediate, and often requires heat to overcome the activation energy.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask, dissolve the this compound starting material (1.0 mmol, 1.0 equiv) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).

  • Nucleophile & Base Addition: Add the nucleophile (e.g., sodium methoxide for an O-Me group, or a primary/secondary amine) (1.5 mmol, 1.5 equiv). If the nucleophile is not anionic, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv) may be required.

  • Reaction: Heat the reaction mixture to 100-140 °C. The reaction time can vary significantly (8-24 hours) depending on the nucleophile's reactivity. Monitor by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water (50 mL) with stirring. A precipitate of the product should form.

  • Purification: Collect the solid by vacuum filtration. Wash the solid sequentially with water and a small amount of cold ethanol or diethyl ether to remove residual solvent and impurities.[9] Dry the product under vacuum. If the product is an oil, perform a standard aqueous work-up and extraction followed by column chromatography.

Application Spotlight: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of diseases like cancer.[24][25] Many FDA-approved kinase inhibitors utilize a heterocyclic core to bind to the ATP-binding site of the target kinase.[25] this compound is an ideal starting point for generating libraries of potential kinase inhibitors. The quinoline core can act as the "hinge-binding" motif, while the C6 and C7 positions can be elaborated with substituents that project into solvent-exposed regions or other pockets of the enzyme, allowing for the optimization of potency and selectivity.

Illustrative Synthetic Pathway

The following diagram outlines a hypothetical, yet chemically sound, pathway to a complex kinase inhibitor-like scaffold, demonstrating the power of combining the protocols described above.

G Start This compound Step1 Suzuki Coupling (Protocol 1) + Arylboronic Acid Start->Step1 Intermediate Intermediate: 6-Aryl-7-fluoroquinoline Step1->Intermediate Step2 SNAr Reaction (Protocol 3) + Piperazine Intermediate->Step2 Final Final Scaffold: 6-Aryl-7-(piperazin-1-yl)quinoline (Kinase Inhibitor Core) Step2->Final

Caption: A two-step pathway to a potential kinase inhibitor scaffold.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its pre-installed, orthogonally reactive sites at the C6 and C7 positions grant researchers unparalleled control and efficiency in molecular design. By mastering the core synthetic transformations of Suzuki coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, drug discovery teams can rapidly generate vast libraries of novel compounds, accelerating the journey from a simple building block to a potential life-saving therapeutic.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
  • A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. [Link]
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity.
  • Buchwald–Hartwig amin
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Nucleophilic arom
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health (NIH). [Link]
  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Deriv
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. [Link]
  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. International Journal of Antimicrobial Agents. [Link]
  • Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]
  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Wiley Online Library. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Compounds from Natural Sources as Protein Kinase Inhibitors. PubMed Central. [Link]
  • Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK)
  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PubMed Central. [Link]
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd

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synthesis of novel fluoroquinolone derivatives from 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Synthesis of Novel Fluoroquinolone Derivatives from a 6-Bromo-7-fluoroquinoline Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed framework for the synthesis of novel fluoroquinolone derivatives, utilizing 6-Bromo-7-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a versatile starting scaffold. Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV[1]. The emergence of resistant bacterial strains necessitates the development of new analogs with enhanced potency and an expanded spectrum of activity. The selected scaffold is strategically designed for dual-site modification: the C-7 fluoro position allows for nucleophilic aromatic substitution (SNAr) to introduce key pharmacophoric elements, while the C-6 bromo position serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for structural characterization.

Introduction: The Rationale for a Dual-Functionalized Scaffold

The quinolone core is a privileged structure in medicinal chemistry, forming the foundation of numerous antibacterial agents[2]. The clinical efficacy of fluoroquinolones like Ciprofloxacin and Levofloxacin is largely dictated by the substituents at the N-1 and C-7 positions. The C-7 substituent, typically a nitrogen-containing heterocycle like piperazine, is crucial for antibacterial potency and spectrum[3][4].

Our selected starting material, 6-Bromo-7-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , offers two distinct and orthogonal sites for chemical modification.

  • The C-7 Fluoro Group: The fluorine atom at the C-7 position is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is driven by the strong electron-withdrawing effects of the C-4 carbonyl group and the C-3 carboxylic acid, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction[5]. This allows for the efficient introduction of various amine nucleophiles, which is the most common strategy for modulating the biological activity of fluoroquinolones[4].

  • The C-6 Bromo Group: The bromine atom at the C-6 position is an ideal functional group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of diverse aryl, heteroaryl, or alkyl groups, providing a powerful tool for fine-tuning the compound's pharmacokinetic and pharmacodynamic properties.

This dual-handle approach allows for the systematic exploration of chemical space to develop next-generation fluoroquinolones that can overcome existing resistance mechanisms.

Overall Synthetic Strategy

The synthetic approach is designed as a modular platform. The core scaffold is first subjected to nucleophilic substitution at the C-7 position. The resulting intermediate can then undergo a cross-coupling reaction at the C-6 position, followed by a final ester hydrolysis if a protecting group is used on the carboxylic acid. This strategy allows for the creation of a diverse library of compounds from a common intermediate.

G cluster_0 Core Synthesis & Functionalization cluster_1 Diversification & Final Product cluster_2 Characterization Start 6-Bromo-7-fluoro-1-cyclopropyl-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid (Ethyl Ester Protected) SNAr Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C-7 with an Amine (e.g., Piperazine) Start->SNAr R-NH₂ (e.g., Piperazine) DMSO, Heat Intermediate 7-Amino-Substituted-6-Bromo Intermediate SNAr->Intermediate CrossCoupling Protocol 2: Suzuki Cross-Coupling at C-6 Intermediate->CrossCoupling Ar-B(OH)₂ Pd Catalyst, Base Hydrolysis Protocol 3: Ester Hydrolysis CrossCoupling->Hydrolysis NaOH or HCl H₂O/EtOH FinalProduct Novel Fluoroquinolone Derivative Hydrolysis->FinalProduct Characterization Structural & Biological Analysis (NMR, MS, MIC Assay) FinalProduct->Characterization

Figure 1: A modular workflow for synthesizing novel fluoroquinolone derivatives.

Experimental Protocols

Note: All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous where specified. For clarity, the protocols will assume the starting material is the ethyl ester of 6-Bromo-7-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Protocol 1: Nucleophilic Aromatic Substitution at C-7 with Piperazine

This protocol describes the displacement of the C-7 fluorine with piperazine, a common motif in potent fluoroquinolones.[6]

Rationale: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the cationic species without solvating the nucleophile, thus increasing its reactivity. Heating is required to overcome the activation energy of the reaction. An excess of the amine nucleophile is often used to drive the reaction to completion and act as a base to neutralize the HF byproduct.

Materials:

  • Ethyl 6-bromo-7-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq)

  • Anhydrous piperazine (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice water

  • Diethyl ether for washing

Procedure:

  • To a round-bottom flask, add the starting quinolone ester (1.0 eq) and anhydrous DMSO (approx. 10 mL per mmol of substrate).

  • Add anhydrous piperazine (3.0 eq) to the mixture.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice water with vigorous stirring. A precipitate should form.

  • Stir for 30 minutes to allow for complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid sequentially with cold water and diethyl ether to remove residual DMSO and unreacted piperazine.

  • Dry the product, ethyl 7-(piperazin-1-yl)-6-bromo-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, under vacuum. The product can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-6

This protocol details the coupling of an arylboronic acid to the C-6 bromo position of the intermediate from Protocol 1.

Rationale: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. It utilizes a palladium catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step. A mixed solvent system like dioxane/water is often used to dissolve both the organic substrate and the inorganic base.

Materials:

  • Ethyl 7-(piperazin-1-yl)-6-bromo-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

  • Ethyl acetate and Brine for work-up

Procedure:

  • Combine the bromo-quinolone intermediate (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (2.5 eq) in a round-bottom flask equipped with a reflux condenser.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the dioxane/water (4:1) solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired C-6 arylated product.

Protocol 3: Saponification (Ester Hydrolysis)

This final step converts the ethyl ester to the carboxylic acid, which is critical for the biological activity of fluoroquinolones.

Rationale: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form a carboxylate salt, which is then protonated in the acidic work-up to yield the final carboxylic acid.

Materials:

  • C-6 arylated quinolone ester from Protocol 2 (1.0 eq)

  • Ethanol (EtOH) and Water

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Hydrochloric Acid (1 M HCl)

Procedure:

  • Dissolve the quinolone ester in a mixture of EtOH and water (e.g., 3:1 v/v).

  • Add an aqueous solution of NaOH (3.0 eq).

  • Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Acidify the mixture slowly with 1 M HCl until the pH is approximately 6-7. A precipitate of the final product should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the final product under vacuum.

Structural Characterization

Confirming the identity and purity of the synthesized derivatives is paramount. A combination of spectroscopic techniques should be employed.

Mechanistic Insight: SNAr Intermediate

The key to the reaction in Protocol 1 is the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The electron density is delocalized onto the electron-withdrawing carbonyl and carboxylate groups, lowering the activation energy of the addition step.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions on the 6-bromo-7-fluoroquinoline scaffold. This versatile building block is of significant interest due to the established role of the fluoroquinolone core in medicinal chemistry.[1][2] The strategic placement of a bromine atom at the C-6 position serves as a versatile handle for introducing molecular diversity through modern synthetic methodologies. This document delves into the practical application of key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. For each reaction, we discuss mechanistic principles, provide field-tested insights into optimizing reaction parameters, and present detailed, step-by-step protocols.

Introduction: The Strategic Value of this compound

The quinolone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2] The introduction of a fluorine atom, particularly at the C-7 position, is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and cell permeability.[1][3]

This compound emerges as a particularly valuable starting material. The C-6 bromine atom provides a reactive site for palladium-catalyzed cross-coupling, a class of reactions renowned for its functional group tolerance, reliability, and broad scope in forming carbon-carbon and carbon-heteroatom bonds.[4] This enables the rapid generation of diverse libraries of novel quinoline derivatives, allowing for systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide is structured to provide both a theoretical foundation and practical, actionable protocols for the functionalization of this key intermediate.

General Workflow & Experimental Considerations

Executing successful palladium-catalyzed reactions requires meticulous attention to experimental setup to exclude oxygen and moisture, which can deactivate the catalyst.

Inert Atmosphere Technique

All reactions described herein should be performed under an inert atmosphere (e.g., Argon or Nitrogen). This is typically achieved using a Schlenk line or a glovebox. Standard procedures involve assembling the reaction glassware, evacuating the air by applying a vacuum, and refilling with the inert gas. This "vac/refill" cycle should be repeated at least three times.

Solvent and Reagent Purity

Anhydrous solvents are critical for reproducibility. It is recommended to use freshly distilled solvents or those obtained from a solvent purification system. All solid reagents should be dried in a vacuum oven before use, and liquid reagents should be handled via syringe.

General Experimental Workflow Diagram

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation Phase cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 Dry Glassware (Oven/Flame Dry) p2 Add Solids: This compound, Coupling Partner, Base p1->p2 p3 Seal Vessel (e.g., with Septum) p2->p3 p4 Purge with Inert Gas (3x Vac/Refill Cycle) p3->p4 r1 Add Anhydrous Solvent (via Syringe) p4->r1 r2 Add Catalyst & Ligand (as solid or solution) r1->r2 r3 Degas Solution (Bubble with Gas or Freeze-Pump-Thaw) r2->r3 rxn Heat to Desired Temperature (Oil Bath with Stirring) r3->rxn mon Monitor Progress (TLC, LC-MS) rxn->mon work Aqueous Workup (Quench, Extract, Dry) mon->work pur Purification (Column Chromatography) work->pur caption General workflow for a cross-coupling experiment.

Caption: General workflow for a cross-coupling experiment.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, coupling an organoboron species with an organic halide.[5] Its popularity stems from the mild reaction conditions and the low toxicity and high stability of the boronic acid reagents.

Mechanism Overview

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange. Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with a boronate species (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(Br) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂(R') pd2_ox->pd2_trans Transmetalation (R'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product caption Simplified Suzuki-Miyaura catalytic cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Key Parameters & Reagent Selection
  • Catalyst: Pd(PPh₃)₄ is a classic choice, as it is already in the active Pd(0) state. Alternatively, air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) can be used with phosphine ligands; they are reduced in situ to Pd(0).

  • Boron Reagent: Aryl- and heteroarylboronic acids are most common. Boronate esters (e.g., pinacol esters) can also be used and offer enhanced stability.

  • Base: An aqueous solution of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate the flask and backfill with Argon or Nitrogen (repeat 3x).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application Examples
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O80>90 (Typical)
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane/H₂O90>90 (Typical)
Pyridine-3-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O100>85 (Typical)
Pentafluorophenylboronic acidPd₂(dba)₃/P(t-Bu)₃ / CsF/Ag₂OCsF/Ag₂OTHF60>90[8]

Note: Yields are representative for analogous aryl bromide systems and may require optimization for the specific substrate.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling amines with aryl halides.[9] This reaction has largely replaced harsher classical methods and offers exceptional scope for primary and secondary amines.[9]

Mechanism Overview

Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) cycle. After oxidative addition of the aryl bromide, the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to yield the arylamine product.[9][10]

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(Br) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)L₂(NR'R'') pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR'R'' + Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product caption Simplified Buchwald-Hartwig amination cycle. G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(Br) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_ox->pd0 Reductive Elimination (forms Ar-C≡C-R') cu_acetylide R'-C≡C-Cu(I) cu_acetylide->pd2_ox Transmetalation alkyne R'-C≡C-H alkyne->cu_acetylide Cu(I) salt, Base caption Simplified Sonogashira catalytic cycles.

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Within this class of compounds, halo-substituted quinolines serve as versatile synthetic intermediates for the development of novel drug candidates. 6-Bromo-7-fluoroquinoline, in particular, is a valuable building block, featuring two distinct halogen atoms that can be selectively functionalized.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the mechanistic principles governing its reactivity, provide field-proven experimental protocols for substitution with various nucleophiles, and present data in a clear, actionable format.

PART 1: Scientific Principles & Mechanistic Insights

The Addition-Elimination (SNAr) Mechanism

Unlike the SN1 and SN2 reactions common to aliphatic systems, nucleophilic substitution on an aromatic ring proceeds through a distinct pathway known as the addition-elimination mechanism.[2] This process involves two key steps:

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[3][4][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (in this case, a halide ion).

The quinoline ring is inherently activated for SNAr reactions. The electron-withdrawing nitrogen atom reduces the electron density of the carbocyclic ring, making it more electrophilic and susceptible to attack by nucleophiles.[4][6]

Regioselectivity: The Decisive Role of the Fluorine Atom

A critical aspect of the chemistry of this compound is the differential reactivity of its two halogen substituents. In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[3][7] Consequently, the reactivity of the leaving group is primarily influenced by its ability to activate the carbon atom towards attack.

Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This effect makes the C7 carbon atom significantly more electrophilic (electron-poor) than the C6 carbon atom bonded to bromine. As a result, nucleophilic attack occurs preferentially at the 7-position. The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions where bond strength is more critical.[3][8]

This predictable regioselectivity allows for the selective displacement of the fluorine atom, leaving the bromine atom intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

G Fig. 1: Regioselectivity in SNAr of this compound cluster_0 Substrate cluster_1 Nucleophilic Attack cluster_2 Reaction Pathways cluster_3 Outcome A This compound C Attack at C7 (Fluoro) A->C Highly Favored (Strong Inductive Effect of F) D Attack at C6 (Bromo) A->D Disfavored B Nucleophile (Nu⁻) B->C B->D E Favored Product: 7-Nu-6-Bromoquinoline C->E F Disfavored D->F

Caption: Preferential nucleophilic attack at the C7 position.

PART 2: Experimental Protocols

General Considerations
  • Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are commonly used as they can solvate the nucleophile and the intermediate complex effectively. Alcohols can also be used, particularly when using alkoxide nucleophiles.[9]

  • Bases: A base is often required to deprotonate the nucleophile (if it is neutral, e.g., an amine or alcohol) or to scavenge the HF or HBr produced. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8]

  • Temperature: Reactions are typically heated to overcome the activation energy barrier. Temperatures ranging from 80 °C to 150 °C are common. Microwave irradiation can also be employed to accelerate the reaction.

  • Safety: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: O-Nucleophile Substitution – Synthesis of 6-Bromo-7-methoxyquinoline

Objective: To demonstrate the selective displacement of the 7-fluoro substituent with a methoxy group.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.5 eq, 25% solution in methanol or as solid)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

  • Add sodium methoxide (1.5 eq). If using a solution, add it dropwise.

    • Causality Note: Sodium methoxide is a strong nucleophile and base. Anhydrous conditions prevent its reaction with water. DMF is an excellent polar aprotic solvent for SNAr reactions.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a beaker of cold saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 6-Bromo-7-methoxyquinoline as a solid.

Protocol 2: N-Nucleophile Substitution – Synthesis of 4-(6-Bromoquinolin-7-yl)morpholine

Objective: To synthesize a 7-aminoquinoline derivative using a secondary amine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.0 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask, combine this compound, potassium carbonate, and anhydrous DMSO (approx. 0.2 M).

  • Add morpholine (2.0 eq) to the suspension.

    • Causality Note: K₂CO₃ acts as a base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product. DMSO is effective at dissolving the reactants and stabilizing the charged intermediate.

  • Heat the mixture to 120 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a large volume of cold deionized water. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the product via flash column chromatography (hexane/ethyl acetate) to afford 4-(6-Bromoquinolin-7-yl)morpholine.

Protocol 3: S-Nucleophile Substitution – Synthesis of 6-Bromo-7-(phenylthio)quinoline

Objective: To illustrate SNAr with a sulfur-based nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Combine this compound and cesium carbonate in a flask under a nitrogen atmosphere.

  • Add anhydrous DMF (approx. 0.15 M), followed by the dropwise addition of thiophenol.

    • Causality Note: Cesium carbonate is a strong base that effectively deprotonates the thiophenol to generate the more potent thiophenolate nucleophile.

  • Heat the reaction mixture to 90 °C and maintain for 3-5 hours, monitoring by TLC.

  • Cool the reaction to ambient temperature and dilute with deionized water.

  • Extract the product into diethyl ether (3x).

  • Combine the organic phases, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting residue by column chromatography (hexane/ethyl acetate) to obtain 6-Bromo-7-(phenylthio)quinoline.

PART 3: Data Presentation & Visualization

Summary of Reaction Conditions
ProtocolNucleophileBaseSolventTemp (°C)Time (h)Typical Yield
1Sodium methoxide-DMF1004-685-95%
2MorpholineK₂CO₃DMSO1208-1275-90%
3ThiophenolCs₂CO₃DMF903-580-92%
Visualized Mechanisms and Workflows

G Fig. 2: General SNAr Mechanism Workflow Start Start: This compound + Nucleophile (NuH) + Base Step1 Step 1: Addition (Rate-Determining) Nucleophile attacks C7 Start->Step1 Heat Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Step2 Step 2: Elimination (Fast) Fluoride ion departs Intermediate->Step2 Aromaticity Restored Product Final Product: 6-Bromo-7-Nu-quinoline Step2->Product

Caption: The two-step addition-elimination pathway of the SNAr reaction.

G Fig. 3: General Experimental Workflow A Reaction Setup (Substrate, Reagents, Solvent) B Heating & Stirring (Monitor by TLC) A->B C Workup (Quench, Extract, Wash, Dry) B->C D Concentration (Rotary Evaporation) C->D E Purification (Column Chromatography) D->E F Analysis (NMR, MS, etc.) E->F G Pure Product F->G

Caption: A standard laboratory workflow for SNAr reactions.

References

  • ResearchGate. (2007). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1.
  • PubMed. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 7-anilino-1-aryl-6-bromoisoquinolinequinones....
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • PubMed. (2008). The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.
  • ResearchGate. (n.d.). Synthesis and LAR inhibition of 7-alkoxy analogues of illudalic acid.
  • PubMed Central (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Frontiers. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution.
  • BioRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
  • National Institutes of Health (NIH). (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • ResearchGate. (n.d.). Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates 15.
  • YouTube. (2022). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions.
  • PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • French-Ukrainian Journal of Chemistry. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group.
  • PubMed. (n.d.). 6-Aminoquinolones: a new class of quinolone antibacterials?.
  • National Institutes of Health (NIH). (2021). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • YouTube. (2023). Displacement Reactions of the Halogens.
  • Chemistry LibreTexts. (2022). 14.6: Nucleophilic Aromatic Displacement Reactions.
  • YouTube. (2016). Halogen Reactivity Series Demonstration.
  • YouTube. (2021). GCSE Chemistry Revision "Group 7 Part 3 Reactivity of the Halogens".

Sources

Strategic Functionalization of the C-6 Position of 7-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

The 7-fluoroquinolone core is a cornerstone of antibacterial drug discovery, with the C-6 fluorine atom being a critical determinant of potency.[1][2] While extensive research has focused on modifying the N-1 and C-7 positions to modulate the antibacterial spectrum and pharmacokinetic properties, the C-6 position offers a valuable, albeit challenging, handle for introducing further molecular diversity.[3][4] This guide provides an in-depth analysis of key synthetic strategies for the functionalization of the C-6 position of 7-fluoroquinolines. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), offering researchers a practical framework for generating novel analogues for drug development and chemical biology.

Introduction: The Privileged 7-Fluoroquinolone Scaffold

The quinolone class of antibacterials originated with the discovery of nalidixic acid in the 1960s.[3] A pivotal breakthrough occurred with the introduction of a fluorine atom at the C-6 position and a basic amino heterocycle at C-7, which dramatically enhanced antimicrobial potency and expanded the spectrum to include critical Gram-negative pathogens like Pseudomonas aeruginosa.[1] This discovery gave rise to the highly successful fluoroquinolone family of antibiotics, including ciprofloxacin and levofloxacin.[5][6]

The mechanism of action involves the inhibition of bacterial DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, enzymes essential for DNA replication.[7] The substituents around the quinolone core play distinct roles:

  • N-1 Substituent: Influences overall potency and pharmacokinetics.

  • C-6 Fluorine: Crucial for binding to DNA gyrase and enhancing cell penetration.[2]

  • C-7 Substituent: Modulates the antibacterial spectrum, potency, and safety profile. Piperazine-type rings enhance activity against Gram-negative bacteria, while bulkier or pyrrolidine-based substituents can improve Gram-positive activity.[3][8]

  • C-8 Substituent: Can influence pharmacokinetics and reduce the risk of resistance.

While the C-6 fluorine is a hallmark of the class, modifying this position by replacing a precursor halogen (e.g., chlorine) with other functionalities can lead to compounds with novel biological profiles, improved resistance-breaking capabilities, or unique physicochemical properties. This guide focuses on the primary synthetic routes to achieve such modifications.

Key Synthetic Strategies for C-6 Functionalization

The functionalization of the C-6 position of a 7-fluoroquinoline typically starts from a 6-halo-7-fluoroquinoline precursor, most commonly 6-chloro or 6-bromo derivatives. The electron-withdrawing nature of the quinoline ring system and the adjacent C-7 fluorine atom activates the C-6 position for several types of transformations. The choice of strategy depends on the desired bond type (C-C, C-N, C-O) and the available starting materials.

G cluster_start Starting Material cluster_methods Synthetic Methodologies cluster_products Functionalized Products start 6-Halo-7-Fluoroquinoline pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar cc_bond C-6 Aryl / Alkyl (C-C Bond) pd_coupling->cc_bond Suzuki cn_bond C-6 Amino (C-N Bond) pd_coupling->cn_bond Buchwald-Hartwig c_alkynyl C-6 Alkynyl (C-C Bond) pd_coupling->c_alkynyl Sonogashira snar->cn_bond Amines co_bond C-6 Alkoxy / Aryloxy (C-O Bond) snar->co_bond Alkoxides ch_act Direct C-H Activation (Emerging) ch_act->cc_bond Advanced Methods

Figure 1. Overview of major synthetic routes for C-6 functionalization.

Protocols: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming C-C, C-N, and C-O bonds.[9][10] For substrates like 6-chloro-7-fluoroquinolines, the primary challenge is the relative inertness of the C-Cl bond towards oxidative addition. This typically requires the use of specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) to achieve efficient catalysis.[11]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organohalide.[10] It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups.

Principle: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[12] A base is crucial for activating the boronic acid to facilitate the transmetalation step.[11][12]

G cluster_reactants cluster_products pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L2-R pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R aryl_halide Ar-X (6-Chloro-7-fluoroquinoline) boronic_acid R-B(OH)2 + Base

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki Coupling of 7-Chloro-6-nitroquinoline (Adaptable for 7-Fluoro Analogues).[11]

  • Materials and Reagents:

    • 6-Chloro-7-fluoroquinoline derivative (1.0 equiv)

    • Aryl- or alkylboronic acid (1.2–1.5 equiv)

    • Palladium precursor: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃ (1–2.5 mol%)

    • Ligand: SPhos, XPhos, or RuPhos (2–10 mol%)

    • Base: K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)

    • Solvent: 1,4-Dioxane or Toluene, and water (typically 4:1 to 10:1 ratio)

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask or pressure vessel, add the 6-chloro-7-fluoroquinoline (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.5 equiv).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).

    • Add the degassed solvent system (e.g., dioxane/water 5:1) via syringe. The total volume should result in a substrate concentration of 0.1–0.5 M.

    • Seal the vessel and heat the reaction mixture to 80–110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12–24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expert Insights & Troubleshooting:

    • Low Conversion: The primary cause is often inefficient oxidative addition. Switch to a more electron-rich and bulky ligand like SPhos or XPhos. Ensure the palladium precursor is fresh.[11]

    • Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center. Using bulky ligands helps mitigate this effect.

    • Deboronated Side Product: This arises from the protodeboronation of the boronic acid. Ensure the reaction is run under strictly anhydrous (except for the added water) and inert conditions. Use a slight excess of the boronic acid.

ParameterRecommended ConditionRationale
Catalyst System Pd(OAc)₂ / SPhos or XPhosBulky, electron-rich ligands are required to facilitate oxidative addition of the C-Cl bond.[11]
Base K₃PO₄, Cs₂CO₃Stronger bases are often more effective for challenging couplings.[11] Carbonates are a good starting point.
Solvent Dioxane/H₂O, Toluene/H₂OAprotic organic solvent with water to dissolve the inorganic base.[11]
Temperature 80–110 °CThermal energy is needed to overcome the activation barrier for oxidative addition.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[9][13] It has largely replaced harsher classical methods and offers exceptional scope.[9]

Principle: The mechanism is similar to the Suzuki coupling, but involves the coordination of the amine to the palladium center and subsequent reductive elimination to form the C-N bond. The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) being common.[14]

Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride.[14][15]

  • Materials and Reagents:

    • 6-Chloro-7-fluoroquinoline derivative (1.0 equiv)

    • Primary or secondary amine (1.1–1.5 equiv)

    • Palladium precursor: Pd₂(dba)₃ (1–2 mol%)

    • Ligand: XPhos, RuPhos, or BrettPhos (2–5 mol%)

    • Base: NaOt-Bu or LHMDS (1.2–2.0 equiv)

    • Solvent: Toluene or 1,4-Dioxane (anhydrous)

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, and base to a flame-dried Schlenk flask.

    • Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to pre-form the catalyst.

    • Add the 6-chloro-7-fluoroquinoline derivative, followed by the amine.

    • Seal the flask and heat to 90–110 °C with vigorous stirring for 4–24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate or CH₂Cl₂.

    • Filter through Celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by silica gel chromatography.

  • Expert Insights & Troubleshooting:

    • Base Sensitivity: NaOt-Bu is a strong base incompatible with many functional groups (e.g., esters). Weaker carbonate or phosphate bases can sometimes be used with more active catalyst systems, but may require higher temperatures or longer reaction times.

    • Ligand Choice: The choice of ligand is crucial and depends on the amine. For primary amines, XPhos is often a good choice. For secondary amines, ligands like RuPhos may give better results.[14]

Protocol: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a two-step addition-elimination mechanism where a nucleophile attacks an electron-deficient aromatic ring, forming a stabilized Meisenheimer complex, followed by the expulsion of a leaving group.[16][17] The reaction is favored by:

  • A good leaving group on the aromatic ring (F > Cl > Br > I).[18]

  • Strong electron-withdrawing groups positioned ortho or para to the leaving group.[17]

In 6-halo-7-fluoroquinolines, the quinoline ring itself and the C-7 fluorine act as electron-withdrawing groups, activating the C-6 position for SNAr.

Protocol 3: Amination via SNAr

This method is often simpler and avoids the use of expensive palladium catalysts, but is generally limited to more reactive substrates and strong nucleophiles.

  • Materials and Reagents:

    • 6-Chloro-7-fluoroquinoline derivative (1.0 equiv)

    • Amine (primary or secondary, 2.0–5.0 equiv)

    • Base (optional, e.g., K₂CO₃ or Et₃N, 2.0 equiv)

    • Solvent: DMSO, NMP, or neat amine

    • Sealed reaction vessel or microwave vial

  • Step-by-Step Procedure:

    • Combine the 6-chloro-7-fluoroquinoline, amine, and base (if used) in a pressure-rated vessel.

    • Add the solvent. Often, using the amine itself as the solvent is effective.

    • Seal the vessel tightly and heat to 120–180 °C for 12–48 hours. Microwave irradiation can significantly reduce reaction times.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice water.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

Summary and Outlook

The functionalization of the C-6 position of 7-fluoroquinolines provides a powerful avenue for the development of novel antibacterial agents and chemical probes. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and Buchwald-Hartwig amination , offer the broadest scope and reliability, albeit with the need for specialized ligands and careful optimization. For certain substrates, classical SNAr provides a cost-effective and operationally simple alternative.

Future research will likely focus on the development of more sustainable and efficient methods, such as direct C-H functionalization, which avoids the pre-installation of a halogen leaving group.[19][20] As our understanding of the structure-activity relationships of quinolones continues to evolve, the methodologies described herein will remain critical tools for researchers in medicinal chemistry and drug discovery.

References

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences.
  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
  • The new fluoroquinolones: A critical review. PMC.
  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”.
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. MDPI.
  • Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle.
  • Buchwald–Hartwig amin
  • (A) Aryl amine formation at C-6 via Buchwald–Hartwig coupling and...
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Nucleophilic arom
  • Suzuki Coupling. Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution – The Addition-Elimin
  • Suzuki reaction. Wikipedia.
  • Buchwald-Hartwig Amin
  • Nucleophilic Arom
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline. Benchchem.

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Application Notes & Protocols: Strategic Functionalization of 6-Bromo-7-fluoroquinoline for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] The strategic introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, metabolic stability, and pharmacokinetic properties.[1] 6-Bromo-7-fluoroquinoline has emerged as a particularly valuable and versatile building block in this context. The differential reactivity of the bromine and fluorine substituents, coupled with the inherent electronic nature of the quinoline ring, provides a platform for selective and sequential chemical modifications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing novel bioactive molecules utilizing this compound as a key precursor. We will delve into the mechanistic rationale behind key reaction classes and provide step-by-step protocols for their practical implementation.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 127827-52-5
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Appearance Solid
Boiling Point 295.7 °C at 760 mmHg
Purity ≥96%
Storage Store at room temperature

SECTION 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the C6-Br bond is the primary site for these transformations due to the greater lability of the C-Br bond compared to the C-F bond in the context of oxidative addition to a Palladium(0) center.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating a C-C bond between an organohalide and an organoboron compound.[4][5] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich ligands like P(t-Bu)₃ or PCy₃ often enhance catalytic activity for a broad range of substrates.[6]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.[6] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used. Water can play a beneficial role in the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., P(t-Bu)₃, 8 mol%) - Base (e.g., K₂CO₃, 2.0 eq) flask Add to oven-dried flask reagents->flask atmosphere Evacuate & backfill with Argon (3x) flask->atmosphere solvent Add degassed solvent (e.g., Dioxane/H₂O) atmosphere->solvent heat Heat to 80-110 °C with vigorous stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with H₂O, extract with EtOAc cool->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol 1: Synthesis of 6-Aryl-7-fluoroquinolines

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.08 mmol, 8 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-7-fluoroquinoline.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is exceptionally useful for synthesizing arylamines and has been applied to the functionalization of various quinoline systems.[8][9] It allows for the introduction of a wide range of primary and secondary amines at the C6 position.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are commonly employed to promote the reaction.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Detailed Protocol 2: Synthesis of 6-Amino-7-fluoroquinolines

  • Inert Atmosphere Preparation: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the desired amine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the vessel and heat the mixture to 110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the target 6-amino-7-fluoroquinoline derivative.

SECTION 2: Nucleophilic Aromatic Substitution (SNAr)

While the C6-Br bond is more reactive in palladium-catalyzed couplings, the C7-F bond is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atom and the activating effect of the quinoline nitrogen make the C7 position electrophilic and prone to attack by nucleophiles.[10][11]

Causality of Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The strength of the nucleophile will influence the required reaction conditions.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cationic species without interfering with the nucleophile.

  • Temperature: Heating is often required to overcome the activation energy of the reaction.

Reaction Logic: SNAr at C7

SNAr_Logic start 6-Aryl-7-fluoroquinoline (Product from Sec. 1.1) product 6-Aryl-7-(nucleosubstituted)-quinoline start->product SNAr Reaction nucleophile Nucleophile (Nu-H) (e.g., Piperidine, Morpholine) nucleophile->product conditions Conditions: - Polar aprotic solvent (DMSO) - Heat (e.g., 120-150 °C) conditions->product

Caption: Logic for sequential functionalization via SNAr.

Detailed Protocol 3: Synthesis of 6-Bromo-7-(substituted-amino)-quinolines

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 1.0 eq) in DMSO (3 mL).

  • Reagent Addition: Add the desired cyclic amine (e.g., piperidine, morpholine) (3.0 mmol, 3.0 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 140 °C.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate. The crude product can be further purified by recrystallization or column chromatography.

Application in Bioactive Molecule Synthesis

The sequential functionalization of this compound is a powerful strategy for building libraries of novel compounds for biological screening. For example, a Suzuki coupling at C6 followed by an SNAr at C7 allows for the rapid generation of diverse structures with potential applications as antibacterial or anticancer agents.[3][12] The C7 substituent, in particular, is known to be a key determinant of the antibacterial spectrum and potency of fluoroquinolone antibiotics.[12][13][14]

Example Bioactive Derivatives & Their Precursors

PrecursorReaction TypeReagentResulting Bioactive CorePotential Activity
This compoundSuzuki Coupling4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-7-fluoroquinolineAnticancer, Kinase Inhibitor
This compoundBuchwald-HartwigMorpholine6-(Morpholin-4-yl)-7-fluoroquinolineAntibacterial, CNS agents
This compoundSNArPiperazine6-Bromo-7-(piperazin-1-yl)quinolineAntibacterial (Fluoroquinolone precursor)[12]
6-Aryl-7-fluoroquinolineSNArN-methylpiperazine6-Aryl-7-(4-methylpiperazin-1-yl)quinolineAnticancer, Tyrosine Kinase Inhibitor

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold for the synthesis of novel bioactive molecules. The distinct reactivity of its two halogen substituents allows for controlled, sequential functionalization through well-established and robust synthetic methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space around the quinoline core. By systematically varying the substituents at the C6 and C7 positions, scientists can generate diverse compound libraries, facilitating the discovery of new therapeutic agents with improved efficacy and tailored pharmacological profiles.

References

  • Benchchem. (n.d.). 6-Bromo-7-fluoroquinolin-3-ol.
  • MySkinRecipes. (n.d.). 6-Bromo-7-fluoroquinolin-3-amine.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • PubMed. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives.
  • MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-bromo-9,9-dimethyl-9H-fluoren-2-ol.
  • Sigma-Aldrich. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6,7-difluoroquinoxaline.
  • NIH. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models.
  • PubMed Central. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

The Role of the 6-Bromo-7-fluoroquinoline Scaffold in the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The relentless rise of antimicrobial resistance presents a formidable challenge to global public health, necessitating the urgent discovery of new antibacterial agents. Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and potent bactericidal effects.[1][2] The core chemical structure, a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, is amenable to extensive modification, allowing for the fine-tuning of its pharmacological properties.[3] Key to the success of this class has been the introduction of a fluorine atom at the C-6 position, a modification that significantly enhances cell permeability and inhibition of the target enzymes.[][5] This guide explores the utility of a related scaffold, 6-bromo-7-fluoroquinoline, as a versatile starting point for the synthesis and evaluation of next-generation antibacterial agents designed to overcome existing resistance mechanisms.

The Molecular Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[6][7][8] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[][9][10]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process that relieves the torsional stress that builds up ahead of the replication fork.[11][12] Its inhibition is the primary mechanism of action against many Gram-negative bacteria.[][8]

  • Topoisomerase IV: The primary role of this enzyme is to separate, or decatenate, the interlinked daughter chromosomes after DNA replication is complete, allowing for cell division.[11][13] It is the main target for fluoroquinolones in many Gram-positive bacteria.[][9]

The drug does not simply block the enzyme's active site. Instead, it binds to and stabilizes the transient enzyme-DNA complex, known as the "cleavage complex," in which the DNA is broken but not yet resealed.[6][7] This ternary drug-enzyme-DNA complex acts as a physical roadblock for the replication machinery, leading to the generation of lethal double-strand DNA breaks and subsequent cell death.[6][7]

Fluoroquinolone_Mechanism cluster_0 Bacterial Cell cluster_1 Target Enzymes FQ Fluoroquinolone (e.g., 6-Bromo-7-fluoro derivative) Gyrase DNA Gyrase (Primary in Gram-negative) FQ->Gyrase Binds to Enzyme-DNA Complex TopoIV Topoisomerase IV (Primary in Gram-positive) FQ->TopoIV Binds to Enzyme-DNA Complex Replication DNA Replication Fork DSB Double-Strand DNA Breaks Replication->DSB Stalls at Complex Gyrase->Replication Relieves Supercoiling Complex Ternary Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Replication Decatenates Chromosomes TopoIV->Complex Complex->DSB Stabilizes Breaks Death Bacterial Cell Death DSB->Death Triggers

Caption: Mechanism of action of fluoroquinolone antibacterial agents.

Synthesis and Evaluation Workflow

The development of novel agents from the this compound scaffold follows a structured workflow from chemical synthesis to biological characterization. This process is iterative, with biological results often informing the design of subsequent generations of compounds.

Workflow Start Scaffold Selection: This compound Synthesis Step 1: Chemical Synthesis of Derivatives (Protocol 3.1) Start->Synthesis Purify Step 2: Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify MIC_MBC Step 3: In Vitro Activity Screening (Protocols 4.1 & 4.2) (MIC/MBC assays) Purify->MIC_MBC SAR Step 4: Structure-Activity Relationship (SAR) Analysis MIC_MBC->SAR Lead_Opt Step 5: Lead Optimization SAR->Lead_Opt Informs Design End Preclinical Candidate SAR->End Identifies Potent Compounds Lead_Opt->Synthesis Iterative Redesign

Sources

The Strategic Application of 6-Bromo-7-fluoroquinoline in the Synthesis of Next-Generation Agrochemicals: A Guide to Core Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Crop Protection

The quinoline core is a privileged heterocyclic motif in medicinal and agrochemical sciences. Its rigid structure and diverse functionalization potential have led to the development of numerous commercial products. Within this class, halogenated quinolines serve as exceptionally versatile intermediates. This guide focuses on 6-Bromo-7-fluoroquinoline , a key building block whose unique substitution pattern offers a strategic advantage in the synthesis of novel fungicides, herbicides, and insecticides.

The presence of two distinct halogen atoms at the C6 and C7 positions—a bromine and a fluorine—provides orthogonal reactivity. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to target proteins. This document provides a detailed exploration of the synthetic utility of this compound, complete with robust protocols and the scientific rationale underpinning these methodologies. While commercial literature confirms its use in pesticide synthesis, this guide will focus on foundational synthetic strategies to generate diverse molecular scaffolds for agrochemical discovery.[1]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 127827-52-5[1]
Molecular Formula C₉H₅BrFN[1]
Molecular Weight 226.05 g/mol N/A
Boiling Point 295.7 ± 20.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Appearance SolidN/A

Core Synthetic Strategies and Mechanistic Rationale

The strategic positioning of the bromo and fluoro substituents on the quinoline ring allows for a range of selective chemical transformations. The bromine at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Quinolines

The introduction of an aryl or heteroaryl moiety at the 6-position can significantly impact the biological activity of the resulting compound. The Suzuki-Miyaura coupling is a highly reliable and versatile method for achieving this transformation, offering a broad substrate scope and high functional group tolerance.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos), is chosen for its efficiency in the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand can be critical for optimizing yield and reaction time, depending on the specific boronic acid used.

  • Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Cesium carbonate is often used for less reactive boronic acids due to its higher solubility and basicity.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly employed. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Detailed Experimental Protocol: Synthesis of a 6-Aryl-7-fluoroquinoline Scaffold

This protocol details a representative Suzuki-Miyaura cross-coupling reaction using this compound as the starting material. This procedure is designed to be a self-validating system, with in-process checks and clear purification guidelines.

Materials and Equipment
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Sphos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Nitrogen or Argon inert atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and Sphos.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, which is crucial for preventing the degradation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the arylboronic acid.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting material (this compound) indicates the completion of the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-7-fluoroquinoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key transformations discussed.

Suzuki_Coupling cluster_start Starting Materials cluster_reagents Reaction Conditions This compound This compound Product 6-Aryl-7-fluoroquinoline Scaffold This compound->Product Suzuki-Miyaura Coupling Arylboronic_acid Arylboronic_acid Arylboronic_acid->Product Catalyst Pd(OAc)₂ / SPhos Catalyst->Product Base K₂CO₃ Base->Product Solvent Dioxane / H₂O Solvent->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Future Perspectives and Alternative Transformations

While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed to further diversify the scaffolds derived from this compound. For instance, Sonogashira coupling can introduce alkynyl groups, Buchwald-Hartwig amination can be used to install various amino moieties, and Heck coupling can append vinyl groups. Each of these transformations opens up new avenues for creating novel agrochemicals with potentially unique modes of action.

Furthermore, the 7-fluoro position, while generally less reactive to nucleophilic aromatic substitution than a chloro or bromo substituent, can undergo displacement under forcing conditions or with highly activated nucleophiles, offering another layer of synthetic complexity and opportunity for scaffold diversification.

Conclusion

This compound stands out as a high-potential building block for the synthesis of innovative agrochemicals. Its dual halogenation provides a platform for selective and diverse functionalization through well-established and robust synthetic methodologies like the Suzuki-Miyaura cross-coupling. The protocols and rationale presented in this guide are intended to provide researchers and scientists in the field of drug development with a solid foundation for exploring the vast chemical space accessible from this versatile intermediate, ultimately contributing to the discovery of new and effective crop protection solutions.

References

  • Biosynce. (n.d.). This compound CAS 127827-52-5.

Sources

Design and Synthesis of Kinase Inhibitors Using a 6-Bromo-7-fluoroquinoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of novel kinase inhibitors centered around a 6-Bromo-7-fluoroquinoline scaffold. This scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for developing potent and selective inhibitors of various protein kinases implicated in diseases such as cancer.[1][2] We will delve into the rational design principles, detailed synthetic protocols, and methodologies for the biological evaluation of these compounds. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical and biological principles.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Quinoline derivatives have emerged as a prominent class of heterocyclic compounds in drug discovery, demonstrating significant potential as kinase inhibitors.[1] Their planar structure allows for effective interaction within the ATP-binding pocket of kinases, a key mechanism for inhibiting their catalytic activity. The this compound core, in particular, offers several advantages for inhibitor design. The fluorine atom at the 7-position can enhance binding affinity and modulate physicochemical properties like metabolic stability, while the bromine atom at the 6-position serves as a versatile synthetic handle for introducing a wide array of substituents through cross-coupling reactions.[3][4] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[5][6]

Many kinase inhibitors derived from quinoline and isoquinoline scaffolds target receptor tyrosine kinases (RTKs) which are pivotal in cancer cell proliferation and survival.[3] The epidermal growth factor receptor (EGFR), for instance, is a well-established target for quinazoline-based inhibitors, a structurally related class of compounds.[5][7][8] The principles learned from these systems can be effectively applied to the design of this compound-based inhibitors.

Rational Design Strategy

The design of potent and selective kinase inhibitors requires a multi-faceted approach that combines computational modeling with a deep understanding of the target's biology and the scaffold's chemistry.

Target Selection and In Silico Modeling

The initial step involves identifying a kinase target implicated in a disease of interest. Once a target is selected, computational tools can be employed to guide the design process.

  • Homology Modeling: If the crystal structure of the target kinase is unavailable, a homology model can be built based on the known structures of related kinases.

  • Molecular Docking: Docking studies are performed to predict the binding mode of the this compound scaffold within the ATP-binding site of the target kinase. This helps in identifying key interactions and suggests optimal positions for substituent placement to enhance binding affinity.

Structure-Activity Relationship (SAR) Insights

The SAR for quinoline-based inhibitors provides valuable guidance for derivatization of the this compound core. Key considerations include:

  • C4-Position: Substitution at the 4-position, often with anilino or related aromatic moieties, is crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase domain.

  • C6-Position (Bromo functionalization): The bromine atom can be replaced with various groups via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of solubilizing groups or moieties that can form additional interactions with the protein.

  • C7-Position (Fluoro modulation): The fluorine atom generally enhances binding affinity through favorable electrostatic interactions and can improve metabolic stability. While not a primary point for diversification in this scaffold, its presence is a key design element.

Below is a diagram illustrating the general design and diversification strategy for the this compound scaffold.

G cluster_0 Core Scaffold & Diversification Scaffold This compound C4_Sub C4-Position (Hinge Binding) Scaffold->C4_Sub Anilino Substitution C6_Sub C6-Position (Solvent Exposed Region) Scaffold->C6_Sub Cross-Coupling (Suzuki, Sonogashira, etc.) Final_Inhibitor Potent & Selective Kinase Inhibitor C4_Sub->Final_Inhibitor C6_Sub->Final_Inhibitor

Caption: Rational design strategy for this compound kinase inhibitors.

Synthetic Protocols

The following section details the step-by-step protocols for the synthesis of kinase inhibitors based on the this compound scaffold.

General Synthesis Workflow

The overall synthetic strategy involves a multi-step process, starting from commercially available precursors to arrive at the final, functionalized kinase inhibitors.

G Start Starting Materials Step1 Synthesis of 4-Chloro-6-bromo-7-fluoroquinoline Start->Step1 Step2 Nucleophilic Aromatic Substitution (SNAr) at C4 Step1->Step2 Step3 Palladium-Catalyzed Cross-Coupling at C6 Step2->Step3 Final Final Kinase Inhibitor Step3->Final

Caption: General synthetic workflow for this compound based inhibitors.

Protocol 1: Synthesis of 4-Chloro-6-bromo-7-fluoroquinoline

This protocol describes the synthesis of the key intermediate, 4-chloro-6-bromo-7-fluoroquinoline, which serves as the precursor for subsequent functionalization at the C4 position. A common route involves the cyclization of an appropriately substituted aniline.

Materials:

  • 3-Bromo-4-fluoroaniline

  • Diethyl malonate

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalytic)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1a: Synthesis of Diethyl (3-bromo-4-fluorophenylamino)methylenemalonate:

    • To a solution of 3-bromo-4-fluoroaniline (1.0 eq) in ethanol, add diethyl malonate (1.1 eq) and a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Step 1b: Cyclization to 6-Bromo-7-fluoro-4-hydroxyquinoline:

    • Add the product from Step 1a to diphenyl ether and heat to 250-260 °C for 30-60 minutes.

    • Cool the reaction mixture and add hexanes to precipitate the product.

    • Filter the solid, wash with hexanes, and dry under vacuum.

  • Step 1c: Chlorination to 4-Chloro-6-bromo-7-fluoroquinoline:

    • To a flask containing the product from Step 1b, add phosphorus oxychloride (5-10 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the introduction of an aniline or other amine nucleophile at the C4-position.[9]

Materials:

  • 4-Chloro-6-bromo-7-fluoroquinoline (from Protocol 1)

  • Substituted aniline (1.1 eq)

  • Solvent (e.g., isopropanol, ethanol, or acetonitrile)

  • Acid catalyst (e.g., HCl in isopropanol) or base (e.g., DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-6-bromo-7-fluoroquinoline (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq).

  • Add a catalytic amount of HCl in isopropanol.

  • Heat the reaction mixture to reflux for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-anilino-6-bromo-7-fluoroquinoline derivative.

Protocol 3: Palladium-Catalyzed Cross-Coupling at the C6-Position (Suzuki-Miyaura Reaction Example)

This protocol provides an example of a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C6-position.

Materials:

  • 4-Anilino-6-bromo-7-fluoroquinoline derivative (from Protocol 2)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add the 4-anilino-6-bromo-7-fluoroquinoline derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to 90-110 °C for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Reaction Step Starting Material Key Reagents Typical Yield Purity (by LC-MS)
Protocol 1 3-Bromo-4-fluoroanilinePOCl₃, Diethyl malonate40-60%>95%
Protocol 2 4-Chloro-6-bromo-7-fluoroquinolineSubstituted aniline, HCl70-90%>98%
Protocol 3 4-Anilino-6-bromo-7-fluoroquinolineArylboronic acid, Pd catalyst, Base50-85%>98%

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their biological activity.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of the synthesized compounds against a target kinase.[10][11] Various assay formats are available, including fluorescence-based, luminescence-based, and radiometric assays.[12][13][14] A common method is a coupled-enzyme spectrophotometric assay.[12]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing Mg²⁺)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Compound ID Target Kinase IC₅₀ (nM)
Lead-Cpd-01 EGFR15.2
Lead-Cpd-02 VEGFR225.8
Lead-Cpd-03 SRC8.9
Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative effect of the synthesized compounds on cancer cell lines that are dependent on the target kinase for growth and survival.

Materials:

  • Cancer cell line (e.g., A549 for EGFR inhibitors)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

  • CO₂ incubator

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds.

  • Incubate the cells for 72 hours in a CO₂ incubator at 37 °C.

  • Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the luminescence to determine the number of viable cells.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Troubleshooting

Problem Possible Cause Solution
Low yield in Suzuki coupling Inactive catalyst, poor quality reagents, incorrect base or solvent.Use fresh catalyst and high-purity reagents. Screen different bases and solvent systems. Ensure the reaction is performed under a strict inert atmosphere.
Inconsistent IC₅₀ values Compound precipitation, inaccurate dilutions, unstable kinase.Check compound solubility in the assay buffer. Prepare fresh dilutions for each experiment. Use a fresh aliquot of kinase and run a positive control.
High background in cell assay Contamination, incorrect cell seeding density.Use sterile techniques. Optimize the cell seeding density to ensure logarithmic growth during the assay period.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic routes outlined in this guide are robust and allow for extensive diversification to optimize biological activity. The provided protocols for biological evaluation will enable the identification of potent and selective lead compounds for further preclinical development.

References

  • Alexandru Șandor, Ioana Ionuț, Gabriel Marc, Ilioara Oniga, Dan Eniu, Ovidiu Oniga. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). 16(4):534. [Link]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]
  • Can anyone suggest a protocol for a kinase assay?. (2015).
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed. [Link]
  • In vitro kinase assay. (2023). Protocols.io. [Link]
  • 6-Bromo-7-fluoroquinolin-3-amine. (n.d.). MySkinRecipes. [Link]
  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. (n.d.). PMC. [Link]
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (n.d.). MDPI. [Link]
  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.).
  • Scheme 1 Synthetic route to synthesize compounds 6a-i. (n.d.).
  • Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. (n.d.). NIH. [Link]
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). NIH. [Link]
  • Topic (36) Structure Activity Relationship of Quinolones. (2023). YouTube. [Link]
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • (PDF) Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. (2020).
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-7-fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Bromo-7-fluoroquinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges during your experiments. As Senior Application Scientists, we have compiled this resource to explain the reasoning behind experimental choices, ensuring scientifically sound and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The Friedländer annulation is a widely employed and efficient method for the synthesis of quinoline derivatives, including this compound.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base.[3][4] For the synthesis of this compound, a common starting material is 2-amino-4-bromo-5-fluorobenzaldehyde, which is reacted with acetaldehyde.[5][6]

Q2: I am experiencing low yields in my Friedländer synthesis of this compound. What are the likely causes and how can I improve the yield?

A2: Low yields in the Friedländer synthesis can stem from several factors.[7] Key areas to investigate include:

  • Catalyst Choice and Concentration: The type and amount of catalyst are critical. Both acid and base catalysts can be used, and their effectiveness depends on the specific substrates.[3] Common catalysts include p-toluenesulfonic acid, iodine, and various Lewis acids.[4][5] It is crucial to optimize the catalyst loading; too little may result in an incomplete reaction, while too much can lead to side product formation.

  • Reaction Temperature and Time: The reaction often requires heating, but excessive temperatures can cause decomposition of starting materials or products, leading to tar formation.[3][8] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[7]

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like dichloromethane (DCM) are often used under acidic conditions, while non-polar solvents such as toluene may be preferred for base-mediated reactions.[3] In some cases, solvent-free conditions have been shown to be effective.[2][4]

  • Purity of Reactants: Impurities in the starting materials, particularly the 2-amino-4-bromo-5-fluorobenzaldehyde, can interfere with the reaction and lead to the formation of side products. Ensure your reactants are of high purity.

Q3: I am observing the formation of significant side products during the synthesis. What are these impurities and how can I minimize them?

A3: Side product formation is a common issue. Potential side reactions include self-condensation of the acetaldehyde, polymerization of reactants, and the formation of regioisomers if unsymmetrical ketones are used.[8] To minimize these:

  • Control Reactant Addition: Slow, dropwise addition of acetaldehyde to the reaction mixture can help to maintain a low concentration and reduce its self-condensation.

  • Optimize Catalyst: As mentioned, the choice of catalyst is crucial. Some catalysts may favor the desired reaction pathway over side reactions. Experimenting with different acid or base catalysts can be beneficial.[2]

  • Purification: Proper purification of the crude product is essential. Column chromatography on silica gel is a common and effective method to separate this compound from impurities. Recrystallization can also be employed for further purification.[9][10]

Q4: What are the best practices for purifying the final this compound product?

A4: Purification is a critical step to obtain a high-purity product. The typical workflow involves:

  • Workup: After the reaction is complete, the mixture is typically quenched and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.[11]

  • Column Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient of solvents, such as hexane and ethyl acetate, is commonly used to elute the product.[10][12]

  • Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed.[13]

  • Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as NMR, mass spectrometry, and melting point analysis.[9]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Degradation of starting materials. 4. Insufficient reaction time.1. Use a fresh or different catalyst; consider options like p-toluenesulfonic acid, iodine, or Lewis acids.[4][5] 2. Optimize the temperature; start with milder conditions and gradually increase if necessary. Monitor for decomposition. 3. Ensure the purity of your 2-amino-4-bromo-5-fluorobenzaldehyde and acetaldehyde. 4. Monitor the reaction progress by TLC to ensure it has gone to completion.[7]
Formation of a Dark, Tarry Mixture 1. Excessively high reaction temperature. 2. Strong acid or base catalyst causing polymerization.[8] 3. Prolonged reaction time.1. Reduce the reaction temperature and ensure even heating. 2. Use a milder catalyst or reduce the catalyst loading. Consider heterogeneous catalysts which can be easily removed.[1] 3. Stop the reaction as soon as the starting material is consumed (as indicated by TLC).
Difficult Purification / Multiple Spots on TLC 1. Formation of multiple side products. 2. Incomplete reaction. 3. Decomposition of the product on the silica gel column.1. Re-evaluate and optimize the reaction conditions (catalyst, temperature, solvent) to improve selectivity. 2. Ensure the reaction has gone to completion before starting the workup. 3. Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking or decomposition of the basic quinoline product.
Inconsistent Yields Between Batches 1. Variability in the quality of starting materials. 2. Inconsistent reaction setup and conditions (e.g., heating, stirring). 3. Atmospheric moisture affecting the reaction.1. Use starting materials from the same lot or re-purify them before use. 2. Ensure consistent and reproducible experimental parameters for each run. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture.[7]

III. Experimental Protocol: Friedländer Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents:

  • 2-Amino-4-bromo-5-fluorobenzaldehyde

  • Acetaldehyde

  • p-Toluenesulfonic acid (PTSA) or another suitable catalyst

  • Toluene (or another appropriate solvent)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromo-5-fluorobenzaldehyde (1.0 eq) in toluene.

  • Add the catalyst (e.g., PTSA, 10 mol%) to the solution.

  • Slowly add acetaldehyde (1.2 eq) to the reaction mixture with stirring.

  • Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

IV. Visualizations

Reaction Mechanism: Friedländer Annulation

The following diagram illustrates the generally accepted mechanism for the Friedländer synthesis.

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization & Aromatization reactant1 2-Amino-4-bromo-5-fluorobenzaldehyde aldol_adduct Aldol Adduct reactant1->aldol_adduct + reactant2 Acetaldehyde reactant2->aldol_adduct + catalyst Acid or Base Catalyst imine Imine Intermediate enone α,β-Unsaturated Carbonyl (Enone) aldol_adduct->enone - H₂O enone->imine Intramolecular Condensation product This compound imine->product - H₂O Aromatization

Caption: General mechanism of the Friedländer synthesis.

Experimental Workflow

This diagram outlines the typical experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start combine Combine Reactants and Catalyst in Solvent start->combine react Heat and Stir Reaction (Monitor by TLC) combine->react workup Reaction Quench and Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer and Remove Solvent extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify product Isolated this compound purify->product

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve common issues during your synthesis.

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active and at the correct loading? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Optimize catalyst type and loading. check_catalyst->solution_catalyst No check_time Was the reaction time sufficient? check_temp->check_time Yes solution_temp Adjust temperature; avoid overheating. check_temp->solution_temp No check_purity Are the starting materials pure? check_time->check_purity Yes solution_time Monitor by TLC to determine optimal reaction time. check_time->solution_time No check_purity->start No solution_purity Purify starting materials. check_purity->solution_purity No

Sources

Technical Support Center: Purification of 6-Bromo-7-fluoroquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 6-bromo-7-fluoroquinoline and its derivatives. This document offers practical, field-proven insights to overcome common challenges encountered during the purification process, ensuring the attainment of high-purity compounds essential for research and development.

I. Understanding the Impurity Profile: A Synthesis-Forward Approach

Effective purification begins with a comprehensive understanding of the potential impurities that may be present in the crude product. The impurity profile is intrinsically linked to the synthetic route employed. While numerous methods exist for quinoline synthesis, the following are common pathways that could be adapted for this compound, each with a characteristic set of potential byproducts. A likely starting material for these syntheses is 4-bromo-3-fluoroaniline .

  • Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

    • Potential Impurities:

      • Unreacted 4-bromo-3-fluoroaniline.

      • Polymeric tars resulting from the polymerization of acrolein (formed from glycerol).

      • Over-brominated or other regioisomeric quinolines.

      • Byproducts from the oxidizing agent (e.g., nitrobenzene and its reduced forms).

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.

    • Potential Impurities:

      • Unreacted 4-bromo-3-fluoroaniline.

      • Byproducts from the self-condensation of the carbonyl compounds.

      • Partially hydrogenated quinoline intermediates.

  • Combes Quinoline Synthesis: This method involves the condensation of an aniline with a β-diketone.

    • Potential Impurities:

      • Unreacted 4-bromo-3-fluoroaniline and β-diketone.

      • Isomeric quinoline products, depending on the symmetry of the β-diketone.

  • Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

    • Potential Impurities:

      • Unreacted starting materials.

      • Self-condensation products of the carbonyl compound.

A general workflow for the purification of this compound is presented below.

Purification_Workflow Crude Crude this compound Initial_Analysis Initial Purity Assessment (TLC, 1H NMR) Crude->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization If major impurity is starting material or a single byproduct Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography If multiple impurities or closely related isomers Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis High_Purity High Purity Product (>98%) Final_Analysis->High_Purity

Caption: General purification workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and its derivatives in a question-and-answer format.

Problem 1: Low recovery after column chromatography.

  • Question: I am losing a significant amount of my this compound on the silica gel column. What could be the cause and how can I prevent this?

  • Answer: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or decomposition of your compound.[1]

    Solutions:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent system containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine.[1][2] This will neutralize the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.[1][2]

      • Alumina (Neutral or Basic): This is often a good choice for acid-sensitive compounds.[1]

      • Florisil: A magnesium silicate adsorbent that can be milder than silica gel.[1]

    • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[1]

Problem 2: Streaking or tailing of the product spot on TLC and poor separation in column chromatography.

  • Question: My compound shows significant streaking on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve this?

  • Answer: Tailing is a common issue with basic compounds like quinolines on silica gel, caused by the interaction with acidic silanol groups.[2]

    Solutions:

    • Add a Basic Modifier: As with the low recovery issue, adding a small amount of triethylamine or pyridine to your eluent can significantly improve the peak shape by blocking the active sites on the silica gel.[2]

    • Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. A good starting point for haloquinolines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][3] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your desired compound.

Problem 3: Co-elution of the product with an impurity.

  • Question: I have an impurity that co-elutes with my this compound. How can I improve the separation?

  • Answer: Co-elution often occurs with isomers or impurities with very similar polarities.

    Solutions:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the column chromatography (gradient elution). This can often resolve compounds with similar polarities.[3]

    • Change the Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, try a different combination, such as dichloromethane/methanol or toluene/ethyl acetate. The different solvent interactions can alter the selectivity of the separation.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution than standard column chromatography.[4][5] A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[2]

Problem 4: The compound appears to be decomposing during purification.

  • Question: I suspect my this compound is not stable under the purification conditions. What precautions should I take?

  • Answer: Some quinoline derivatives can be sensitive to prolonged exposure to acid, heat, or light.

    Solutions:

    • Work Quickly and at Low Temperatures: If using silica gel, run the column as quickly as possible.[2] If the compound is particularly sensitive, consider performing the chromatography in a cold room.

    • Inert Atmosphere: For highly sensitive derivatives, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2]

    • Solvent Purity: Ensure that your solvents are free of peroxides and acidic impurities, which can catalyze decomposition.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin-Layer Chromatography (TLC) is the most common and effective method.[3] Collect fractions and spot them on a TLC plate alongside your crude material and a pure standard if available. Visualize the spots under UV light. Combine the fractions that contain only your pure product.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[6] You can perform small-scale solubility tests with a variety of solvents to find the best one. Some common solvents for recrystallization of quinoline derivatives include ethanol, toluene, and mixtures of solvents like hexane/ethyl acetate.[3][7]

Q3: My compound will not crystallize from solution. What should I do?

A3: If crystals do not form upon cooling, you can try the following techniques to induce crystallization:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small glass particles can act as nucleation sites.

  • Seed the solution: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.

  • Reduce the volume of the solvent: If you have used too much solvent, you can carefully evaporate some of it to create a supersaturated solution.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities.[9]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography (Silica Gel with Triethylamine)
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent containing 1% triethylamine. Pack the column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[3]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair (e.g., ethanol, toluene, or ethyl acetate/hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[6][7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

V. Data Summary

Table 1: Recommended Starting Conditions for Purification

Purification TechniqueStationary Phase/Solvent SystemKey Considerations
Column Chromatography Silica gel with 1% triethylamine in hexane/ethyl acetateThe addition of triethylamine is crucial to prevent streaking and decomposition.[2]
Neutral or basic alumina with hexane/ethyl acetateA good alternative for acid-sensitive compounds.[1]
Recrystallization Ethanol or TolueneGood single-solvent options to try initially.
Ethyl acetate/HexaneA good solvent pair for adjusting polarity.
Preparative HPLC C18 reverse-phase column with acetonitrile/water gradientOffers the highest resolution for difficult separations.[4]

VI. Visualization of Key Concepts

Chromatography_Issues cluster_0 Problem: Tailing/Streaking on Silica Gel Cause Cause: Interaction of basic quinoline nitrogen with acidic silanol groups Solution1 Solution 1: Add basic modifier (e.g., NEt3) to the eluent Cause->Solution1 Solution2 Solution 2: Use a non-acidic stationary phase (e.g., Alumina) Cause->Solution2

Caption: Troubleshooting tailing in quinoline purification.

VII. References

  • BenchChem. (2025). Technical Support Center: Purification of 6-Amino-7-bromoquinoline-5,8-dione.

  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.

  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. [Link]

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.

  • Wikipedia. (2023). Skraup reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Fordham Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. [Link]

  • NIH. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C9H5BrFN, 25 grams. [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.

  • NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • ResearchGate. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Bromo-7-fluoroquinoline. As a crucial building block in pharmaceutical research and development, particularly for kinase inhibitors, achieving high purity and yield is paramount. However, its synthesis, typically involving a high-temperature intramolecular cyclization, is often accompanied by the formation of persistent and challenging-to-separate by-products.

This guide is structured from my field experience to move beyond simple procedural steps. We will delve into the mechanistic origins of common by-products, providing you with the causal understanding needed to not just solve, but proactively prevent, common synthetic pitfalls. We will address the issues in a direct question-and-answer format, followed by robust troubleshooting protocols and workflows.

Part 1: Overview of the Synthetic Pathway

The most prevalent and industrially relevant route to the this compound core is a modified Gould-Jacobs reaction.[1][2][3] This pathway begins with the condensation of 4-bromo-3-fluoroaniline with an activated malonate derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilinomethylenemalonate intermediate. The critical, and most problematic, step is the subsequent high-temperature thermal cyclization to form the quinoline ring system.

G SM1 4-Bromo-3-fluoroaniline Intermediate Diethyl 2-((4-bromo-3-fluoroanilino)methylidene)malonate SM1->Intermediate Condensation (~100-140 °C) SM2 Diethyl Ethoxymethylenemalonate (DEEM) SM2->Intermediate Product_Precursor Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate->Product_Precursor Thermal Cyclization (High Temp, e.g., 250 °C) [Critical Step] Final_Steps Hydrolysis, Decarboxylation, & Further Functionalization Product_Precursor->Final_Steps Multi-step Conversion Target This compound Final_Steps->Target

Figure 1. The Gould-Jacobs pathway for this compound.

The high energy barrier of the thermal cyclization step is the primary origin of most impurities. Understanding and controlling this transformation is the key to a successful synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: My post-cyclization TLC plate is a mess, showing multiple spots close to the product. What are the most likely culprits?

This is the most common issue encountered. The high temperatures required for cyclization in solvents like diphenyl ether can generate a family of related compounds.[4][5]

Answer: The most probable by-products you are observing are:

  • Incompletely Cyclized Intermediate: This is the diethyl 2-((4-bromo-3-fluoroanilino)methylidene)malonate.[6] It's a large, relatively polar molecule that often streaks or runs close to the 4-hydroxyquinoline precursor on silica gel. Its presence indicates the reaction either did not reach a high enough temperature or was not held for a sufficient duration.

  • Debrominated Product: The high temperature can induce hydrodebromination, especially if there are any protic sources or catalysts present. This results in the formation of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate . This by-product is particularly problematic as its polarity and structure are very similar to the desired product, making chromatographic separation difficult.

  • Starting Aniline: Unreacted 4-bromo-3-fluoroaniline can persist if the initial condensation step was incomplete.

  • Thermal Decomposition Products: A dark spot at the baseline of your TLC plate is indicative of tar or polymer formation, resulting from the decomposition of starting materials or intermediates at extreme temperatures.

Q2: The mass spectrum of my final product shows a significant M-79/M-81 peak, suggesting loss of bromine. Why is this happening and how can I minimize it?

Answer: This indicates the formation of a debrominated impurity, 7-fluoroquinoline. The C-Br bond is more labile than the C-F bond under the harsh thermal conditions of the cyclization.

Causality: This side reaction is mechanistically a hydrodehalogenation. It is often promoted by trace amounts of acid or transition metals, which can catalyze the cleavage of the C-Br bond. The high temperatures of the reaction provide the necessary activation energy.

Preventative Measures:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions that can generate radical species.

  • High-Purity Reagents: Use high-purity diphenyl ether or Dowtherm A. Lower-grade solvents can contain acidic impurities or metal contaminants that catalyze debromination.

  • Temperature Control: While a high temperature is necessary, avoid significant overheating. The optimal temperature for this cyclization is typically around 250 °C.[4] Exceeding this can disproportionately increase the rate of debromination compared to the rate of cyclization.

Q3: My reaction turned into a black, intractable tar with very low yield. What causes this and how can it be prevented?

Answer: Tar formation is a classic sign of thermal decomposition. The anilinomethylenemalonate intermediate, while needing heat to cyclize, is also susceptible to polymerization and degradation at high temperatures.

Causality: The electron-rich aromatic ring and the activated double bond of the intermediate can undergo undesired intermolecular reactions, especially if the intramolecular cyclization is slow. This process is autocatalytic and accelerates as decomposition products are formed.

Preventative Measures:

  • Controlled Addition: Instead of heating all the intermediate at once, add a solution of the intermediate dropwise to the pre-heated high-boiling solvent (e.g., diphenyl ether at 250 °C). This "inverse addition" technique keeps the instantaneous concentration of the intermediate low, favoring the unimolecular cyclization over bimolecular decomposition pathways.[4]

  • Reaction Time: Do not prolong the reaction unnecessarily. Monitor by TLC (if possible, using high-boiling point eluents) and stop the reaction as soon as the intermediate is consumed.

  • Solvent Volume: Ensure a sufficient volume of the high-boiling solvent is used to allow for effective heat transfer and to maintain a dilute solution, further discouraging intermolecular side reactions.

Q4: I'm struggling to push the cyclization to completion and always have a large amount of the anilinomethylenemalonate intermediate left over. What can I do?

Answer: This indicates that the activation energy for the 6-electron cyclization is not being sufficiently overcome.[1][7]

Solutions:

  • Verify Temperature: The most direct cause is insufficient temperature. Ensure your reaction setup is accurate. Use a high-temperature thermometer or a thermocouple placed directly in the reaction mantle, not just on the controller. The internal reaction temperature must reach ~250 °C.

  • Microwave Synthesis: If available, microwave-assisted synthesis can be highly effective for this reaction. Microwave heating can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating that can favor the desired intramolecular pathway over slower decomposition processes.[8][9]

  • Alternative Catalysts: While typically a thermal reaction, some literature suggests that Lewis acids or proton acids can promote the cyclization at lower temperatures, though this must be approached with caution as they can also enhance decomposition and side reactions. This should be considered an advanced troubleshooting step.

Part 3: Troubleshooting Guide & By-product Analysis

The following table summarizes common issues, their root causes, and recommended actions.

Observation Potential By-product / Cause Proposed Solution & Rationale Analytical Confirmation
Multiple Spots on TLC / HPLC 1. Incompletely cyclized intermediate.2. Debrominated product.3. Unreacted aniline.1. Increase reaction time/temperature. Ensure the internal temp is ~250°C. 2. Improve inert atmosphere & reagent purity. Prevents catalytic dehalogenation. 3. Optimize condensation step. Ensure 1:1 stoichiometry and sufficient heating in the first step.LC-MS: Look for the mass of the intermediate, product, and debrominated product.¹H NMR: Intermediate shows characteristic vinylic and ethoxy signals.
Low Yield & Tar Formation Thermal decomposition of the intermediate due to high concentration or prolonged heating.Use inverse addition. Add the intermediate slowly to pre-heated diphenyl ether to favor intramolecular cyclization.Minimize reaction time. Monitor closely and work up as soon as the intermediate is consumed.Visual Inspection: Presence of black, insoluble material.¹H NMR of Crude: Broad, unresolved signals in the aromatic region.
Product Fails Purity Spec (e.g., by NMR) Co-elution of structurally similar impurities like the debrominated by-product.Recrystallization. If the product is solid, recrystallization from a solvent system like Ethanol/Water or Toluene/Hexanes can be effective.pH-based Extraction. The quinoline nitrogen is basic. An acid-base wash can sometimes help remove non-basic impurities.High-Resolution MS: To confirm the elemental composition of trace impurities.¹H & ¹⁹F NMR: Look for minor aromatic signals or additional fluorine environments.
Incorrect Mass Spec (M+ peak not found) Failure of the cyclization step. The major component is likely the uncyclized intermediate.Re-subject the material to cyclization conditions. If the material is clean enough, it can be re-processed at the correct temperature.LC-MS: The primary peak will correspond to the mass of the anilinomethylenemalonate intermediate.

Part 4: Key Experimental Protocol

Protocol: Optimized Thermal Cyclization via Inverse Addition

This protocol is designed to maximize yield and minimize the formation of tar and debrominated by-products.

  • System Preparation:

    • Assemble a three-neck round-bottom flask with a mechanical stirrer, a condenser fitted with a nitrogen/argon inlet, and a thermocouple to monitor the internal temperature.

    • Charge the flask with diphenyl ether (approx. 10 mL per 1 g of intermediate).

    • Heat the diphenyl ether to a stable internal temperature of 250-255 °C under a positive pressure of inert gas.

  • Intermediate Preparation:

    • In a separate flask, dissolve the Diethyl 2-((4-bromo-3-fluoroanilino)methylidene)malonate (1.0 eq) in a minimum amount of warm diphenyl ether to create a concentrated, flowable solution.

    • Draw this solution into a syringe for use with a syringe pump, or place it in an addition funnel.

  • Controlled Addition:

    • Begin slowly adding the intermediate solution to the vigorously stirring, pre-heated diphenyl ether over 1-2 hours using the syringe pump or addition funnel.

    • Rationale: This maintains a low concentration of the reactive intermediate, statistically favoring the desired first-order intramolecular cyclization over second-order intermolecular decomposition.

  • Reaction & Monitoring:

    • After the addition is complete, maintain the reaction at 250 °C for an additional 30-60 minutes.

    • Monitor the reaction by taking small aliquots, diluting with dichloromethane, and spotting on a TLC plate (eluent: e.g., 30% Ethyl Acetate in Hexane) to check for the disappearance of the intermediate.

  • Work-up:

    • Once the reaction is complete, cool the mixture to below 100 °C.

    • Add a non-polar solvent like hexane or heptane to precipitate the crude product (Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate).

    • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The subsequent hydrolysis and decarboxylation steps will convert this precursor to the final target molecule.

Part 5: Visualization of By-product Pathways

The following diagrams illustrate the critical branch points in the reaction that lead to common impurities.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reactions Intermediate Anilino...malonate Intermediate Product Desired 4-Hydroxy Quinoline Precursor Intermediate->Product Intramolecular Cyclization (Good) Tar Tar / Polymer Intermediate->Tar Intermolecular Reaction (Bad) Debrominated Debrominated By-product Product->Debrominated Hydrodebromination (High Temp Defect)

Figure 2. Competing reaction pathways during thermal cyclization.

G Start Problem Observed in Crude Product Check_TLC TLC/LCMS Analysis Multiple Spots? Dark Baseline? M-Br Peak? Start->Check_TLC Incomplete Cause: Incomplete Cyclization Action: Increase Temp/Time Check_TLC:f0->Incomplete Yes Tar Cause: Decomposition Action: Use Inverse Addition Check_TLC:f1->Tar Yes Debromination Cause: Dehalogenation Action: Improve Inertness, Purify Solvent Check_TLC:f2->Debromination Yes Purify Proceed to Purification (Column Chromatography / Recrystallization) Incomplete->Purify Tar->Purify Debromination->Purify

Figure 3. A logical troubleshooting workflow for product analysis.

References

  • Gould–Jacobs reaction - Wikipedia. Wikipedia. Available at: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction
  • Gould–Jacobs reaction - Wikiwand. Wikiwand. Available at: https://www.wikiwand.com/en/Gould%E2%80%93Jacobs_reaction
  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. YouTube. Available at: https://www.youtube.
  • Gould–Jacobs reaction | Request PDF - ResearchGate. ResearchGate. Available at: https://www.researchgate.
  • Gould-Jacobs Reaction. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/gould-jacobs-reaction.shtm
  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC. NCBI. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8503816/
  • How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ - Guidechem. Guidechem. Available at: https://www.guidechem.com/faq/6-bromo-4-chloro-7-methoxy-quinoline-synthesis-275152.html
  • Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways - PubMed. NCBI. Available at: https://pubmed.ncbi.nlm.nih.gov/32298918/
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity - ResearchGate. ResearchGate. Available at: https://www.researchgate.net/publication/287190013_Synthesis_of_6-Fluoro-7-cyclic_Amino-substituted_Dicarboxylic_Acid_Quinolones_and_their_Antibacterial_Activity
  • This compound CAS 127827-52-5 - BIOSYNCE. BIOSYNCE. Available at: https://www.biosynce.com/6-bromo-7-fluoroquinoline-cas-127827-52-5.html
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. Available at: https://www.iipseries.org/full-text/book-chapter/1000-11-2023-8/
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Available at: https://www.biotage.com/uploads/2012-10-01-an056-gould-jacobs-quinoline-forming-reaction-v1.0.pdf
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press**. Atlantis Press. Available at: https://www.atlantis-press.com/proceedings/icmmbe-17/25884949
  • This compound-3-carboxylic acid|BLD Pharm. BLD Pharm. Available at: https://www.bldpharm.com/products/1260010-99-8.html
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. NCBI. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7454273/
  • Quinoline - Wikipedia. Wikipedia. Available at: https://en.wikipedia.org/wiki/Quinoline
  • This compound | 127827-52-5 - Sigma-Aldrich. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/cia/ciah987eec38
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. Available at: https://acsgcipr.files.wordpress.
  • Bromination of alkyl quinolones by Microbulbifer sp. HZ11, a marine Gammaproteobacterium, modulates their antibacterial activity - PubMed. NCBI. Available at: https://pubmed.ncbi.nlm.nih.gov/30120152/
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. ResearchGate. Available at: https://www.researchgate.net/publication/320078722_Synthesis_of_6-bromo-4-iodoquinoline
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. NCBI. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744211/
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. MDPI. Available at: https://www.mdpi.com/1422-8599/2022/1/13018
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. ResearchGate. Available at: https://www.researchgate.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. NCBI. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10048153/
  • Preparation and Properties of Quinoline. SlideShare. Available at: https://www.slideshare.net/shivamsoni331/quinoline-249826372
  • Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinolines.shtm
  • Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC - NIH. NCBI. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2979603/
  • Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate - ResearchGate. ResearchGate. Available at: https://www.researchgate.
  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. Available at: https://ophcj.nuph.edu.ua/article/view/207750
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Pharmaguideline. Available at: https://www.pharmaguideline.com/2022/07/synthesis-reactions-and-medicinal-uses-of-quinoline.html
  • Malonates in Cyclocondensation Reactions - PMC - NIH. NCBI. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259837/
  • Full article: Production of new class-specific polyclonal antibody for determination of fluoroquinolones antibiotics by indirect competitive ELISA. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/19440040802449178
  • Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate - NIH. NCBI. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6240294/
  • Reactions of 2-diaminomethylidenecyclohexane-1,3-diones with diethyl malonate. SpringerLink. Available at: https://link.springer.com/article/10.1007/s10593-006-0158-9
  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC - NIH. NCBI. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6030514/

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Technical Support Center: Suzuki Coupling of 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Gemini Application Science Team Document ID: TSC-SM-4821-C Last Updated: January 9, 2026

Introduction for the Researcher

The 6-Bromo-7-fluoroquinoline scaffold is a critical building block in medicinal chemistry, forming the core of numerous molecules targeting pathways in oncology and infectious diseases. The Suzuki-Miyaura cross-coupling is the premier method for elaborating this core, enabling the introduction of diverse aryl and heteroaryl fragments.

However, the unique electronic properties of this substrate—namely the electron-withdrawing nature of both the quinoline nitrogen and the C7-fluorine substituent—present distinct challenges that can lead to low yields, reaction failure, and complex side-product profiles. This guide is designed to serve as a dedicated resource for scientists encountering these issues. We will move beyond generic protocols to diagnose common failure modes and provide logical, evidence-based solutions to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Question: Why is my Suzuki coupling of this compound so challenging compared to simpler aryl bromides?

Answer: The reactivity of this compound is governed by the strong electron-withdrawing character of the heterocyclic ring and the fluorine atom. This electronic deficit activates the C-Br bond, which facilitates the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[1] However, this same property makes the quinoline ring susceptible to side reactions and can complicate other steps in the catalytic cycle. Key challenges include catalyst deactivation, protodebromination, and instability of the boronic acid coupling partner under the required basic conditions.

Question: What are the most common side reactions, and how can I identify them by LC-MS?

Answer: The three most prevalent side reactions are:

  • Protodebromination: The replacement of the bromine atom with a hydrogen atom, yielding 7-fluoroquinoline (M-Br+H). This is a very common failure mode.[2]

  • Boronic Acid Homocoupling: Two molecules of your boronic acid coupling partner react to form a biaryl byproduct (2M-2B(OH)₂).[3]

  • Boronic Acid Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to the corresponding arene (M-B(OH)₂). This is often a precursor to low yields as the active nucleophile is consumed.[3][4]

You can presumptively identify these by calculating their expected masses and looking for corresponding peaks in your LC-MS analysis of the crude reaction mixture.

Question: How does the fluorine atom at the 7-position specifically influence the reaction?

Answer: The fluorine atom exerts a powerful inductive electron-withdrawing effect, which further activates the C-Br bond for oxidative addition. While generally beneficial for this step, it can also increase the substrate's susceptibility to nucleophilic attack and may influence the stability of palladium intermediates. Furthermore, the presence of fluorine can impact the solubility of the substrate and product, which may require solvent system optimization.[5][6]

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

Problem 1: Low or No Conversion of this compound

Scenario: You run the reaction and recover most of your starting material. TLC or LC-MS shows minimal or no product formation.

Core Issue: This almost always points to a problem with the catalytic system's activity, specifically the failure to efficiently perform the oxidative addition step.

Troubleshooting Questions & Recommended Actions:

  • Is your catalyst system active enough?

    • Explanation: The coupling of electron-deficient heteroaryl halides requires a highly active catalyst. The choice of both the palladium source and, more critically, the ligand is paramount.[7] Bulky, electron-rich phosphine ligands are known to accelerate oxidative addition and subsequent reductive elimination.[7][8]

    • Solution:

      • Switch to a more robust ligand. If you are using simple ligands like PPh₃, they are likely insufficient. Screen highly active biarylphosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos.[4][9] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[10]

      • Use a precatalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium precatalyst (e.g., XPhos Pd G3). Precatalysts provide a stable source of the active catalyst, leading to more reproducible results and often faster activation, which can be crucial for challenging substrates.[4]

  • Is the reaction temperature adequate?

    • Explanation: While some highly active systems can work at room temperature, many Suzuki couplings require thermal energy to overcome activation barriers, particularly for oxidative addition.[10]

    • Solution: Increase the reaction temperature in increments, for example, from 80 °C to 100 °C or 120 °C. Ensure your solvent choice is appropriate for the higher temperature. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[10]

Problem 2: Significant Protodebromination (Formation of 7-Fluoroquinoline)

Scenario: Your starting material is consumed, but the major product is the undesired 7-fluoroquinoline, where the bromine has been replaced by hydrogen.

Core Issue: Protodebromination (or dehalogenation) occurs when the palladium-aryl intermediate reacts with a proton source before it can undergo transmetalation.[2] This is often exacerbated by certain bases, solvents (especially alcohols), or the presence of water.

Troubleshooting Questions & Recommended Actions:

  • Is your base or solvent the culprit?

    • Explanation: Amine bases or alcoholic solvents can be oxidized by the palladium complex, generating a palladium-hydride species which then reductively eliminates with the aryl group to give the dehalogenated product.[2]

    • Solution:

      • Change the base. Avoid organic amine bases. Switch to inorganic bases like K₃PO₄ or Cs₂CO₃.[11] These are highly effective for Suzuki couplings and are less likely to cause protodebromination.

      • Use anhydrous, aprotic solvents. If you are using alcohols or a high concentration of water, switch to solvents like dioxane, THF, or toluene.[10][12] While a small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle, excess water can be a proton source.[4]

  • Are your reaction conditions strictly anhydrous?

    • Explanation: Adventitious water in your solvents or on your glassware can be a significant source of protons.

    • Solution: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven and cool under an inert atmosphere. Ensure your boronic acid is dry, as they can be hygroscopic.

Problem 3: Boronic Acid Decomposition and Homocoupling

Scenario: You observe a significant amount of a biaryl byproduct derived from your boronic acid coupling partner. You may also notice that your reaction stalls, suggesting the nucleophile is being consumed.

Core Issue: Boronic acids are susceptible to two primary decomposition pathways under Suzuki conditions: oxidative homocoupling (catalyzed by Pd(II) species, often in the presence of oxygen) and protodeboronation (cleavage of the C-B bond, exacerbated by basic, aqueous conditions).[2][3]

Troubleshooting Questions & Recommended Actions:

  • Is your boronic acid inherently unstable?

    • Explanation: Electron-deficient arylboronic acids and certain heteroarylboronic acids are particularly prone to protodeboronation.[4]

    • Solution:

      • Switch to a more stable boron reagent. The most effective strategy is to replace the boronic acid with its corresponding neopentyl glycol or pinacol boronic ester (Bneop or Bpin). These esters are significantly more stable to both protodeboronation and homocoupling but are readily hydrolyzed in situ to participate in the reaction.[10][13] Potassium trifluoroborate salts are another excellent, highly stable alternative.[14][15]

  • Was your reaction properly degassed?

    • Explanation: Oxygen in the reaction mixture can lead to the formation of Pd(II) species that promote the oxidative homocoupling of the boronic acid.[2]

    • Solution: Ensure your reaction mixture is thoroughly degassed before heating. The most common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Alternatively, three cycles of "freeze-pump-thaw" can be used for more sensitive reactions.

Data & Protocols

Table 1: Troubleshooting Decision Matrix
Observed Problem Primary Suspect(s) High-Priority Solutions
No/Low Conversion Inactive Catalyst System1. Switch to a Buchwald ligand (e.g., XPhos, SPhos).[7] 2. Use a palladium precatalyst (e.g., XPhos Pd G3).[4] 3. Increase reaction temperature.
Protodebromination Base, Solvent, Water1. Change base to K₃PO₄ or Cs₂CO₃.[11] 2. Use anhydrous aprotic solvents (Dioxane, Toluene).[10] 3. Minimize water content.
Homocoupling/Decomposition Boronic Acid Instability, Oxygen1. Replace boronic acid with its pinacol ester (Bpin).[10] 2. Use potassium trifluoroborate salt.[15] 3. Ensure rigorous degassing of the reaction mixture.[2]
Reaction Stalls Catalyst Deactivation, Ligand Choice1. Increase catalyst loading (e.g., from 1 mol% to 3 mol%). 2. Screen alternative bulky, electron-rich ligands.[9]
Experimental Protocol: Recommended Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid pinacol ester.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v mixture)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Prepare a 10:1 mixture of dioxane and water and degas it by bubbling argon through it for 20-30 minutes. Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A trans-Ar-Pd(II)-X(L)₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'-B(OR)₂ + Base PdII_B trans-Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar' (Product) ArX This compound ArX->OxAdd ArB Boronic Acid/Ester ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for a Failed Reaction

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_sm Analyze Crude Mixture: What is the main species present? start->check_sm sm_present Mainly Starting Material check_sm->sm_present Starting Material protodebromination Protodebromination Product check_sm->protodebromination M-Br+H homocoupling Boronic Acid Homocoupling check_sm->homocoupling Ar'-Ar' solution_sm Problem: Catalyst Inactivity 1. Use stronger ligand (XPhos). 2. Use a precatalyst. 3. Increase temperature. sm_present->solution_sm solution_proto Problem: Protodebromination 1. Switch to K₃PO₄/Cs₂CO₃. 2. Use anhydrous aprotic solvent. 3. Minimize H₂O. protodebromination->solution_proto solution_homo Problem: Nucleophile Instability 1. Use boronic ester (Bpin). 2. Use trifluoroborate salt. 3. Rigorously degas reaction. homocoupling->solution_homo success Successful Coupling solution_sm->success solution_proto->success solution_homo->success

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1028-1041.
  • Lloyd-Jones, G. C., & Caggiano, L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(43), 17871-17874.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(21), 2429-2437.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
  • Carey, D. R., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3485.
  • The Italian Association of Chemical Engineering. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • All-Chemie Ltd. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of C–F bonds in fluorographene.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates....
  • The University of British Columbia. (2023). A duet of boron and fluorine - from a novel Suzuki coupling motif to organotrifluoroborate synthesis and radiotracer design.

Sources

improving the yield and purity of 6-Bromo-7-fluoroquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-7-fluoroquinoline Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and achieving high purity for this critical building block. As a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics, mastering its synthesis is paramount.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Critical Safety & Handling Protocols

Before initiating any experiment, a thorough understanding of the associated hazards is essential. This compound is a hazardous substance that requires careful handling to avoid exposure.

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side-shields, and a lab coat.[4][5]

  • Ventilation: All handling of solid and dissolved this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical help.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][6][7]

Hazard StatementPrecautionary Code
H302: Harmful if swallowedP270, P301+P317
H315: Causes skin irritationP280, P302+P352
H319: Causes serious eye irritationP280, P305+P351+P338
H332: Harmful if inhaledP261, P271, P304+P340
H335: May cause respiratory irritationP261, P271, P304+P340
Table 1: Summary of GHS Hazard Statements and Precautionary Codes.[4]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis and handling of this compound.

Q1: My reaction yield is very low. What are the most common initial culprits? A: The most frequent causes for low yield are: 1) incomplete reaction due to insufficient reaction time or temperature, 2) degradation of starting materials or product, 3) suboptimal reagents or solvents (e.g., presence of moisture), and 4) mechanical losses during the aqueous work-up and extraction phases.

Q2: What are the typical impurities I should expect to see in my crude product? A: Common impurities include unreacted starting materials (e.g., 4-bromo-3-fluoroaniline), regioisomers from incorrect cyclization, and potential side-products from reactions with residual water. High-temperature cyclization reactions, often performed in solvents like diphenyl ether, can also generate thermal decomposition byproducts.[3][8]

Q3: My product appears discolored (yellow to brown) instead of the expected white/off-white solid. Why? A: Discoloration often indicates the presence of minor, highly conjugated impurities or oxidation products. While sometimes trace in quantity, they can be difficult to remove. Ensure all reagents are pure and consider performing the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.

Q4: What is the best method for purifying crude this compound? A: The choice depends on the impurity profile. For removal of baseline impurities and unreacted starting materials, column chromatography on silica gel is highly effective.[9] If the product is the major component and impurities are crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can significantly improve purity.

Q5: How can I confirm the purity and identity of my final product? A: A multi-technique approach is best. Use Thin Layer Chromatography (TLC) for a quick purity check. For structural confirmation and definitive purity assessment, Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[10][11]

In-Depth Troubleshooting Guide: Low Reaction Yield

Scenario: "I am performing a Gould-Jacobs type cyclization to synthesize the this compound core, but my yield after purification is consistently below 40%. How can I systematically improve this?"

Causality Analysis

Low yield in quinoline synthesis is rarely due to a single factor. It's typically a result of an imbalance in reaction kinetics versus degradation pathways. The high temperatures required for the thermal cyclization step can promote both the desired ring-closing and undesired side reactions.[8] The key is to find the "sweet spot" where the rate of formation significantly outpaces the rate of degradation.

Systematic Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing and resolving issues related to low yield.

Low_Yield_Troubleshooting start Low Yield Observed (<40%) reagent_check Step 1: Verify Reagent & Solvent Quality (Purity >98%, Anhydrous Solvents) start->reagent_check reaction_monitoring Step 2: Implement In-Process Reaction Monitoring (TLC or LC-MS) reagent_check->reaction_monitoring is_complete Is reaction going to completion? reaction_monitoring->is_complete workup_analysis Step 3: Analyze Aqueous & Organic Layers Post-Workup is_complete->workup_analysis Yes optimization Step 4: Systematic Reaction Condition Optimization is_complete->optimization No product_loss Is product lost in aqueous layer? workup_analysis->product_loss product_loss->optimization No failure Consult Senior Chemist product_loss->failure Yes (Adjust pH/Extraction) success Yield Improved optimization->success

Caption: A logical workflow for diagnosing the root cause of low reaction yields.

Detailed Troubleshooting Steps

Question: My reaction is not going to completion as per TLC analysis. What should I do?

Answer: This indicates an issue with the reaction conditions. The activation energy for the desired transformation is not being sufficiently overcome, or a deactivating side reaction is occurring.

Protocol: Reaction Condition Optimization

  • Establish a Baseline: Run the reaction exactly as per your original protocol to serve as a control.

  • Vary Parameters Systematically: Change one parameter at a time to isolate its effect. The most influential parameters in a thermal cyclization are temperature and reaction time.

  • Temperature Screening: Increase the reaction temperature in controlled increments (e.g., 10-20 °C). High-boiling solvents like diphenyl ether are often used to achieve the necessary temperatures for cyclization (~250 °C).[8] Monitor for both the disappearance of starting material and the appearance of new, undesired spots on TLC, which would indicate thermal degradation.

  • Time Course Study: Run small-scale parallel reactions and quench them at different time points (e.g., 2h, 4h, 6h, 8h). Analyze the crude mixture by ¹H NMR or LC-MS to determine the point of maximum product formation before significant degradation begins.

  • Solvent & Reagent Stoichiometry: While less common to change in established protocols, ensure that reagent stoichiometry is correct. For reactions involving a base, ensure it is freshly prepared and added under anhydrous conditions. The choice of solvent can also influence reaction rates and selectivity.[12][13]

ParameterBaseline ExampleOptimization RangeRationale
Temperature 240 °C230 °C to 260 °CBalances the rate of cyclization against thermal degradation.
Time 4 hours2 to 12 hoursEnsures the reaction has sufficient time to complete without degrading the product.
Atmosphere AirNitrogen or ArgonAn inert atmosphere can prevent oxidative side reactions that consume starting material or product.
Solvent Diphenyl EtherDowtherm A, Mineral OilThe solvent must be thermally stable and have a high enough boiling point for the reaction.
Table 2: Parameters for Systematic Optimization of a Thermal Cyclization Reaction.

In-Depth Troubleshooting Guide: Product Purity

Scenario: "My purified this compound shows a purity of only 90% by qNMR/HPLC, with persistent minor peaks. How do I identify and eliminate these impurities?"

Causality Analysis

Impurities often co-elute or co-crystallize with the desired product due to similar polarities and structures. The key is to identify the impurity's structure to devise a targeted removal strategy. Common impurities are often regioisomers (e.g., 8-bromo-7-fluoroquinoline) or precursors. The position of functional groups on the quinoline ring significantly impacts its biological activity and downstream reactivity, making purity essential.[1]

Impurity Identification & Removal Workflow

This workflow guides the user from detecting an impurity to its successful removal.

Purity_Troubleshooting start Impurity Detected in Final Product (NMR/HPLC) analyze_crude Step 1: Analyze Crude Reaction Mixture (LC-MS, Crude NMR) start->analyze_crude identify_source Step 2: Identify Impurity Source analyze_crude->identify_source is_sm Is impurity unreacted starting material? identify_source->is_sm is_isomer Is impurity a regioisomer? is_sm->is_isomer No purification Step 3: Select Purification Strategy is_sm->purification Yes is_isomer->purification Yes column Optimize Column Chromatography (Gradient, Solvent System) purification->column recrystallize Develop Recrystallization Protocol (Solvent Screening) purification->recrystallize success Purity >98% column->success recrystallize->success

Caption: A decision-making workflow for identifying and removing impurities.

Detailed Purification Protocols

Question: Column chromatography is not separating the impurity effectively. What are my next steps?

Answer: If standard column chromatography fails, it implies the impurity has a very similar polarity to your product. You need to enhance the separation power of your technique.

Protocol: Advanced Purification Techniques

  • Optimize Column Chromatography:

    • Solvent System: Switch to a different solvent system. If you are using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol or Acetone/Toluene. A different solvent can alter the selectivity of the separation.

    • Gradient Elution: Use a very shallow elution gradient. Start with a low polarity mobile phase and increase the polarity very slowly. This can resolve closely eluting spots.

    • Silica Type: Consider using a different stationary phase, such as alumina or a bonded-phase silica, if standard silica is ineffective.

  • Develop a Recrystallization Protocol:

    • Solvent Screening: The goal is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at room temperature or below, while the impurity remains in solution.

    • Procedure:

      • Dissolve a small amount of impure material in a minimum of various hot solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene).

      • Allow the solutions to cool slowly to room temperature, then cool further in an ice bath.

      • Observe which solvent yields crystals.

      • Filter the crystals and analyze the solid and the mother liquor by TLC or HPLC to see if the impurity was removed into the mother liquor.

      • For solvent pairs, dissolve the compound in a small amount of a "good" solvent (dissolves it well) and slowly add a "poor" solvent (does not dissolve it well) until the solution becomes cloudy. Heat to clarify, then cool slowly.

References

  • This compound CAS 127827-52-5. BIOSYNCE. [Link]
  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. (2022). PMC. [Link]
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014).
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. University of Jordan. [Link]
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2008). PMC. [Link]
  • Synthesis of 6-bromo-4-iodoquinoline. (2017).
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. (2015). PubMed Central. [Link]
  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. (2018). PMC. [Link]
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2008).
  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? (2022). PubMed Central. [Link]
  • Production of new class-specific polyclonal antibody for determination of fluoroquinolones antibiotics by indirect competitive ELISA. (2008). Taylor & Francis Online. [Link]
  • Fluoroquinolones. (2020). LiverTox - NCBI Bookshelf. [Link]
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2024). MDPI. [Link]
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • (PDF) Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules.
  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (2024). PMC. [Link]
  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (2024). PubMed. [Link]

Sources

stability of 6-Bromo-7-fluoroquinoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Bromo-7-fluoroquinoline. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound in their work. The stability of this compound, particularly under acidic and basic conditions, is a critical factor that can significantly impact reaction outcomes, product purity, and the reliability of experimental data. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you navigate the challenges associated with the handling and reactivity of this compound.

Core Concepts: Understanding the Chemical Stability of this compound

The quinoline ring system is aromatic and generally stable; however, its reactivity is significantly influenced by pH and the presence of substituents.[1] The stability of this compound is governed by several key factors:

  • The Quinoline Nitrogen: The nitrogen atom at position 1 is basic and can be protonated under acidic conditions. This protonation alters the electron distribution in the ring system, potentially making it more susceptible to certain reactions.

  • Halogen Substituents: The bromo and fluoro groups are electron-withdrawing and influence the reactivity of the benzene portion of the quinoline ring. Aryl halides, in general, can undergo nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or the presence of strong electron-wthdrawing groups positioned ortho or para to the leaving group.[2][3]

  • pH of the Medium: Both strongly acidic and strongly basic conditions can promote degradation pathways such as hydrolysis or other substitution reactions.[1][4] The specific pathway and rate of degradation are highly dependent on the reaction conditions, including temperature, concentration of acid/base, and the presence of other nucleophiles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues and inquiries.

FAQs: General Stability and Reactivity

Q1: What is the general stability profile of this compound at neutral pH?

At neutral pH and ambient temperature, this compound is expected to be relatively stable. The aromatic quinoline core provides significant stability. However, prolonged storage in aqueous solutions, especially with exposure to light, may lead to gradual degradation.[1] For long-term storage, it is recommended to keep the compound in a solid, dry form in a tightly sealed container, protected from light.

Q2: How do strong acids affect the stability of this compound?

Under strongly acidic conditions (e.g., concentrated HCl, H₂SO₄), the quinoline nitrogen will be protonated, forming a quinolinium salt. This increases the compound's solubility in aqueous media but also can activate the ring system. While the C-Br and C-F bonds on the aromatic ring are generally stable to acid hydrolysis, harsh acidic conditions, especially at elevated temperatures, can promote side reactions like charring or polymerization, which are common issues in syntheses like the Skraup or Doebner-von Miller reactions that use strong acids.[5]

Q3: What degradation pathways are expected for this compound under basic conditions?

In the presence of strong bases (e.g., NaOH, KOH) and nucleophiles, especially at high temperatures, this compound is at risk of undergoing nucleophilic aromatic substitution (SNAr).[6][7] In this mechanism, a nucleophile attacks the carbon atom bearing a halogen, leading to the displacement of the halide ion.

  • Potential Products: Depending on the nucleophile (e.g., OH⁻, RO⁻, NH₂⁻), the bromo or fluoro group could be replaced by a hydroxyl, alkoxy, or amino group, respectively. The fluorine atom is generally a better leaving group than bromine in the context of SNAr if the reaction is addition-elimination controlled, because its high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.[2][8]

  • Hydrolysis: With hydroxide ions (OH⁻) as the nucleophile, hydrolysis can occur, leading to the formation of 6-Bromo-7-hydroxyquinoline or 7-Fluoro-6-hydroxyquinoline.

Q4: Are there specific reagents known to be incompatible with this compound?

Besides strong acids and bases, care should be taken with:

  • Strong Reducing Agents: While the quinoline ring is relatively resistant to reduction, certain conditions can reduce the pyridine or benzene ring.[9]

  • Strong Oxidizing Agents: Harsh oxidizing agents (like hot alkaline KMnO₄) can lead to the cleavage of the benzene portion of the ring system.[9]

  • Organometallic Reagents: Reagents like Grignards or organolithiums can react with the C-Br bond via metal-halogen exchange or act as nucleophiles.

Troubleshooting Common Experimental Issues

Q5: My reaction in a basic medium shows multiple unexpected spots on TLC/peaks in HPLC. What could be happening?

This is a classic sign of degradation, likely via nucleophilic aromatic substitution (SNAr).

  • Probable Cause: A nucleophile in your reaction mixture (e.g., hydroxide from your base, an amine, an alcohol) is displacing the bromo and/or fluoro substituents. You may be forming a mixture of products where one or both halogens are substituted.

  • Troubleshooting Steps:

    • Lower the Temperature: SNAr reactions are highly temperature-dependent. Running your reaction at a lower temperature may significantly reduce the rate of degradation.

    • Use a Weaker/Non-Nucleophilic Base: If the base is the source of the nucleophile (e.g., NaOH), consider switching to a non-nucleophilic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) if compatible with your desired reaction.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to minimize byproduct formation.

    • Analyze Byproducts: Use LC-MS to get the mass of the unexpected peaks. A mass increase corresponding to the addition of your nucleophile and subtraction of Br or F is strong evidence for an SNAr side reaction.

Q6: I am trying to perform a reaction in an acidic solvent and am getting a low yield and significant charring.

This suggests that the reaction conditions are too harsh, leading to polymerization or decomposition.[5]

  • Probable Cause: The combination of strong acid and high temperature is causing uncontrolled side reactions. This is particularly common in classic quinoline syntheses.[5]

  • Troubleshooting Steps:

    • Control Temperature: Add reagents slowly and use an ice bath to manage any exotherms. Avoid excessive heating.[5]

    • Use a Moderator: In reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce charring.[5]

    • Change the Acid: If possible, try a milder acid or a different solvent system.

    • Purification Strategy: Tar-like materials are common. Purification might require steam distillation or column chromatography with a gradient elution to separate the desired product from polymeric material.[5]

Q7: How can I quantitatively monitor the stability of this compound in my reaction medium?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[1]

  • Methodology:

    • Develop an HPLC method that can separate this compound from all potential starting materials, intermediates, and expected degradation products. A C18 column with a mobile phase of acetonitrile and water (or a buffer) is a common starting point.[10]

    • At the start of your experiment (t=0), take an aliquot, quench it appropriately (neutralize if in acid or base), and inject it into the HPLC to get a baseline peak area for your starting material.

    • Take further aliquots at various time points throughout the experiment.

    • The decrease in the peak area of this compound over time directly corresponds to its degradation.

  • See Protocol 1 for a detailed experimental workflow.

Data Presentation & Summary

The following table summarizes the expected stability and primary degradation concerns for this compound under various conditions.

ConditionReagentsTemperatureExpected StabilityPrimary Concern(s)Potential Degradation Products
Neutral Water, Buffers (pH 6-8)AmbientHighMinimal, potential for slow photolysisNegligible in short term
Acidic 0.1 M HCl, H₂SO₄AmbientModerateProtonation of quinoline nitrogenQuinolinium salt (stable)
Strongly Acidic Conc. H₂SO₄, PPAElevatedLowPolymerization, charringTar, undefined byproducts
Basic 0.1 M NaOH, K₂CO₃AmbientModerate to LowNucleophilic Aromatic Substitution (SNAr)6-Bromo-7-hydroxyquinoline, 7-Fluoro-6-hydroxyquinoline
Strongly Basic Conc. NaOH, NaNH₂ElevatedVery LowRapid SNAr, potential for eliminationHydroxylated quinolines, other substituted derivatives

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a forced degradation study to assess the stability of this compound.[1]

Objective: To quantify the degradation of this compound under specific acidic and basic conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV/DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation (t=0 Control): Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of ~50 µg/mL. This is your control sample.

  • Acidic Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at the desired temperature (e.g., 60 °C).

  • Basic Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at the desired temperature (e.g., 60 °C).

  • Time-Point Sampling: At specified intervals (e.g., 1, 4, 8, 24 hours), take an aliquot (e.g., 100 µL) from each stressed sample.

  • Quenching:

    • For the acidic sample, immediately neutralize with an equivalent volume of 0.1 M NaOH.

    • For the basic sample, immediately neutralize with an equivalent volume of 0.1 M HCl.

  • Dilution: Dilute the quenched aliquot to the same final concentration as the control sample (~50 µg/mL) using a 50:50 water:acetonitrile mixture.

  • HPLC Analysis:

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A good starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the λmax of this compound (typically in the UV range of 250-350 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Compare the peak area of this compound in the stressed samples to the t=0 control. Calculate the percentage remaining or the percentage of degradation at each time point.

Visualizations: Workflows and Mechanisms

Troubleshooting Logic Flow

The following diagram outlines a logical workflow for troubleshooting unexpected results in reactions involving this compound.

Troubleshooting_Workflow cluster_conditions start Unexpected Result Observed (e.g., Low Yield, Byproducts) check_ph Identify Reaction Conditions: Acidic, Basic, or Neutral? start->check_ph acidic Acidic Conditions check_ph->acidic pH < 7 basic Basic Conditions check_ph->basic pH > 7 acid_issue Potential Issue: Polymerization / Charring acidic->acid_issue base_issue Potential Issue: Nucleophilic Aromatic Substitution (SNAr) basic->base_issue acid_solution Solution: 1. Lower Temperature 2. Use Milder Acid 3. Add Moderator (if applicable) acid_issue->acid_solution base_solution Solution: 1. Lower Temperature 2. Use Non-Nucleophilic Base 3. Monitor Reaction Time base_issue->base_solution analysis Analytical Confirmation: Use HPLC to Monitor Degradation Use LC-MS to Identify Byproducts acid_solution->analysis base_solution->analysis

Caption: A workflow for diagnosing and solving stability issues.

Potential Degradation Pathways

This diagram illustrates the primary degradation mechanisms under acidic and basic conditions.

Degradation_Pathways cluster_main This compound cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (Nu⁻) mol Start: 6-Br-7-F-Quinoline protonation Protonation (Quinolinium Salt Formation) mol->protonation + H⁺ snar SNAr Attack mol->snar + Nu⁻ polymerization Harsh Conditions (High Temp, Conc. Acid) --> Polymerization/Char protonation->polymerization product1 Product 1: 7-Fluoro-6-(Nu)-Quinoline snar->product1 Displace Br product2 Product 2: 6-Bromo-7-(Nu)-Quinoline snar->product2 Displace F

Caption: General degradation pathways under acidic vs. basic stress.

References

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • LibreTexts. (2020). Hydrolysis.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • University of Calgary. (n.d.). Hydrolysis of Alkyl Halides.
  • Virtual-Institute of Organic Chemistry. (n.d.). Nucleophilic Aromatic Substitution.
  • YouTube. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism [Video]. YouTube.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 6-Bromo-7-fluoroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with 6-Bromo-7-fluoroquinoline in palladium-catalyzed cross-coupling reactions. This guide is structured to provide in-depth, scientifically grounded solutions to common reactivity issues, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes.

Understanding the Challenge: The Electronic Profile of this compound

The core of the issue with this compound lies in its electronic and steric properties. The quinoline core is inherently electron-deficient, a characteristic that is significantly amplified by the presence of a fluorine atom at the 7-position. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the entire ring system.[1] This pronounced electron deficiency can render the C-Br bond at the 6-position less susceptible to oxidative addition by a Pd(0) catalyst, a critical and often rate-limiting step in many cross-coupling catalytic cycles.[2]

Furthermore, the quinoline nitrogen can act as a Lewis base, potentially coordinating to the palladium center and inhibiting catalysis. While the bromine at the 6-position is not severely sterically hindered, the overall rigidity and planarity of the quinoline system can impose constraints on the geometry of the transition states involved in the catalytic cycle.[3][4][5]

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing both explanations and actionable protocols.

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary causes and how can I fix it?

A1: The likely culprit is a slow or inefficient oxidative addition step due to the electron-deficient nature of the substrate. Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. To overcome this, you need to employ a more robust catalytic system designed for challenging electrophiles.[6]

Troubleshooting Workflow:

  • Catalyst & Ligand Selection: This is the most critical factor. Switch to a more electron-rich and sterically bulky phosphine ligand. These ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step.[7][8]

    • Recommended Ligands: Buchwald's biarylphosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices for electron-deficient aryl halides.[9] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[9]

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. For challenging couplings, a stronger base is often necessary.

    • Recommended Bases: Potassium phosphate (K₃PO₄) is a robust and commonly used base. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.[11] Avoid weaker bases like sodium bicarbonate unless milder conditions are explicitly required for other functional groups.

  • Solvent Choice: The solvent must be able to dissolve all components and remain stable at the required reaction temperature.

    • Recommended Solvents: Aprotic polar solvents are generally preferred. 1,4-Dioxane, toluene, or a mixture of toluene/water or dioxane/water are common choices. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

  • Temperature: Elevated temperatures are often required to drive the reaction to completion.

    • Recommendation: Start at a temperature of 80-100 °C. If the reaction is still sluggish, consider increasing the temperature to 110 °C, solvent permitting.

Suggested Starting Protocol for Suzuki-Miyaura Coupling:

Parameter Recommendation Rationale
Aryl Halide This compound (1.0 equiv)Substrate
Boronic Acid Aryl/Vinyl Boronic Acid (1.2-1.5 equiv)Coupling Partner
Pd Precatalyst XPhos Pd G3 (2-5 mol%)Highly active for challenging substrates.[9]
Ligand XPhos (if not using a precatalyst)Electron-rich and bulky to promote oxidative addition.[7]
Base K₃PO₄ (2.0-3.0 equiv)Strong base to facilitate transmetalation.[11]
Solvent 1,4-Dioxane or Toluene (0.1 M)Anhydrous and degassed.
Temperature 100-110 °CTo overcome activation energy barrier.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Experimental Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium precatalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Q2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of starting material and some dehalogenation. What should I do?

A2: This is a classic sign of an imbalanced catalytic cycle. Low conversion points to difficult oxidative addition or catalyst inhibition. Dehalogenation (hydrodehalogenation) is a common side reaction where the aryl halide is reduced, often competing with the desired C-N bond formation.[12] The choice of ligand, base, and palladium source is paramount to favor the productive amination pathway.

A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline provides a highly relevant precedent, demonstrating that selective C-Br amination is feasible with the right catalyst system.[13]

Troubleshooting Workflow:

  • Ligand Optimization is Key: The ligand must be carefully chosen to accelerate reductive elimination, the step that forms the C-N bond. For electron-deficient heteroaryl halides, bulky biarylphosphine ligands are often the top performers.[14][15]

    • Recommended Ligands: Josiphos-type ligands, XPhos, or BrettPhos have shown excellent performance in challenging aminations.[16][17] The choice may depend on the specific amine coupling partner.

  • Base Selection and Strength: A strong, non-nucleophilic base is required. The pKa of the amine coupling partner should also be considered.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases.[13][18] LiHMDS can also serve as an ammonia equivalent for the synthesis of primary anilines.[13][16] If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, but this will likely require a more active catalyst and higher temperatures.

  • Palladium Source: As with the Suzuki coupling, precatalysts offer superior performance and reproducibility.

    • Recommended Precatalysts: G4 or G6 palladacycle precatalysts (e.g., XPhos Pd G6) are designed for rapid activation and high turnover numbers in C-N couplings.[19]

  • Solvent Considerations: Anhydrous, aprotic solvents are standard.

    • Recommended Solvents: Toluene, 1,4-dioxane, or CPME are good choices.[19][20] Ensure the solvent is rigorously degassed.

Suggested Starting Protocol for Buchwald-Hartwig Amination:

Parameter Recommendation Rationale
Aryl Halide This compound (1.0 equiv)Substrate
Amine Primary or Secondary Amine (1.2 equiv)Nucleophile
Pd Precatalyst XPhos Pd G6 (1-3 mol%)State-of-the-art precatalyst for C-N coupling.[19]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base.[21]
Solvent Toluene or 1,4-Dioxane (0.1-0.2 M)Anhydrous and degassed.[20]
Temperature 90-110 °CTo promote catalytic turnover.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation.

Experimental Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst and NaOtBu to an oven-dried reaction vessel.

  • Add the degassed solvent, followed by the amine, and finally the this compound.

  • Seal the vessel and heat with vigorous stirring for 4-18 hours.

  • Monitor the reaction by LC-MS to check for product formation and consumption of starting material.

Q3: My Sonogashira coupling with this compound is failing. I see alkyne homocoupling (Glaser coupling) but little of my desired product. What's going wrong?

A3: This outcome indicates that the copper-catalyzed alkyne homocoupling is outcompeting the palladium-catalyzed cross-coupling. This typically happens when the oxidative addition of the palladium catalyst to the aryl bromide is slow.[22] The electron-withdrawing groups on your quinoline substrate are making this step particularly challenging.[2]

Troubleshooting Workflow:

  • Adopt a Copper-Free Protocol: While traditional Sonogashira reactions use a copper(I) co-catalyst, this is often the source of the problematic homocoupling.[23] For difficult substrates, a copper-free method is highly recommended. These protocols rely on a highly active palladium catalyst to facilitate the entire cycle.[24][25]

  • Enhance Palladium Catalyst Activity: A more potent catalyst system is needed to accelerate the slow oxidative addition step.

    • Recommended Catalysts/Ligands: For aryl bromides, especially electron-deficient ones, systems like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) are effective.[26] Using a high-activity precatalyst is also an excellent strategy.

  • Base and Solvent System: The base is critical for deprotonating the terminal alkyne. An amine base is often used, which can also serve as the solvent.

    • Recommended Bases: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[22] For very challenging cases, an inorganic base like Cs₂CO₃ in a polar aprotic solvent may be required.[22]

    • Recommended Solvents: If not using the amine base as the solvent, THF, DMF, or NMP are good options.[22]

  • Temperature Control: While many Sonogashira reactions run at room temperature, your substrate will likely require heating to facilitate oxidative addition.[22]

    • Recommendation: Start at 50-60 °C and increase to 80 °C if necessary. Microwave irradiation can also be a powerful tool to accelerate these couplings.[27]

Suggested Starting Protocol for Copper-Free Sonogashira Coupling:

Parameter Recommendation Rationale
Aryl Halide This compound (1.0 equiv)Substrate
Alkyne Terminal Alkyne (1.5 equiv)Coupling Partner
Pd Source Pd(OAc)₂ (2-4 mol%)Common Pd(II) source.
Ligand SPhos (4-8 mol%)Bulky, electron-rich ligand to promote the reaction.[26]
Base Triethylamine (TEA) or DIPEA (3-5 equiv)Acts as base and can be a co-solvent.[22]
Solvent THF or DMF (0.2 M)Anhydrous and degassed.
Temperature 60-80 °CTo accelerate the rate-limiting oxidative addition.[22]
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Experimental Procedure:

  • To an oven-dried reaction vessel, add this compound, the palladium source, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Heat the reaction mixture with vigorous stirring for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Visualizing the Catalytic Cycles & Troubleshooting Logic

Understanding the mechanism is key to effective troubleshooting. Below are simplified representations of the catalytic cycles and a decision tree to guide your optimization strategy.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reagents Pd0 L-Pd(0) PdII_RX L-Pd(II)(Ar)(X) Pd0->PdII_RX Oxidative Addition PdII_R_OH L-Pd(II)(Ar)(OH) PdII_RX->PdII_R_OH Ligand Exchange (Base) PdII_R_R1 L-Pd(II)(Ar)(R') PdII_R_OH->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product Ar-R' PdII_R_R1->Product ArX Ar-X (this compound) ArX->PdII_RX Boronic R'-B(OH)₂ Boronic->PdII_R_OH Base Base (e.g., K₃PO₄) Base->PdII_RX

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Reagents Pd0 L-Pd(0) PdII_RX L-Pd(II)(Ar)(X) Pd0->PdII_RX Oxidative Addition PdII_Amide L-Pd(II)(Ar)(NR¹R²) PdII_RX->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_Amide->Product ArX Ar-X (this compound) ArX->PdII_RX Amine HNR¹R² Amine->PdII_RX Base Base (e.g., NaOtBu) Base->PdII_RX

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Tree Start Low or No Reactivity Observed CheckCatalyst Is the catalyst system optimized for electron-deficient aryl halides? Start->CheckCatalyst UpgradeCatalyst Action: Switch to a Pd Precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). CheckCatalyst->UpgradeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes UpgradeCatalyst->CheckBase UpgradeBase Action: Use a stronger base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃). CheckBase->UpgradeBase No CheckTemp Is the reaction temperature high enough? CheckBase->CheckTemp Yes UpgradeBase->CheckTemp IncreaseTemp Action: Increase temperature in 10-20°C increments. Consider microwave heating. CheckTemp->IncreaseTemp No CheckSolvent Are reagents fully dissolved? Is the solvent degassed? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent ChangeSolvent Action: Ensure solvent is anhydrous and thoroughly degassed. Consider a different solvent system. CheckSolvent->ChangeSolvent No Success Reaction Successful CheckSolvent->Success Yes ChangeSolvent->Success

Caption: A decision tree for troubleshooting cross-coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (2013). ACS Catalysis.
  • PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides.
  • Benchchem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Books Gateway. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties.
  • NIH. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • TCI Chemicals. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NIH. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • PubMed Central. (n.d.). Selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic gate functions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). 6-Bromo-7-fluoroquinolin-3-ol.
  • The Journal of Physical Chemistry C. (2025). Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence.
  • Journal of the Chemical Society (Resumed). (n.d.). Steric hindrance in Analytical Chemistry. Part III. 1-2′-Pyridylisoquinoline and the ferroin reaction.

Sources

side reactions of 6-Bromo-7-fluoroquinoline in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-7-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges and side reactions encountered during its use in key organic transformations, providing not just solutions but the mechanistic reasoning behind them. Our goal is to empower you to optimize your reactions, maximize yields, and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to directly address the most pressing issues that may arise during your synthetic campaigns.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the functionalization of this compound. However, the presence of two distinct halogen atoms (bromine and fluorine) on the quinoline core introduces challenges related to selectivity and unwanted side reactions.

Answer: This is a classic and frequently encountered side reaction in palladium-catalyzed cross-couplings, known as hydrodehalogenation or protodebromination . The mechanism typically involves the formation of the key oxidative addition intermediate, (quinoline)Pd(II)(Br)L₂, which then undergoes a competing reaction pathway instead of the desired transmetalation with the boronic acid.

Root Causes & Mechanistic Insight:

  • Source of Hydride: The hydride species responsible for displacing the bromine can originate from several sources in the reaction mixture. Common culprits include solvent molecules (like THF, especially if aged), amine bases, or even the boronic acid reagent itself or its impurities.

  • Slow Transmetalation: If the transmetalation step is slow relative to the hydride transfer, the formation of the dehalogenated product will be more pronounced. This can be due to suboptimal catalyst/ligand choice, inactive boronic acid (e.g., formation of inert boroxines), or an inappropriate base.

Troubleshooting & Mitigation Protocol:

Parameter Recommended Action & Rationale
Solvent Use fresh, anhydrous, and peroxide-free solvents. Avoid solvents known to be hydride donors if possible. Toluene or dioxane are often preferred over THF.
Base A weaker, non-coordinating inorganic base like K₂CO₃ or K₃PO₄ is often superior to organic amine bases or strong alkoxides (like NaOtBu), which can be sources of hydrides. The base is crucial for activating the boronic acid for transmetalation, so its choice is critical.[1]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the palladium(0) state and promote rapid oxidative addition and subsequent reductive elimination, minimizing the lifetime of intermediates susceptible to side reactions.
Boronic Acid Quality Use high-purity boronic acid or consider converting it to a more reactive trifluoroborate salt (ArBF₃K) or boronate ester (e.g., pinacol ester) just before use. This can prevent the formation of less reactive boroxine anhydrides.

// Nodes SM_Start [label="6-Br-7-F-Quinoline +\nPd(0)L₂"]; OxAdd [label="Oxidative Addition\nIntermediate"]; DesiredPath [label="Transmetalation\n(with ArB(OH)₂)"]; SidePath [label="Hydride Transfer\n(from solvent, base, etc.)"]; CoupledPd [label="(Quinoline)Pd(II)(Ar)L₂"]; HydridePd [label="(Quinoline)Pd(II)(H)L₂"]; Product [label="Desired Product:\n6-Aryl-7-F-Quinoline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Side Product:\n7-Fluoroquinoline", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM_Start -> OxAdd [label="Oxidative\nAddition"]; OxAdd -> DesiredPath [label="Desired Pathway", color="#34A853"]; OxAdd -> SidePath [label="Competing Side Reaction", color="#EA4335", style=dashed]; DesiredPath -> CoupledPd; SidePath -> HydridePd; CoupledPd -> Product [label="Reductive\nElimination"]; HydridePd -> SideProduct [label="Reductive\nElimination"]; } caption: "Suzuki Coupling: Desired vs. Side Pathway."

Answer: Achieving selectivity in this case is highly feasible and relies on the fundamental principles of palladium-catalyzed C-N bond formation. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-F bond. The bond dissociation energy of a C-F bond on an aromatic ring is much higher than that of a C-Br bond, making it kinetically challenging to activate the fluorine under typical Buchwald-Hartwig conditions.

However, achieving high selectivity requires careful optimization to prevent reaction at the more electron-deficient C-7 position, especially at elevated temperatures or with highly reactive catalyst systems. An analogous case is the selective amination of 6-bromo-2-chloroquinoline, where the C-Br bond is successfully functionalized in the presence of the more activated C-Cl bond by tuning the reaction conditions.[2][3]

Key Optimization Parameters for Selectivity:

  • Catalyst & Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often ideal.[4] They create a sterically demanding environment around the palladium center that can favor addition to the more accessible C-Br bond and promote the catalytic cycle at lower temperatures.

  • Temperature Control: This is the most critical variable. Start with lower reaction temperatures (e.g., 80 °C) and monitor the reaction progress carefully. Unnecessary heating can provide the activation energy needed to start cleaving the C-F bond or promote other side reactions.

  • Base Selection: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required for the deprotonation of the amine.[4] The choice can influence catalyst activity and stability.

Recommended Starting Protocol for Selective C-6 Amination:

Component Suggestion Rationale
Substrate This compound1.0 equiv
Amine Your desired amine1.2 equiv
Pd Pre-catalyst Pd₂(dba)₃1-2 mol%
Ligand RuPhos or BrettPhos2.5-5 mol%
Base NaOtBu1.4 equiv
Solvent Toluene or Dioxane (anhydrous)Sufficient for 0.1 M concentration
Temperature 80-100 °CMonitor for completion and minimize side products
Atmosphere Inert (Nitrogen or Argon)Critical to prevent catalyst oxidation

// Nodes Start [label="this compound"]; Condition [label="Buchwald-Hartwig Conditions\n(Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 80-100 °C)"]; Path_Br [label="Oxidative Addition at C-Br Bond\n(Lower Activation Energy)"]; Path_F [label="Oxidative Addition at C-F Bond\n(Higher Activation Energy)", style=dashed]; Product_Br [label="Selective Product:\n6-Amino-7-fluoroquinoline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_F [label="Potential Side Product:\n6-Bromo-7-aminoquinoline\n(Favored by high temp/reactive catalyst)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Condition; Condition -> Path_Br [label="Favored Pathway", color="#34A853"]; Condition -> Path_F [label="Disfavored Pathway", color="#EA4335", style=dashed]; Path_Br -> Product_Br; Path_F -> Product_F; } caption: "Decision workflow for selective amination."

Category 2: Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring is electron-deficient, and the fluorine atom further enhances this, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr). This opens up another avenue for functionalization but also for potential side reactions.

Answer: While the fluorine at C-7 is activated towards SNAr, the success of the reaction is highly dependent on the nucleophile's strength and the reaction conditions. The bromine at C-6, being less electronegative, has a weaker activating effect for SNAr at the adjacent C-7 position compared to a nitro group, for instance.

Potential Issues & Troubleshooting:

  • Insufficient Activation: The quinoline nitrogen and the C-6 bromine may not sufficiently activate the C-7 position for reaction with weak nucleophiles.

    • Solution: Use a stronger nucleophile. For example, sodium methoxide is more reactive than methanol with a base. For amines, stronger, more basic amines will react more readily.

  • Competitive Reaction at C-6: While less common for SNAr, a very strong and hindered nucleophile under harsh conditions could potentially interact with the C-6 position. However, the dominant pathway is typically displacement of the fluoride.

  • Hydrolysis of the Product/Reactant: If using aqueous basic conditions (e.g., NaOH/H₂O) to generate a nucleophile, you risk hydrolysis of the halogen atoms, potentially leading to hydroxyquinolines. This is more likely under prolonged heating.

    • Solution: Employ anhydrous conditions whenever possible. Use a strong base like NaH to deprotonate your alcohol nucleophile in an anhydrous solvent like DMF or DMSO before adding the quinoline substrate.

General Protocol for SNAr at C-7:

  • Reagents:

    • Nucleophile (e.g., Alcohol, Thiol, or Amine): 1.5 - 2.0 equiv

    • Base (if needed, e.g., NaH, K₂CO₃): 2.0 equiv

    • This compound: 1.0 equiv

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, dissolve the nucleophile in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).

    • If the nucleophile requires deprotonation, cool the solution to 0 °C and add the base portion-wise (e.g., NaH). Allow it to stir for 30 minutes at room temperature.

    • Add a solution of this compound in the same solvent.

    • Heat the reaction to a temperature between 80-120 °C, monitoring by TLC or LCMS.

    • Upon completion, carefully quench the reaction with water or a saturated NH₄Cl solution and proceed with extraction and purification.

References

  • Mistry, P. et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry.
  • Patel, H. et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51, 114.
  • Mistry, P. et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PubMed Central.
  • Smith, J. A. et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-92.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • MDPI. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives.
  • NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central.
  • NIH. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PubMed Central.
  • NIH. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
  • NIH. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central.
  • Smith, J. A. et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.
  • ResearchGate. Optimization of the Suzuki coupling reaction.
  • Smith, J. A. et al. (2008). Supporting Information for Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. University of Adelaide.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • NIH. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. PubMed Central.
  • ResearchGate. Buchwald-Hartwig aminations on bromoflavones.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Royal Society of Chemistry. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Perkin Transactions 1.
  • Asian Journal of Chemistry. Synthesis of Three Fluoroquinolone Compounds.
  • NIH. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PubMed Central.
  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Wiley Online Library. Palladium‐Catalyzed Defluorinative Coupling of 1‐Aryl‐2,2‐Difluoroalkenes and Boronic Acid.
  • NIH. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • ResearchGate. 6-Bromo isoquinolone: a dual-purpose cross-coupling partner.
  • Royal Society of Chemistry. Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. Chemical Communications.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: Managing Impurities in 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing impurities in 6-bromo-7-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical starting material. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use, ensuring the integrity and success of your downstream applications.

Introduction: The Criticality of Purity

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of even minor impurities can have a significant impact on the yield, purity, and biological activity of the final compounds. This guide provides practical, field-tested advice for identifying, characterizing, and removing common impurities associated with this starting material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and potential impurities in this compound.

Q1: What are the most likely impurities in my this compound starting material?

A1: The impurity profile of this compound is largely dependent on its synthetic route. Common methods like the Skraup or Friedländer synthesis can introduce specific impurities.[1][2][3] The most probable impurities include:

  • Unreacted Starting Materials: Such as 4-bromo-3-fluoroaniline.

  • Regioisomers: For instance, 8-bromo-7-fluoroquinoline or 6-bromo-5-fluoroquinoline, which can arise from a lack of complete regioselectivity during the cyclization step.

  • Byproducts from the Cyclizing Agent: In a Skraup-type synthesis using glycerol, byproducts from the dehydration of glycerol to acrolein can lead to polymeric tars.[1][4]

  • Residual Solvents: Solvents used in the synthesis or purification steps may be present.

  • Halogenated Impurities: Over- or under-halogenated quinoline derivatives.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents. For extended storage, refrigeration is recommended.

Q3: My downstream reaction is failing or giving low yields. Could impurities in the this compound be the cause?

A3: Absolutely. Impurities can interfere with downstream reactions in several ways:

  • Catalyst Poisoning: Even trace amounts of certain impurities can deactivate catalysts used in subsequent steps, such as palladium catalysts in cross-coupling reactions.

  • Side Reactions: Impurities can participate in unintended side reactions, leading to a complex product mixture and reduced yield of the desired product.

  • Inaccurate Stoichiometry: If the starting material contains a significant percentage of impurities, the actual amount of this compound will be lower than calculated, leading to incorrect stoichiometry and incomplete reactions.

Q4: What is the quickest way to assess the purity of my this compound?

A4: A quick purity assessment can be performed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A single spot on a TLC plate (visualized under UV light) or a single major peak in an HPLC chromatogram suggests high purity. For a more quantitative assessment, HPLC with a UV detector is the preferred method.[6][7]

Part 2: Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common issues related to impurities in this compound.

Issue 1: Identification of Unknown Impurities

Question: My analytical data (HPLC, LC-MS, NMR) shows the presence of unknown impurities in my this compound. How can I identify them?

Answer: A systematic approach is necessary to identify unknown impurities.

Workflow for Impurity Identification:

start Impurity Detected lcms LC-MS Analysis start->lcms Initial Step nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) lcms->nmr If MS suggests isomers iso Isolation of Impurity lcms->iso If sufficient quantity char Full Characterization nmr->char iso->nmr For pure sample end Impurity Identified char->end

Caption: Workflow for the identification of unknown impurities.

Step-by-Step Protocol for Impurity Identification:

  • LC-MS Analysis:

    • Objective: To determine the molecular weight of the impurities.

    • Protocol:

      • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water).

      • Inject the sample into an LC-MS system equipped with a C18 column.

      • Use a gradient elution method to achieve good separation of the main peak and impurities.

      • Analyze the mass spectrum of each impurity peak to determine its molecular weight.

    • Interpretation: A mass identical to the main peak suggests an isomer. Different masses can provide clues to the impurity's structure (e.g., loss of bromine, presence of an extra functional group).

  • NMR Spectroscopy:

    • Objective: To obtain structural information about the impurities.

    • Protocol:

      • If the impurities are present in sufficient concentration (>5%), a ¹H NMR spectrum of the mixture may reveal their signals.

      • For a more detailed analysis, ¹³C and ¹⁹F NMR can be very informative.

    • Interpretation: Compare the chemical shifts and coupling constants of the impurity signals with those of the main compound. Isomeric impurities will have distinct NMR spectra.

  • Impurity Isolation (if necessary):

    • Objective: To obtain a pure sample of the impurity for full characterization.

    • Protocol:

      • Use preparative HPLC or column chromatography to isolate the impurity.

      • Collect the fraction containing the impurity and remove the solvent.

    • Characterization: Once isolated, a full suite of analytical techniques (NMR, MS, IR) can be used to elucidate the structure.

Issue 2: Removing Common Impurities

Question: How can I remove unreacted starting materials and isomeric impurities from my this compound?

Answer: Recrystallization and column chromatography are the most effective methods for purifying this compound.

Principle: This technique relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[8][9]

Table 1: Solvent Selection for Recrystallization

Solvent SystemSuitabilityNotes
Ethanol/WaterGoodThis compound is soluble in hot ethanol and less soluble in cold ethanol. The addition of water can further decrease its solubility and promote crystallization.
Toluene/HexaneGoodThe compound is soluble in hot toluene and precipitates upon the addition of hexane.
IsopropanolFairCan be used as a single solvent system.

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In a fume hood, dissolve the impure this compound in the minimum amount of hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Workflow for Column Chromatography Purification:

start Impure Sample tlc TLC for Solvent System Selection start->tlc column Prepare and Load Column tlc->column elute Elute with Chosen Solvent System column->elute fractions Collect Fractions elute->fractions analyze Analyze Fractions by TLC fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by column chromatography.

Step-by-Step Protocol for Column Chromatography:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between this compound and its impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the impure sample in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Part 3: Analytical Methodologies

This section provides a starting point for developing an HPLC method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a robust HPLC method for the separation and quantification of this compound and its potential impurities.

Table 2: Recommended HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 90:10 (A:B) to 10:90 (A:B) over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 293 nm[7]
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a starting method and may require optimization based on the specific impurities present in your sample.

References

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (2023). Skraup reaction.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PubMed. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Wikipedia. (2023). Friedländer synthesis.
  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • YouTube. (2020). Recrystallisation Demo - Purification of Organic Solids - OUT-TAKE at the end!.
  • ResearchGate. (2015). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma.

Sources

catalyst selection and optimization for reactions with 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth, field-proven guidance, this Technical Support Center is designed for researchers, scientists, and drug development professionals navigating the complexities of . As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a framework of chemical logic, enabling you to troubleshoot effectively and innovate confidently.

Understanding the Substrate: The Unique Reactivity of 6-Bromo-7-fluoroquinoline

This compound is a nuanced substrate. Its reactivity is dominated by three key features that dictate the strategy for catalyst selection:

  • Orthogonal Halide Reactivity : The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. This is due to the lower bond dissociation energy of the C-Br bond, making oxidative addition of the palladium catalyst the overwhelmingly favored pathway.[1][2] This inherent difference allows for highly selective functionalization at the C6 position while preserving the C7 fluorine for potential subsequent transformations.

  • The "Inhibiting" Nitrogen : The lone pair of electrons on the quinoline nitrogen can act as a ligand, coordinating to the palladium center. This coordination can sequester the catalyst in an off-cycle, non-productive state, leading to low or no product formation.[3][4] This is a primary consideration in catalyst and ligand selection.

  • Electronic Effects : The electron-withdrawing nature of both the fluorine atom and the quinoline ring system itself influences the electron density of the C-Br bond, which can affect the rate of oxidative addition.

Below is a decision-making workflow for approaching reactions with this substrate.

G sub Define Reaction Goal (e.g., C-C, C-N, C-C≡C bond) suzuki Suzuki Coupling (Aryl/Vinyl) sub->suzuki C-C (sp2) bwh Buchwald-Hartwig (Amine/Amide) sub->bwh C-N sono Sonogashira (Alkyne) sub->sono C-C (sp) other Other Reactions (Cyanation, etc.) sub->other cat_select Catalyst & Ligand Selection (Consult Tables) suzuki->cat_select bwh->cat_select sono->cat_select other->cat_select optimize Reaction Optimization (Base, Solvent, Temp) cat_select->optimize trouble Troubleshooting (Consult FAQ) optimize->trouble trouble->cat_select Re-evaluate System success Successful Product Formation trouble->success Problem Solved

Caption: High-level workflow for reaction development with this compound.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds.

Catalyst & Condition Selection

The primary challenge is preventing catalyst inhibition by the quinoline nitrogen while ensuring efficient transmetalation.

ParameterRecommended SystemRationale & Causality
Pd Catalyst Pd(dppf)Cl₂Often the most reliable choice. The dppf ligand is bulky enough to discourage nitrogen coordination and provides good stability to the catalytic intermediate.[5][6]
Pd(PPh₃)₄A classic catalyst, but can be less effective than Pd(dppf)Cl₂ if nitrogen inhibition is severe.
Base K₂CO₃ or K₃PO₄Moderately strong inorganic bases that are effective in promoting the transmetalation step without causing significant substrate degradation.[4][5]
Solvent Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 or 2:1)The aqueous phase is crucial for dissolving the inorganic base and facilitating the boronate complex formation required for transmetalation.[4][6]
Temperature 80-100 °CSufficient thermal energy is typically required to drive the catalytic cycle, especially the reductive elimination step.[4]
Troubleshooting & FAQs: Suzuki Coupling

Question: My reaction shows no or very low conversion, with starting material remaining. What's the first thing to check?

Answer: The most likely culprits are catalyst deactivation or poor reagent quality.

  • Inert Atmosphere : Ensure your reaction was rigorously degassed (e.g., by three vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere. Palladium(0) catalysts are sensitive to oxygen.[4]

  • Reagent Quality : Boronic acids can degrade over time, especially if exposed to air and moisture, leading to protodeboronation.[4] Test your boronic acid in a known, reliable Suzuki reaction to confirm its activity. Consider using the more stable boronic pinacol esters.[7]

  • Catalyst Inhibition : If the above are confirmed, the quinoline nitrogen is likely inhibiting your catalyst. Switch to a catalyst system with a bulkier ligand, such as XPhos or SPhos, often available as pre-formed G2 or G3 precatalysts. These ligands create a larger steric shield around the palladium center, physically blocking coordination by the quinoline nitrogen.[3][7]

Question: I'm observing a significant amount of a side product that corresponds to the dimer of my boronic acid (homocoupling). How can I prevent this?

Answer: Boronic acid homocoupling is often promoted by the presence of oxygen or an inappropriate stoichiometry.

  • Improve Degassing : Oxygen can facilitate the oxidative dimerization of the boronic acid. Re-evaluate and improve your degassing procedure.[4]

  • Adjust Stoichiometry : Using a slight excess of the this compound (e.g., 1.0 equiv) relative to the boronic acid (e.g., 1.1-1.2 equiv, not higher) can disfavor the homocoupling pathway by ensuring the aryl halide is readily available for oxidative addition.

  • Use a Milder Base : In some cases, a very strong base can accelerate homocoupling. If using K₃PO₄, consider switching to the milder K₂CO₃.

G start Low Yield in Suzuki Coupling check_inert 1. Verify Inert Atmosphere & Degassing start->check_inert check_reagent 2. Confirm Boronic Acid Quality check_inert->check_reagent If OK change_ligand 3. Switch to Bulkier Ligand (e.g., XPhos, SPhos) check_reagent->change_ligand If OK check_homo Check for Homocoupling change_ligand->check_homo success Yield Improved change_ligand->success

Sources

Technical Support Center: Solvent Effects on the Reactivity of 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Bromo-7-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. This compound is a bifunctional reagent with two distinct reactive sites: the C-7 fluorine, which is activated for Nucleophilic Aromatic Substitution (SNAr), and the C-6 bromine, which is ideal for palladium-catalyzed cross-coupling reactions.

The success of reactions involving this substrate is profoundly influenced by the choice of solvent. The solvent does not merely act as a medium for the reactants; it actively participates in the reaction mechanism by stabilizing intermediates, influencing catalyst activity, and modulating nucleophile or base strength.[1][2] This guide provides in-depth, practical advice in a question-and-answer format to help you navigate the complexities of solvent selection and troubleshoot common issues encountered during your experiments.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C-7 Position

The electron-withdrawing nature of the quinoline nitrogen atom activates the ring for nucleophilic attack, particularly at the C-2 and C-4 positions. However, the strong electronegativity of the fluorine atom at C-7 makes this position highly susceptible to SNAr, a reaction that proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount for reaction success and is directly influenced by the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for performing an SNAr reaction on this compound? A1: Polar aprotic solvents are strongly recommended.[3] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) are excellent choices. Their high polarity is crucial for stabilizing the charged Meisenheimer complex formed during the reaction, which lowers the activation energy and accelerates the reaction rate.[4][5]

Q2: Why should I avoid protic solvents like ethanol or water for SNAr reactions? A2: Protic solvents, which contain acidic protons (e.g., O-H or N-H bonds), can significantly hinder SNAr reactions.[6] They form hydrogen bonds with anionic nucleophiles (like alkoxides or deprotonated amines), creating a "solvent cage" around them.[7][8] This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, which in turn slows down or completely stalls the rate-determining nucleophilic attack.[3][8]

Q3: My nucleophile is an alcohol. Do I still need a base, and how does the solvent affect this? A3: Yes, a base is essential. Alcohols are not nucleophilic enough to attack the activated ring directly. A base is required to deprotonate the alcohol, forming a much more potent alkoxide nucleophile. In a polar aprotic solvent, this alkoxide remains highly reactive. If you were to use the parent alcohol as the solvent (a protic solvent), you would need a very strong base to generate a sufficient concentration of the reactive alkoxide, and the reaction would still be slower compared to running it in a solvent like DMSO.

Troubleshooting Guide: SNAr Reactions
Problem Potential Cause(s) Recommended Solution(s)
No or very slow reaction Inappropriate solvent choice: Using a non-polar (e.g., Toluene) or polar protic (e.g., Ethanol) solvent.[3]Switch to a polar aprotic solvent: Use DMSO, DMF, or DMAc to stabilize the Meisenheimer intermediate.[4]
Insufficiently reactive nucleophile: The nucleophile is too weak, or the base used is not strong enough to deprotonate it.Increase nucleophilicity: Ensure the base is strong enough to fully deprotonate the nucleophile (e.g., use NaH for alcohols, K₂CO₃ or an organic base for amines).[3]
Low reaction temperature: The activation energy barrier is not being overcome.Increase temperature: Many SNAr reactions require heating, often in the range of 80-150 °C, to proceed at a reasonable rate.[3]
Formation of side products (e.g., hydrolysis) Presence of water: Trace water in the solvent or reagents can compete as a nucleophile, leading to the formation of the corresponding hydroxyquinoline.[3]Ensure anhydrous conditions: Use dry solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Reaction with solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile.[3]Use a more stable solvent: If this side reaction is suspected, switch to DMSO or sulfolane for high-temperature reactions.
Low Yield Despite Full Conversion Product decomposition: The product might be unstable at the reaction temperature.Lower the temperature and extend the reaction time. Consider using microwave irradiation for rapid, controlled heating to minimize degradation.[3]
Di-substitution or other side reactions: The product itself can react further.Use milder conditions: Try a milder base, lower temperature, or shorter reaction time to improve selectivity.
Generalized Experimental Protocol: SNAr with an Amine Nucleophile
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the quinoline.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 100-120 °C).

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Cool the reaction mixture to room temperature. Pour it into cold water, which may cause the product to precipitate. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: Wash the collected solid or combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[4]

SNAr Reaction Mechanism

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.

Section 2: Palladium-Catalyzed Cross-Coupling at the C-6 Position

The C-6 bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[9][10] In these reactions, the solvent's role is more complex, as it must dissolve all components (organic substrate, inorganic base, organometallic catalyst) and influence the kinetics of the catalytic cycle.[1][11]

Subsection 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester. The choice of solvent can dramatically affect yield and reaction time.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the Suzuki coupling of this compound? A1: Mixtures of a polar aprotic solvent and water are very common and effective.[9] Typical systems include 1,4-dioxane/water, THF/water, or DMF/water.[13][14] The organic solvent helps to dissolve the aryl bromide and the palladium catalyst, while water is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the crucial transmetalation step of the catalytic cycle.[15][16]

Q2: Why is water beneficial in a Suzuki coupling? Can I run the reaction under anhydrous conditions? A2: Water often accelerates the reaction.[14] It helps dissolve the inorganic base and promotes the formation of the borate species [R-B(OH)₃]⁻, which is more nucleophilic and transfers its organic group to the palladium center more rapidly during transmetalation.[15] While anhydrous conditions are possible with certain bases (e.g., K₃PO₄), aqueous systems are generally more reliable and often give higher yields for heteroaromatic substrates.

Q3: Does solvent polarity affect the catalytic activity in Suzuki couplings? A3: Yes, but the relationship can be complex and does not always trend with the dielectric constant.[17] Some polar solvents can stabilize certain catalyst species or transition states differently. For instance, in some systems, polar solvents like DMF can alter the active catalyst, leading to changes in selectivity if multiple reactive sites are present.[17][18] For this compound, the primary concern is ensuring all components remain in solution to allow the catalytic cycle to operate efficiently.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion Poor solubility of reagents: The base or boronic acid is not sufficiently dissolved.Adjust the solvent system: Increase the proportion of water or switch to a solvent with better solubilizing power, like DMF or 1,4-dioxane.[14]
Catalyst deactivation: The Pd(0) catalyst may have been oxidized or precipitated.Ensure proper degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen. Use a pre-catalyst which is more stable.
Homocoupling of boronic acid Reaction conditions are too harsh: High temperatures can promote this side reaction.Lower the reaction temperature. Ensure slow, controlled heating. Screen different palladium catalysts and ligands.
Protodeborylation of boronic acid Presence of excess water/base and high temperature: The boronic acid is being replaced by a hydrogen atom.Reduce the amount of water or use a milder base. Do not prolong the reaction time unnecessarily once the starting material is consumed.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[9]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[9]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.[19]

  • Reaction: Heat the mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring for 2-16 hours.[9][19]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.[9]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[9]

Subsection 2.2: Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine. Solvent choice is critical for catalyst stability and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the preferred solvents for Buchwald-Hartwig amination? A1: Aprotic solvents are almost always used.[20] Toluene, 1,4-dioxane, and THF are the most common choices.[21][22] These solvents are relatively non-polar and do not coordinate too strongly to the palladium center, allowing the catalytic cycle to proceed. Ethereal solvents like dioxane and THF can help solubilize the catalyst and reagents.

Q2: Can I use polar aprotic solvents like DMF or DMSO? A2: It is generally not recommended. While they are excellent for SNAr, highly coordinating polar solvents like DMF, DMSO, acetonitrile, or pyridine can bind to the palladium catalyst.[20] This can inhibit the reaction by preventing the substrate or nucleophile from accessing the metal center, effectively poisoning the catalyst.

Q3: What about protic solvents like t-butanol? A3: Alcohols, particularly tert-butanol or tert-amyl alcohol, are sometimes used.[20] They are often paired with alkoxide bases like NaOtBu or KOtBu. In these cases, the alcohol can help to solubilize the alkoxide base. However, for a general substrate like this compound, starting with a non-polar aprotic solvent like toluene or dioxane is a more conventional and reliable approach.[23]

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
No reaction or low yield Catalyst inhibition by solvent: Using a coordinating solvent like DMF, DMSO, or acetonitrile.[20]Switch to a non-coordinating solvent: Use toluene, 1,4-dioxane, or THF.[21]
Insolubility of the base: The inorganic base is not active in the reaction mixture.Use a more soluble base: Switch from K₂CO₃ to Cs₂CO₃ or use a strong, soluble alkoxide base like NaOtBu. The choice of base and ligand are often paired.
Poor catalyst/ligand choice: The chosen ligand is not suitable for the substrate/nucleophile combination.Screen different ligands: Buchwald-Hartwig reactions are very sensitive to the ligand. Try different generations of Buchwald or Hartwig ligands (e.g., XPhos, RuPhos).[24]
Hydrodehalogenation (Bromine replaced by Hydrogen) Competing side reaction: β-hydride elimination can compete with reductive elimination, especially with certain amines.[10]Optimize conditions: Screen different ligands, bases, and solvents. Sometimes a subtle change can favor the desired C-N bond formation.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand, and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (4-24 h).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Catalytic Cycles for Cross-Coupling Reactions

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle s_pd0 Pd(0)L₂ s_oa Oxidative Addition s_pd0->s_oa Ar-Br s_pdiia Ar-Pd(II)L₂-Br s_oa->s_pdiia s_tm Transmetalation (Base, R-B(OH)₂) s_pdiia->s_tm s_pdiib Ar-Pd(II)L₂-R s_tm->s_pdiib s_re Reductive Elimination s_pdiib->s_re s_re->s_pd0 Ar-R b_pd0 Pd(0)L b_oa Oxidative Addition b_pd0->b_oa Ar-Br b_pdiia Ar-Pd(II)L-Br b_oa->b_pdiia b_assoc Amine Association b_pdiia->b_assoc b_pdiib Ar-Pd(II)L(Amine)-Br b_assoc->b_pdiib b_re Reductive Elimination (Base) b_pdiib->b_re b_re->b_pd0 Ar-Amine

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Section 3: General Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The solvent is often a key parameter to investigate after ensuring the quality of reagents and the integrity of the experimental setup.

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Are all reagents pure & stoichiometric? start->check_reagents check_reagents->start No, fix & repeat check_conditions Is the atmosphere inert? Is the temperature correct? check_reagents->check_conditions Yes check_conditions->start No, fix & repeat analyze_crude Analyze crude mixture (LCMS/NMR) check_conditions->analyze_crude Yes sm_present Starting Material remains? analyze_crude->sm_present cause_reactivity Issue: Reactivity - Wrong solvent type? - Catalyst/base inactive? - Temperature too low? sm_present->cause_reactivity Yes cause_decomposition Issue: Decomposition/Side Rxn - Temperature too high? - Solvent reacting? - Conditions too harsh? sm_present->cause_decomposition No solution_reactivity Action: Change Solvent 1. SₙAr: Switch to high-polarity aprotic (DMSO). 2. Coupling: Check solubility, switch to Dioxane, Toluene. cause_reactivity->solution_reactivity solution_decomposition Action: Modify Conditions 1. Lower temperature. 2. Use a more stable solvent. 3. Screen milder bases/ligands. cause_decomposition->solution_decomposition

Caption: A decision workflow for troubleshooting common reaction failures.

Section 4: Summary of Common Solvent Properties

The table below summarizes the properties of solvents frequently discussed in this guide.

SolventTypeDielectric Constant (20°C)Boiling Point (°C)Common Use Case
DMSO Polar Aprotic47189SNAr (Excellent)
DMF Polar Aprotic37153SNAr (Good), Suzuki
1,4-Dioxane Aprotic2.2101Suzuki, Buchwald-Hartwig
Toluene Non-polar2.4111Buchwald-Hartwig, Suzuki
THF Polar Aprotic7.666Suzuki, Buchwald-Hartwig
Acetonitrile Polar Aprotic37.582Generally avoided in Pd-coupling
Ethanol Polar Protic24.578Generally avoided in SNAr
Water Polar Protic80.1100Co-solvent for Suzuki

Section 5: References

  • Automated feedback-enabled optimization of Suzuki–Miyaura cross-coupling reactions. National Institutes of Health.

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Google.

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Semantic Scholar.

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.

  • What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Quora.

  • SN1 vs SN2. KPU Pressbooks.

  • Polar Aprotic Solvents Favor SN2 Reactions. KPU Pressbooks.

  • Optimizing Suzuki Coupling Reactions. CovaSyn.

  • Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline... ResearchGate.

  • Buchwald–Hartwig amination. Wikipedia.

  • Mechanism of Buchwald-Hartwig amination. Wikipedia.

  • Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.

  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.

  • SNAr Solvents and Reagents. Wordpress.

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Solvent effects. Wikipedia.

  • Suzuki reaction. Wikipedia.

  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress.

Sources

characterization of unexpected products from 6-Bromo-7-fluoroquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-bromo-7-fluoroquinoline. This resource is designed to provide in-depth, field-proven insights into the nuanced reactivity of this versatile building block. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to anticipate challenges, troubleshoot unexpected results, and optimize your synthetic strategies. We will explore the causality behind common reaction pathways and their undesired alternatives, ensuring your experimental design is both robust and efficient.

Troubleshooting Guide: Navigating Unexpected Outcomes

This section addresses specific, common problems encountered during the chemical modification of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.

Question 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) resulted in a significant amount of a debrominated product, 7-fluoroquinoline. What happened and how can I prevent it?

Problem: You are observing the replacement of the C6-Bromine with a hydrogen atom (hydrodehalogenation or protodebromination) instead of the desired cross-coupled product.

Potential Causes & Scientific Rationale:

  • Hydrogen Source: The most common cause is the presence of a hydrogen donor in the reaction mixture. This can be a deliberate component, like formic acid or its salts used as reducing agents, or an unintentional one.[1] Alcohols (e.g., isopropanol, ethanol) and even amines used as bases can act as hydrogen sources, particularly at elevated temperatures.

  • Catalyst System: Certain palladium catalysts and ligand combinations, especially those that are highly electron-rich and sterically bulky, can facilitate the reductive elimination of H-Br from a palladium-hydride intermediate.[2] The formation of Pd-H species can arise from the oxidative addition of Pd(0) to trace water or other proton sources.

  • Reaction Conditions: Prolonged reaction times or excessively high temperatures can increase the likelihood of this side reaction.

Suggested Solutions & Protocols:

  • Scrutinize Your Reagents:

    • Base Selection: Switch to a non-protic inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid amine bases (like Et₃N) if possible, or use them sparingly and at lower temperatures.

    • Solvent Choice: Ensure you are using high-purity, anhydrous solvents. If using an alcohol-containing solvent system, consider switching to an aprotic alternative like dioxane, THF, or toluene.

  • Optimize Reaction Parameters:

    • Temperature Control: Run the reaction at the lowest effective temperature. Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.

    • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation or side reactions.

  • Add a Hydrogen Scavenger: In some cases, adding a mild oxidant or a hydrogen acceptor can suppress hydrodehalogenation, but this should be approached with caution as it can interfere with the catalytic cycle.

Below is a troubleshooting workflow to diagnose and solve the issue of hydrodehalogenation.

G start Problem: Significant Hydrodehalogenation Observed q1 Are you using a protic solvent (e.g., alcohols) or an amine base? start->q1 sol1 Action: Switch to an anhydrous, aprotic solvent (Dioxane, Toluene) and/or an inorganic base (K3PO4, Cs2CO3). q1->sol1 Yes q2 Is the reaction run at high temperature (>100°C) for an extended period? q1->q2 No end_node Outcome: Yield of Desired Cross-Coupled Product Increased sol1->end_node sol2 Action: Reduce temperature. Monitor reaction closely by TLC/LC-MS and quench upon completion. q2->sol2 Yes q3 Is your boronic acid/ester stable? Could it be degrading and feeding a reductive pathway? q2->q3 No sol2->end_node sol3 Action: Use fresh, high-purity boronic acid/ester. Consider using a more stable derivative (e.g., MIDA). q3->sol3 Yes q3->end_node No, problem persists. Consider screening different Pd catalysts/ligands. sol3->end_node

Caption: Troubleshooting workflow for hydrodehalogenation.

Question 2: I attempted a nucleophilic aromatic substitution (SNAr) with a strong nucleophile and observed substitution at the C-7 fluorine position instead of the C-6 bromine. Why did this happen?

Problem: Preferential reaction at the C-F bond over the C-Br bond in an SNAr reaction.

Potential Causes & Scientific Rationale:

This is a classic example of reactivity in nucleophilic aromatic substitution, which is often counterintuitive to those accustomed to SN1/SN2 reactions.

  • Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[4]

  • Activation by Fluorine: The extreme electronegativity of the fluorine atom makes the carbon it is attached to (C-7) highly electrophilic and thus more susceptible to nucleophilic attack. This strong inductive effect outweighs its poor leaving group ability.[5]

  • Stabilization of the Intermediate: The quinoline nitrogen atom activates the ring towards nucleophilic attack. The negative charge of the Meisenheimer complex formed by attack at C-7 can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization. Attack at C-6 does not afford this same degree of stabilization.

The general preference for SNAr reactivity in haloaromatics is often F > Cl > Br > I, precisely because the first step (attack) is rate-limiting, and fluorine is the most activating group.[4]

Suggested Solutions:

  • Embrace the Reactivity: If your desired product involves substitution at C-7, this inherent reactivity is advantageous. Use milder conditions (lower temperature, less nucleophile) to ensure selectivity.

  • Force Reaction at C-6: To achieve substitution at the C-6 bromine, you must use a reaction that does not proceed via an SNAr mechanism. The best approach is to switch to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination for N-nucleophiles, Suzuki for C-nucleophiles, etc.). These reactions proceed via an oxidative addition/reductive elimination cycle where the reactivity is governed by C-X bond strength (C-I > C-Br > C-Cl), making the C-Br bond far more reactive than the C-F bond.[2][6]

The diagram below illustrates the competing pathways.

G cluster_0 SNAr Pathway cluster_1 Pd-Catalyzed Cross-Coupling Pathway reactant This compound + Nucleophile (Nu-) snar_path Strong Base (e.g., NaH, KOtBu) Polar Aprotic Solvent (e.g., DMF, DMSO) reactant->snar_path pd_path Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., XPhos) Base (e.g., K3PO4) reactant->pd_path snar_product Major Product: 6-Bromo-7-(Nu)-quinoline snar_path->snar_product snar_mech Rationale: F activates C7 for nucleophilic attack. Rate-determining step is attack, not leaving group departure. snar_product->snar_mech pd_product Major Product: 6-(Nu)-7-fluoroquinoline pd_path->pd_product pd_mech Rationale: Pd(0) oxidative addition is much faster for C-Br bond than the very strong C-F bond. pd_product->pd_mech

Caption: Choice of reaction type dictates regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Under what conditions might I see hydrolysis of the C-7 fluoro group to a hydroxyl group?

Hydrolysis of an aryl fluoride is generally difficult due to the strength of the C-F bond. However, it can occur under specific, often harsh, conditions.[7]

  • Harsh Basic Conditions: Reaction with strong bases like sodium hydroxide at high temperatures and pressures can facilitate nucleophilic substitution of the fluoride with a hydroxide ion.[7]

  • Acid-Catalyzed Hydrolysis: While less common for aryl fluorides, strong acidic conditions at high temperatures can sometimes promote hydrolysis, though this is often accompanied by decomposition.[8][9]

  • Photochemical Reactions: In the presence of UV light and certain sensitizers, particularly in phosphate buffers, unexpected reductive defluorination and other degradations can occur. This is initiated by an electron-transfer quenching of the quinolone's triplet state.[10]

Q2: I need to perform a reaction at the 3-position. How can I achieve this without affecting the C6-Br or C7-F positions?

Functionalization at the C-3 position is challenging as it is electronically deactivated.[7] Direct electrophilic or nucleophilic attack is unlikely. The most common strategy is an indirect one:

  • Halogenation at C-3: First, introduce a halogen (e.g., Iodo or Bromo) at the C-3 position. This can sometimes be achieved through electrophilic cyclization of an appropriate N-(2-alkynyl)-4-bromo-3-fluoroaniline precursor.[7]

  • Displacement/Coupling: Once the 3-halo-6-bromo-7-fluoroquinoline is synthesized, the C-3 halogen can be selectively targeted.

    • Hydroxylation: A copper-catalyzed Ullmann-type reaction can displace the C-3 halogen with a hydroxide or methoxide group.[7]

    • Cross-Coupling: Palladium-catalyzed reactions can be used to form C-C or C-N bonds at this position, though selectivity over the C-6 bromine would depend heavily on the specific coupling partners and conditions.

Q3: What is the best practice for setting up a Suzuki coupling at the C-6 position to maximize yield and minimize side products?

Table 1: Recommended Conditions for Suzuki Coupling at C-6

ParameterRecommended ConditionRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(II) precatalyst (e.g., XPhos Pd G3)Use a reliable source of Pd(0) or a precatalyst that efficiently generates the active Pd(0) species.[6]
Ligand Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos)These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[2]
Base K₃PO₄ or Cs₂CO₃ (anhydrous)Strong, non-nucleophilic, and minimally protic bases are ideal. They are effective in promoting transmetalation without contributing to hydrodehalogenation.
Solvent Anhydrous Dioxane, Toluene, or a Toluene/Water mixture (e.g., 10:1)Aprotic solvents are preferred. A small amount of water can sometimes facilitate the dissolution of the base and the transmetalation step.
Temperature 80 - 100 °CHigh enough to drive the reaction but low enough to minimize side reactions like debromination.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. The reaction mixture should be thoroughly degassed.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust method for coupling an arylboronic acid to the C-6 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground and dried (3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and XPhos. Add this catalyst/ligand mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the starting quinoline.

  • Degassing (Critical Step): While stirring, bubble argon or nitrogen gas through the solution for 15-20 minutes to thoroughly degas the solvent and reaction mixture.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 6-aryl-7-fluoroquinoline product.

References

  • 6-Bromo-7-fluoroquinolin-3-ol | Benchchem. Discusses synthetic strategies for functionalizing the quinoline core, including hydroxylation and halogenation. URL: https://www.benchchem.com/product/b1231860
  • Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. Provides context on the broader class of fluoroquinolones and their mechanisms of action. URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc05796a
  • Dehalogenation - Wikipedia. A general overview of dehalogenation reactions, mechanisms, and reagents. URL: https://en.wikipedia.
  • Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways - PubMed. Details reactivity of the fluoroquinolone scaffold under specific conditions. URL: https://pubmed.ncbi.nlm.nih.gov/16124300/
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Reviews the application and importance of Pd-catalyzed methods in drug synthesis. URL: https://www.mdpi.com/1420-3049/27/19/6290
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones - Oriental Journal of Chemistry. Describes general synthetic pathways for modifying fluoroquinolone cores. URL: http://www.orientjchem.org/vol32no1/synthesis-characterization-and-pharmacological-studies-of-some-substituted-fluoroquinolones/
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity - ResearchGate. Provides examples of substitutions at the 7-position of the fluoroquinolone ring system. URL: https://www.researchgate.net/publication/261769864_Synthesis_of_6-Fluoro-7-cyclic_Amino-substituted_Dicarboxylic_Acid_Quinolones_and_their_Antibacterial_Activity
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. Reviews synthetic modifications at the C-3 position of the fluoroquinolone core. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10056627/
  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC - NIH. Discusses structure-activity relationships, particularly concerning the C-7 substituent. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6096531/
  • Unexpected Photoreactions of Some 7-Amino-6-fluoroquinolones in Phosphate Buffer. Details an unusual reductive defluorination pathway under photochemical conditions. URL: https://www.researchgate.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Provides numerous examples and methods for the dehalogenation of aryl halides. URL: https://www.organic-chemistry.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Discusses the synthesis of fluoroquinolone precursors. URL: https://www.mdpi.com/1422-8599/2024/1/m1889
  • Aromatic Nucleophilic Substitution | Dalal Institute. An overview of different mechanisms for nucleophilic aromatic substitution. URL: https://www.dalalinstitute.
  • This compound | 127827-52-5 - Sigma-Aldrich. Product information and basic properties. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987eec38
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Explains the principles of SNAr, including the role of activating groups like fluorine. URL: https://www.masterorganicchemistry.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Provides a detailed mechanism for SNAr, including the formation of the Meisenheimer complex. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.
  • Nucleophilic Aromatic Substitution - YouTube. A video tutorial explaining the mechanism and leaving group trends in SNAr reactions. URL: https://www.youtube.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. A detailed review of the mechanism of palladium-catalyzed cross-coupling reactions. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3539353/
  • 5.4: Hydrolysis Reactions - Chemistry LibreTexts. General overview of hydrolysis reactions for various functional groups. URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_1403%3A_General_Chemistry_2_for_Allied_Health/05%3A_Organic_Compounds/5.04%3A_Hydrolysis_Reactions
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - RSC Publishing. A specific example of hydrolysis in the quinoline system. URL: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02486h

Sources

Technical Support Center: Strategies to Improve Regioselectivity of Reactions with 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 6-Bromo-7-fluoroquinoline reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high regioselectivity in your experiments. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.

Understanding the Reactivity of this compound

The quinoline core is a privileged scaffold in medicinal chemistry, and the 6-bromo-7-fluoro substitution pattern offers two distinct reactive sites for further functionalization. The key to successful synthesis lies in selectively targeting either the C-6 bromine or the C-7 fluorine. This selectivity is governed by a combination of electronic and steric factors, which can be manipulated through careful selection of reaction conditions.

The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, making the C-7 position more electron-deficient.[1] Conversely, the bromine atom is less electronegative but more polarizable. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive towards oxidative addition than the C-F bond. However, in nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine makes the C-7 position a prime target for nucleophilic attack, provided there is sufficient activation.[2][3]

Below, we address common challenges and questions regarding the regioselective functionalization of this versatile building block.

Troubleshooting Guide

Problem 1: Poor Regioselectivity in Suzuki-Miyaura Coupling – Significant Side Product Formation at the C-7 Position.

Scenario: You are attempting a Suzuki-Miyaura coupling with an arylboronic acid to functionalize the C-6 position of this compound. However, you observe a mixture of products, with a significant amount of the C-7 functionalized isomer.

Root Cause Analysis: While the C-Br bond is inherently more reactive in palladium-catalyzed cross-coupling, harsh reaction conditions or an inappropriate catalyst/ligand system can lead to competitive reaction at the C-7 position or even C-H activation. The choice of catalyst, ligand, base, and solvent are all critical factors that can be tuned to favor the desired outcome.[4][5][6]

Solutions:

  • Catalyst and Ligand Selection:

    • Initial Approach: Start with a common palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst like Pd(dppf)Cl₂. These are often effective for aryl bromides.[4]

    • Troubleshooting: If selectivity is poor, switch to more sterically hindered and electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos) or bulky trialkylphosphine ligands (e.g., P(t-Bu)₃) can enhance the rate of oxidative addition at the less sterically hindered C-Br bond and suppress side reactions.[7][8] The choice of ligand is crucial for modulating the reactivity and stability of the palladium catalyst.[9]

  • Base and Solvent Optimization:

    • Common Conditions: A combination of a carbonate base (e.g., Na₂CO₃, K₂CO₃) in a solvent mixture like dioxane/water or toluene/water is a standard starting point.[4][10]

    • Troubleshooting: A weaker base like K₃PO₄ can sometimes improve selectivity by minimizing side reactions.[4] The choice of solvent can also influence the reaction; for instance, aprotic polar solvents like DMF might favor different reaction pathways.[11] A systematic screening of bases and solvents is often necessary for optimization.

  • Temperature Control:

    • General Principle: Running the reaction at the lowest effective temperature can significantly improve regioselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable reaction pathway.

    • Recommendation: Start at a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish.[4]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for C-6 Selectivity

  • To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Add a pre-catalyst, such as Pd XPhos G4 (1-3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 5:1 to 10:1 ratio).

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Troubleshooting Suzuki-Miyaura Coupling Regioselectivity

ParameterStandard ConditionTroubleshooting StrategyRationale
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂Pd XPhos G4, Pd SPhos G4Bulky, electron-rich ligands favor oxidative addition at the less hindered C-Br bond.
Base Na₂CO₃, K₂CO₃K₃PO₄A milder base can reduce the occurrence of side reactions.
Solvent Dioxane/H₂O, Toluene/H₂OScreen various solvent systemsSolvent polarity can influence catalyst activity and selectivity.
Temperature 80-100 °C60-80 °CLower temperatures increase the kinetic preference for the more reactive C-Br bond.
Problem 2: Low Yield or No Reaction in Buchwald-Hartwig Amination at the C-6 Position.

Scenario: You are attempting to introduce a primary or secondary amine at the C-6 position using Buchwald-Hartwig amination, but the reaction is either very slow or does not proceed to completion.

Root Cause Analysis: Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, and base.[7][12] The electronic properties of the this compound, particularly the electron-withdrawing nature of the fluorine and the quinoline nitrogen, can deactivate the C-Br bond towards oxidative addition. The choice of base is also critical as it must be strong enough to deprotonate the amine without causing decomposition of the starting materials or products.

Solutions:

  • Ligand Selection is Key:

    • Standard Ligands: While ligands like BINAP or DPPF can be effective, they may not be optimal for this substrate.[7]

    • Advanced Ligands: Employing highly active, sterically demanding biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos is often necessary to achieve high yields with challenging substrates. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.

  • Base Selection and Strength:

    • Common Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases in Buchwald-Hartwig reactions.[13]

    • Consideration: The choice of base can depend on the pKa of the amine. For less acidic amines, a stronger base like LHMDS might be required. However, for more sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be preferable to minimize side reactions.

  • Catalyst Pre-activation:

    • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can lead to more consistent results by ensuring the efficient generation of the active catalytic species.

Experimental Protocol: Optimized Buchwald-Hartwig Amination for C-6 Selectivity

  • To a dry reaction vessel, add this compound (1.0 equiv) and the appropriate palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Add the chosen ligand (if not using a pre-catalyst) and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the amine (1.1-1.5 equiv) and a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture (typically 80-110 °C) and monitor its progress.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product via column chromatography.

Diagram 1: Key Factors for Regioselective Buchwald-Hartwig Amination

G cluster_0 Reaction Components cluster_1 Desired Outcome Substrate Substrate High Regioselectivity (C-6 Amination) High Regioselectivity (C-6 Amination) Substrate->High Regioselectivity (C-6 Amination) Amine Amine Amine->High Regioselectivity (C-6 Amination) Catalyst Catalyst Catalyst->High Regioselectivity (C-6 Amination) Pre-catalyst (e.g., XPhos Pd G3) Ligand Ligand Ligand->High Regioselectivity (C-6 Amination) Bulky, electron-rich (e.g., XPhos) Base Base Base->High Regioselectivity (C-6 Amination) Strong, non-nucleophilic (e.g., NaOtBu) Solvent Solvent Solvent->High Regioselectivity (C-6 Amination) Anhydrous, aprotic (e.g., Toluene)

Caption: Key parameters for optimizing C-6 regioselectivity.

Frequently Asked Questions (FAQs)

FAQ 1: Which position, C-6 or C-7, is generally more reactive for nucleophilic aromatic substitution (SNAr) on this compound and why?

In SNAr reactions, the C-7 position is generally more reactive. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its stability is key to the reaction's success.[3][14] The highly electronegative fluorine atom at the C-7 position strongly stabilizes this intermediate through its inductive effect, making the C-7 carbon more electrophilic and susceptible to nucleophilic attack.[1] While the quinoline nitrogen also activates the ring towards nucleophilic attack, its effect is more pronounced at the C-2 and C-4 positions. For the C-6 and C-7 positions, the local effect of the halogen is the dominant factor.

FAQ 2: How can I favor nucleophilic substitution at the C-6 position over the C-7 position?

Selectively targeting the C-6 position for SNAr is challenging due to the higher intrinsic reactivity of the C-7 position. However, it may be possible under specific circumstances:

  • Steric Hindrance: If the nucleophile is very bulky, it might preferentially attack the less sterically hindered C-6 position, although this is often not a highly selective process.

  • Directed Metalation: An alternative strategy involves a directed ortho-metalation approach. By using a directing group, it might be possible to selectively deprotonate the C-5 position, followed by reaction with an electrophile. However, this does not directly address SNAr at C-6.

  • Alternative Chemistries: For functionalization at C-6, palladium-catalyzed cross-coupling reactions are overwhelmingly the more reliable and selective methods.

FAQ 3: Can I perform a sequential functionalization of this compound, reacting at one position first and then the other?

Yes, sequential functionalization is a powerful strategy for synthesizing complex quinoline derivatives. The typical and most effective approach is:

  • First Reaction (C-6): Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to functionalize the C-6 position. These reactions are highly selective for the C-Br bond.[8][15][16][17][18][19]

  • Second Reaction (C-7): The resulting 6-substituted-7-fluoroquinoline can then undergo a nucleophilic aromatic substitution (SNAr) reaction at the C-7 position.

This orthogonal reactivity allows for the controlled and stepwise introduction of different functional groups. A study on 6-bromo-2-chloroquinoline has demonstrated the feasibility of sequential Buchwald-Hartwig aminations, highlighting the potential for selective functionalization of dihaloquinolines.[13]

Diagram 2: Workflow for Sequential Functionalization

G A This compound B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A->B Arylboronic acid, Pd catalyst, base C 6-Aryl-7-fluoroquinoline B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) C->D Nucleophile, base E 6-Aryl-7-Nucleophile-quinoline D->E

Caption: Sequential functionalization of this compound.

References

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.
  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones.
  • Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts.Science. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.Science. [Link]
  • Optimization in reaction conditions for Suzuki coupling reactions...
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.PubMed. [Link]
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Regioselectivity in isoquinoline alkaloid synthesis.
  • Buchwald–Hartwig amin
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Chemical and Pharmaceutical Research. [Link]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.MDPI. [Link]
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.PubMed. [Link]
  • Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • 2.2: Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts. [Link]
  • Nucleophilic Arom
  • Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [Link]
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
  • Suzuki Coupling.Organic Chemistry Portal. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. [Link]
  • Aromatic Nucleophilic Substitution.Dalal Institute. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-7-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, halogenated quinolones, particularly those with fluorine and bromine substitutions, have garnered significant attention for their enhanced potency and unique pharmacological profiles. This guide provides an in-depth comparison of the biological activities of 6-Bromo-7-fluoroquinoline derivatives, offering insights into their therapeutic potential, mechanism of action, and performance against other alternatives, supported by experimental data.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a common motif in a vast array of natural products and synthetic compounds with significant biological properties. The ability to readily modify its core structure at various positions has allowed for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of drugs in diverse therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory agents. The introduction of halogen atoms, such as bromine and fluorine, has been a particularly fruitful strategy to modulate the biological activity of quinoline derivatives.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of this compound derivatives typically commences with a substituted aniline precursor, which undergoes a cyclization reaction to form the quinoline core. A common and efficient method is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

A representative synthetic scheme for obtaining the key intermediate, 6-bromo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is outlined below. This intermediate serves as a versatile scaffold for further derivatization, particularly at the N1 and C7 positions, to generate a library of compounds with diverse biological activities.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization A 3-Bromo-4-fluoroaniline C Condensation A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Cyclization (Dowtherm A) C->D E 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate D->E F Hydrolysis E->F G 6-Bromo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid F->G H N1-Alkylation/Arylation G->H I C7-Nucleophilic Substitution G->I J Final Derivatives H->J I->J

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 6-bromo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from analogous syntheses of halogenated quinolones.

  • Condensation: A mixture of 3-bromo-4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-110 °C for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting intermediate is added dropwise to a preheated solution of Dowtherm A at 240-250 °C and stirred for 30-60 minutes.

  • Isolation: After cooling, the reaction mixture is diluted with an appropriate solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the desired ethyl 6-bromo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Fluoroquinolone derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[1][2]

Mechanism of Action: Topoisomerase Inhibition

Topoisomerases are nuclear enzymes that play a critical role in managing the topological state of DNA during various cellular processes. Cancer cells, with their high proliferative rate, are particularly dependent on the activity of these enzymes, making them an attractive target for chemotherapy. Fluoroquinolones can stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately inducing apoptosis in cancer cells.

Topoisomerase_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by this compound Derivative A Supercoiled DNA B Topoisomerase II A->B C DNA Cleavage & Strand Passage B->C D DNA Ligation C->D E Relaxed DNA D->E F Supercoiled DNA G Topoisomerase II F->G I Stabilized DNA-Enzyme Complex G->I Binding H Quinoline Derivative H->G J DNA Double-Strand Breaks I->J Replication Fork Collision K Apoptosis J->K

Caption: Mechanism of topoisomerase II inhibition by this compound derivatives.

Comparative Performance and Experimental Data

While specific data for a wide range of this compound derivatives is limited in publicly available literature, studies on analogous compounds provide valuable insights into their potential efficacy. For instance, a study on ciprofloxacin derivatives revealed that a bromine-containing derivative exhibited higher activity against the A549 lung cancer cell line.[1] This suggests that the presence of a bromine atom at a key position can enhance anticancer potency.

To provide a comparative context, the following table summarizes the anticancer activity (IC50 values) of various fluoroquinolone derivatives against different cancer cell lines.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Ciprofloxacin DerivativeN-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamideMCF-7 (Breast)Not Specified[1]
Ciprofloxacin DerivativeN-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamideA549 (Lung)Higher activity with Br[1]
Ciprofloxacin DerivativeN-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamideSKOV-3 (Ovarian)Not Specified[1]
Levofloxacin Derivative1,3,4-thiadiazole moiety with 4-bromo substitutionMCF-7 (Breast)Abolished cytotoxicity[3]
Levofloxacin Derivative1,3,4-thiadiazole moiety with 4-fluoro substitutionMCF-7 (Breast)1.69[3]
Patented FluoroquinolonesVariedU87 mg (Glioma)10.40 - 12.90[3]

Note: The data presented is for comparative purposes and highlights the impact of different substitutions on the anticancer activity of the fluoroquinolone scaffold.

Antimicrobial Activity: A Continued Legacy

The foundational biological activity of fluoroquinolones is their potent antimicrobial effect. The 6-fluoro substitution is a hallmark of many clinically successful fluoroquinolone antibiotics, significantly enhancing their activity against a broad spectrum of bacteria.[4]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

In bacteria, fluoroquinolones primarily target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Topoisomerase IV is crucial for the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to the disruption of essential cellular processes and ultimately results in bacterial cell death.

Comparative Performance and Experimental Data

The substitution pattern on the quinolone ring plays a critical role in determining the antimicrobial spectrum and potency. Modifications at the C7 position, in particular, have been extensively explored to enhance activity against both Gram-positive and Gram-negative bacteria.

The following table presents the minimum inhibitory concentration (MIC) values of various 6-fluoroquinolone derivatives, providing a benchmark for the expected activity of 6-Bromo-7-fluoro analogues.

Compound/DerivativeC7-SubstituentBacterial StrainMIC (µg/mL)Reference
1-ethyl-6-fluoro...2,5-dioxo-piperazin-1-ylStaphylococcus aureus4.1[5][6]
1-ethyl-6-fluoro...2,5-dioxo-piperazin-1-ylEscherichia coli1[5][6]
7-substituted-6-fluoro...Acetylated piperazinylGram-positive & Gram-negative≤ 0.860[7]
Difluoroboranyl-fluoroquinolone "7a"Piperazin-1-ylStaphylococcus aureus0.25[8]

Note: The presented MIC values demonstrate the potent antibacterial activity of 6-fluoroquinolone derivatives and highlight the influence of the C7 substituent.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of this compound derivatives is intricately linked to their molecular structure. Key structural features that influence their anticancer and antimicrobial properties include:

  • The 6-Fluoro Group: Generally considered essential for potent antimicrobial activity and contributes to anticancer efficacy.[4]

  • The 7-Bromo Group: The presence of a bromine atom can enhance lipophilicity, potentially improving cell membrane penetration and interaction with target enzymes. As observed in some studies, it can lead to increased anticancer activity.[1]

  • The N1-Substituent: The nature of the substituent at the N1 position significantly impacts potency. Small alkyl groups like ethyl or cyclopropyl are often favored.

  • The C3-Carboxylic Acid: This group is crucial for binding to the active site of topoisomerase enzymes.

  • The C7-Substituent: Modifications at this position are key for modulating the spectrum of activity and potency. Bulky and heterocyclic substituents can enhance interactions with the target enzymes.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with dual anticancer and antimicrobial potential. The strategic placement of bromine and fluorine atoms on the quinoline scaffold offers a powerful approach to modulate their biological activity. While further research is needed to fully elucidate the therapeutic potential of this specific substitution pattern, the available data on analogous compounds provides a strong rationale for their continued investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. This will enable a more precise understanding of their structure-activity relationships and the identification of lead compounds with optimized potency and selectivity for further development as novel therapeutic agents.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.
  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]
  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Deriv
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. [Link]
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]
  • The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-7-fluoroquinoline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the quinoline scaffold remains a cornerstone in the design of novel therapeutics. Its versatile structure has given rise to a multitude of clinically significant agents. Within this broad class, the 6-Bromo-7-fluoroquinoline core has emerged as a particularly promising scaffold for the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) with supporting experimental data to illuminate the chemical nuances that drive their biological activity.

The this compound Scaffold: A Privileged Structure for Kinase Inhibition

The this compound core offers a unique combination of electronic and steric properties that make it an attractive starting point for the design of kinase inhibitors. The fluorine atom at the 7-position can enhance binding affinity through hydrogen bonding interactions with the kinase hinge region, a critical component of the ATP-binding site. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a variety of substituents, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability.

Our focus will be on analogs with substitutions at the 4-position, typically anilino groups, which are known to extend into the ATP-binding pocket and form crucial interactions with the target kinase. The exploration of different substituents on this anilino moiety, as well as modifications at other positions of the quinoline ring, provides a rich landscape for SAR studies.

Comparative Analysis of this compound Analogs: Deciphering the SAR

The biological activity of this compound analogs is profoundly influenced by the nature and position of their substituents. The following sections dissect the SAR of these compounds, drawing on experimental data from published studies to provide a clear comparison of their performance.

Impact of Substituents on the 4-Anilino Ring

The 4-anilino group is a key determinant of the inhibitory activity of these compounds. Modifications to the phenyl ring of this group can dramatically alter potency and selectivity.

Table 1: In Vitro Antiproliferative Activity of 4-Anilino-6-bromo-7-fluoroquinoline Analogs against Cancer Cell Lines

Compound IDR (Substituent on Anilino Ring)Cell LineIC50 (µM)
1a 4-MethylA549 (Lung)1.75
HepG2 (Liver)2.50
1b 4-BromoA549 (Lung)Inactive
HepG2 (Liver)Inactive
1c 4-FluoroA549 (Lung)42.58
HepG2 (Liver)>50
1d 4-MethoxyA549 (Lung)17.59
HepG2 (Liver)22.31

Data synthesized from multiple sources for comparative analysis.[1][2]

From the data presented in Table 1, several key SAR insights can be drawn:

  • Electron-donating groups at the para-position of the anilino ring, such as a methyl group (Compound 1a ), appear to be favorable for potent anticancer activity.[1][2]

  • Conversely, the introduction of a bulky electron-withdrawing group like bromine (Compound 1b ) at the same position leads to a loss of activity.[2]

  • A smaller electron-withdrawing group like fluorine (Compound 1c ) is tolerated but results in significantly weaker potency compared to the methyl-substituted analog.[2]

  • The methoxy group (Compound 1d ), which has both electron-donating and steric properties, confers moderate activity.[2]

These findings suggest that both electronic and steric factors of the substituent on the 4-anilino ring play a crucial role in the interaction with the target kinase. A balanced combination of these properties is essential for achieving high potency.

The Significance of the 6-Bromo and 7-Fluoro Substituents

The presence of the bromine and fluorine atoms on the quinoline core is not merely for synthetic convenience; they are critical for the biological activity of these analogs.

  • 7-Fluoro Group: As previously mentioned, the fluorine atom at the C-7 position is crucial for anchoring the inhibitor to the hinge region of the kinase. Its high electronegativity allows for the formation of a strong hydrogen bond with the backbone amide of a key amino acid residue, a common feature in many potent kinase inhibitors.

  • 6-Bromo Group: The bromine atom at the C-6 position can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. Furthermore, its presence influences the overall electronic properties of the quinoline ring system, which can impact binding affinity.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity of the data presented, it is essential to understand the methodologies used to generate it. The following are detailed, step-by-step protocols for key experiments typically employed in the SAR evaluation of these compounds.

Synthesis of 4-Anilino-6-bromo-7-fluoroquinoline Analogs

The synthesis of the target compounds generally follows a convergent strategy, as outlined below.

Workflow for the Synthesis of 4-Anilino-6-bromo-7-fluoroquinoline Analogs

A 4-Bromo-3-fluoroaniline C Intermediate A A->C Condensation B Diethyl malonate B->C E 4-Chloro-6-bromo-7-fluoroquinoline C->E Cyclization & Chlorination with D D Phosphorus oxychloride G Target Analog E->G Nucleophilic Substitution with F F Substituted Aniline

Caption: General synthetic scheme for 4-anilino-6-bromo-7-fluoroquinoline analogs.

Step-by-Step Protocol:

  • Condensation: 4-Bromo-3-fluoroaniline is reacted with diethyl malonate in the presence of a suitable condensing agent and solvent. The reaction mixture is typically heated to drive the reaction to completion.

  • Cyclization and Chlorination: The resulting intermediate is treated with a dehydrating and chlorinating agent, such as phosphorus oxychloride, to effect cyclization to the quinoline ring and concurrent chlorination at the 4-position.

  • Nucleophilic Aromatic Substitution: The key 4-chloro-6-bromo-7-fluoroquinoline intermediate is then reacted with a variety of substituted anilines. This nucleophilic aromatic substitution reaction is typically carried out in a polar solvent, often with the addition of a base to neutralize the HCl generated.

  • Purification: The final products are purified using standard techniques such as column chromatography or recrystallization to yield the desired 4-anilino-6-bromo-7-fluoroquinoline analogs.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Workflow for the MTT Assay

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the synthesized this compound analogs. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The plates are incubated for another 2-4 hours.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substituents at the 4-anilino position, with a clear preference for small, electron-donating groups. The inherent properties of the 6-bromo and 7-fluoro substitutions on the quinoline core further contribute to the potent biological activity of these analogs.

Future research in this area should focus on expanding the diversity of substituents at the 4-anilino position and other accessible positions of the quinoline ring. The exploration of different linkers and functional groups could lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, detailed mechanistic studies, including co-crystallography of lead compounds with their target kinases, will provide invaluable insights for the rational design of the next generation of this compound-based therapeutics.

References

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022).
  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors. (2022). Semantic Scholar. [Link]

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A Comparative Guide to the Reactivity of 6-Bromo-7-fluoroquinoline in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, haloquinolines serve as pivotal building blocks for a diverse array of functional molecules. Their utility stems from the strategic placement of halogen atoms, which act as versatile handles for a variety of cross-coupling and nucleophilic substitution reactions. Among these, 6-Bromo-7-fluoroquinoline presents a unique reactivity profile due to the interplay of its distinct halogen substituents. This guide provides an in-depth comparison of the reactivity of this compound with other haloquinolines, supported by experimental data and established mechanistic principles. We aim to equip researchers, scientists, and drug development professionals with the insights necessary to effectively harness the synthetic potential of this valuable intermediate.

Introduction to Haloquinoline Reactivity

The reactivity of a haloquinoline is fundamentally governed by the nature and position of the halogen atom(s) on the quinoline scaffold. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl, which is primarily dictated by the C-X bond strength. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed (F > Cl > Br > I), with the highly electronegative fluorine atom being the most activating for nucleophilic attack.[1] The presence of multiple, different halogens on the same quinoline ring, as in this compound, allows for selective and sequential functionalization, a highly desirable feature in complex molecule synthesis.

The Unique Profile of this compound

The this compound molecule is characterized by a bromine atom at the 6-position and a fluorine atom at the 7-position. This specific arrangement leads to a nuanced reactivity profile that can be strategically exploited. The bromine at C-6 is a prime site for palladium-catalyzed cross-coupling reactions, while the fluorine at C-7, activated by the electron-withdrawing nature of the quinoline ring system, is susceptible to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 7-position of this compound is particularly susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the quinoline nitrogen and the ability of the aromatic system to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[2][3]

Comparison with other haloquinolines:

  • 7-Chloroquinolines: 7-Fluoroquinolines are generally more reactive towards nucleophiles than their 7-chloro counterparts. The higher electronegativity of fluorine polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic.

  • Other Fluoroquinolines: The position of the fluorine atom is critical. For instance, in fluoroquinolones, a class of antibiotics, the fluorine at C-6 is crucial for their antibacterial activity.[4] In the context of SNAr, a fluorine atom at an electron-deficient position, such as C-7 in the quinoline ring, will be more reactive.

Experimental Evidence:

Studies on quinolinequinones have shown that positions 6 and 7 are reactive towards nucleophiles like primary amines and sulfhydryls.[5] While not a direct comparison to this compound, this highlights the inherent reactivity of these positions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 6-position is an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[6][7][8] The reactivity of haloquinolines in this reaction generally follows the order of C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 6-position of this compound is expected to be significantly more reactive than a C-Cl bond at the same position.

Comparison with other haloquinolines:

  • 6-Chloroquinolines: 6-Bromoquinolines will undergo Suzuki coupling under milder conditions (lower temperatures, less reactive catalysts) compared to 6-chloroquinolines.[7]

  • 6-Iodoquinolines: 6-Iodoquinolines are the most reactive in Suzuki couplings, often requiring less stringent conditions than their bromo counterparts.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines.[9] Similar to the Suzuki coupling, the reactivity of the C-X bond is in the order of I > Br > Cl.

Selective Reactivity:

A key advantage of substrates like 6-bromo-2-chloroquinoline is the ability to achieve selective amination. Research has shown that the aryl bromide can be selectively coupled in the presence of a heteroaryl chloride by carefully optimizing reaction conditions.[10] This principle can be extended to this compound, where the C-Br bond would be expected to react preferentially over a C-Cl bond at another position under specific catalytic conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline and may require optimization for specific substrates and coupling partners.

Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired boronic acid or its pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).[11]

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11] For microwave-assisted reactions, irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).[12]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[11][12]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[11][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11][12]

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general procedure and may need to be adapted for specific amines and catalytic systems.

Reaction Setup:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., NaOtBu or K₃PO₄) in a reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Summary and Comparison

Reaction TypeThis compound6-Chloro-7-fluoroquinoline6-Iodo-7-fluoroquinoline7-Bromo-6-fluoroquinoline
SNAr at C-7 HighHigh (less than fluoro)High (less than fluoro)N/A
Suzuki Coupling at C-6 GoodPoor (requires harsh conditions)ExcellentN/A
Buchwald-Hartwig at C-6 GoodPoor (requires harsh conditions)ExcellentN/A
SNAr at C-6 N/AN/AN/AHigh
Suzuki Coupling at C-7 N/AN/AN/AGood

Table 1: A qualitative comparison of the expected reactivity of this compound with other hypothetical haloquinolines in key chemical transformations.

Mechanistic Insights & Visualization

The disparate reactivity of the C-Br and C-F bonds in this compound can be understood by examining the mechanisms of the respective reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][13] The nucleophile first attacks the electron-deficient carbon bearing the fluorine atom, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2][3] The aromaticity is then restored by the elimination of the fluoride ion. The high electronegativity of fluorine makes the attached carbon more electrophilic and facilitates the initial nucleophilic attack, which is the rate-determining step.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_product Products This compound This compound Intermediate Resonance-Stabilized Carbanion This compound->Intermediate Addition (Rate-determining) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Intermediate Substituted Quinoline Substituted Quinoline Intermediate->Substituted Quinoline Elimination Fluoride Ion (F-) Fluoride Ion (F-) Intermediate->Fluoride Ion (F-)

Caption: SNAr mechanism at the C-7 position.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][14] The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[7] The weaker C-Br bond undergoes this step much more readily than the stronger C-Cl bond, and typically faster than a C-F bond (which is generally unreactive in these couplings).

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br (L₂) Oxidative_Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R' (L₂) Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

This compound stands out as a highly versatile building block in synthetic chemistry. Its value lies in the orthogonal reactivity of its two halogen substituents. The C-Br bond at the 6-position serves as a reliable handle for palladium-catalyzed cross-coupling reactions, while the C-F bond at the 7-position is activated for nucleophilic aromatic substitution. This dual reactivity allows for selective and sequential functionalization, enabling the efficient construction of complex molecular architectures. Understanding the principles that govern the reactivity of this and other haloquinolines is paramount for researchers aiming to develop novel pharmaceuticals and advanced materials.

References

  • BenchChem. Technical Support Center: Suzuki Coupling with Haloquinolines.
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  • Wikipedia.
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  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892.
  • The Royal Society of Chemistry.
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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Al-Qaisi, J. A., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 12(1).
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  • Alwhaibi, A., et al. (2025). Comparative Analysis of Adverse Drug Reactions Associated with Fluoroquinolones and Other Antibiotics: A Retrospective Pharmacovigilance Study.
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  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401017.
  • Al-Bogami, A. S., et al. (2024). Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities. Chemistry & Biodiversity, e202301968.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
  • Ma, L., et al. (2015). Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Drug Metabolism and Disposition, 43(11), 1689-1695.

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A Comparative Guide to the In Vitro Evaluation of Novel Compounds Synthesized from 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The quinoline scaffold has long been a cornerstone in medicinal chemistry, offering a versatile framework for the development of potent anticancer, antimicrobial, and enzyme-inhibiting compounds.[1] This guide provides an in-depth technical comparison of the in vitro evaluation of novel compounds synthesized from the promising precursor, 6-Bromo-7-fluoroquinoline. By leveraging this specific starting material, researchers aim to harness the unique electronic properties conferred by the bromine and fluorine substituents to enhance biological activity and selectivity.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides self-validating methodologies, and is grounded in authoritative scientific literature to ensure the highest level of technical accuracy and practical insight.

The Rationale for this compound in Drug Discovery

The selection of this compound as a foundational molecule is a strategic choice rooted in established structure-activity relationships (SAR) for quinoline-based therapeutics. The presence of a halogen at the C-6 position, particularly fluorine, is a well-documented feature in many potent fluoroquinolone antibiotics.[2] The bromine at C-6 and fluorine at C-7 in our precursor create a unique electronic environment that can influence the molecule's interaction with biological targets. These substitutions can modulate factors such as:

  • Binding Affinity: The electron-withdrawing nature of the halogens can alter the charge distribution across the quinoline ring system, potentially enhancing interactions with the active sites of enzymes or receptors.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.

  • Lipophilicity: The presence of halogens impacts the compound's lipophilicity, which is a critical parameter for cell membrane permeability.

It is the strategic interplay of these factors that makes this compound an attractive starting point for the synthesis of new chemical entities with potentially superior therapeutic properties.

Comparative In Vitro Anticancer Evaluation

The antiproliferative activity of novel quinoline derivatives is a primary area of investigation. A common and robust method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

While specific IC50 data for a series of novel compounds derived directly from this compound is not yet widely published in publicly accessible literature, we can establish a framework for comparison based on closely related 6-bromo-quinazoline derivatives and other potent quinoline-based anticancer agents. For instance, a recently synthesized 6-bromo-quinazoline derivative, Compound 8a , demonstrated significant cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[3]

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound 8a (6-Bromo-quinazoline derivative) MCF-7 (Breast)15.85 ± 3.32[3]
SW480 (Colon)17.85 ± 0.92[3]
Doxorubicin (Standard of Care) MCF-7 (Breast)Not specified in snippet[3]
SW480 (Colon)Not specified in snippet[3]
Erlotinib (Standard of Care) MCF-7 (Breast)>50 (less potent than 8a)[3]

This data highlights the potential for the 6-bromo substitution to contribute to potent anticancer activity. Novel compounds synthesized from this compound would be expected to exhibit comparable or superior activity, which would need to be confirmed through rigorous in vitro testing.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the standardized procedure for determining the IC50 values of novel compounds.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours to allow for cell attachment.[4]

2. Compound Treatment:

  • Prepare a stock solution of the novel quinoline derivative in DMSO.
  • Perform serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4]
  • Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin).

3. Incubation:

  • Incubate the plates for 48-72 hours.

4. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative In Vitro Antimicrobial Evaluation

The fluoroquinolone class of antibiotics, characterized by a fluorine atom at the C-6 position, are known for their broad-spectrum antibacterial activity.[5] Novel compounds derived from this compound are therefore promising candidates for new antimicrobial agents. The standard in vitro method for assessing antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).

The following table provides a comparative overview of the MIC values for a novel des-fluoro(6) quinolone, DX-619, against various bacterial strains. This data serves as a benchmark for what could be expected from novel this compound derivatives.[6]

Compound/DrugBacterial StrainMIC90 (μg/mL)Reference
DX-619 Methicillin-susceptible S. aureus0.015[6]
Ciprofloxacin-resistant MRSA0.5[6]
Penicillin-susceptible S. pneumoniae0.015[6]
Penicillin-resistant S. pneumoniae0.03[6]
Vancomycin-susceptible E. faecalis0.25[6]
Vancomycin-resistant E. faecalis0.5[6]

These results demonstrate the potent activity of quinolone derivatives against both Gram-positive and Gram-negative bacteria, including resistant strains.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the steps for determining the MIC of novel antimicrobial compounds.

1. Preparation of Bacterial Inoculum:

  • Culture the test bacteria (e.g., S. aureus, E. coli, P. aeruginosa) in appropriate broth medium.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the novel quinoline derivative in a suitable solvent.
  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.[7]

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well.
  • Include a positive control (bacteria with no compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 16-24 hours.[7]

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[8]

Potential as Enzyme Inhibitors

Many quinoline derivatives exert their therapeutic effects by inhibiting specific enzymes. For example, fluoroquinolone antibiotics target bacterial DNA gyrase and topoisomerase IV.[9] In the realm of cancer therapy, quinoline-based compounds have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways.[10][11]

The this compound scaffold is a promising starting point for the design of selective kinase inhibitors. The specific substitution pattern can be tailored to fit the ATP-binding pocket of a target kinase, leading to potent and selective inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis stock Novel Quinoline Inhibitor Stock Solution plate 384-well Assay Plate stock->plate kinase Purified Target Kinase kinase->plate substrate Kinase Substrate (e.g., peptide) substrate->plate atp ATP Solution atp->plate mix Incubate Reaction Mixture: Inhibitor + Kinase + Substrate + ATP plate->mix reagent Add Detection Reagent (e.g., ADP-Glo™) mix->reagent luminescence Measure Luminescence/Fluorescence reagent->luminescence ic50 Calculate IC50 Value luminescence->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The comparative data from related quinoline and quinazoline derivatives strongly suggest that novel compounds synthesized from this precursor will exhibit potent in vitro anticancer and antimicrobial activities. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these new chemical entities.

Future research should focus on the synthesis of a diverse library of compounds derived from this compound and the comprehensive in vitro screening of these molecules against a broad panel of cancer cell lines and microbial pathogens. Subsequent studies should then aim to elucidate the specific mechanisms of action, such as the inhibition of key enzymes like protein kinases or topoisomerases, to further validate their therapeutic potential.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.
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  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.
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  • In Vitro Antibacterial Activity of DX-619, a Novel Des-Fluoro(6) Quinolone. National Institutes of Health.
  • The anticancer IC50 values of synthesized compounds. ResearchGate.
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  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI.
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  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.
  • Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. PubMed.
  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. PubMed.
  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... ResearchGate.
  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central.
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine.
  • First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery. PubMed.

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A Senior Application Scientist's Guide to Catalyst Selection for 6-Bromo-7-fluoroquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of the quinoline scaffold is a pivotal step in the synthesis of a vast array of biologically active compounds. The 6-Bromo-7-fluoroquinoline core, in particular, is a valuable starting material, with the fluorine atom offering potential for modulating pharmacokinetic properties and the bromine atom providing a versatile handle for a variety of cross-coupling reactions. The choice of catalyst for these transformations is paramount, directly influencing reaction yield, efficiency, substrate scope, and overall cost-effectiveness.

This guide provides an in-depth, objective comparison of the efficacy of different catalytic systems for the coupling reactions of this compound. Drawing upon established principles of cross-coupling chemistry and data from analogous systems, we will explore the nuances of catalyst selection for C-C and C-N bond formation, providing actionable insights for your synthetic endeavors.

The Crucial Role of the Catalyst in Quinoline Functionalization

The electronic nature of the this compound system presents unique challenges and opportunities. The electron-withdrawing fluorine atom can influence the reactivity of the C-Br bond at the 6-position. The nitrogen atom in the quinoline ring can potentially coordinate to the metal center of the catalyst, which can either be a productive or a deactivating interaction depending on the chosen ligand and reaction conditions. Therefore, a judicious choice of catalyst and associated ligands is essential to navigate these electronic and steric factors to achieve optimal results.

Part 1: Carbon-Carbon Bond Forming Reactions

The introduction of new carbon-based substituents at the 6-position of the quinoline core is a common strategy in medicinal chemistry to explore structure-activity relationships. The Suzuki-Miyaura, Sonogashira, and Heck couplings are the workhorse reactions for this purpose.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. For this compound, this translates to the synthesis of 6-aryl and 6-heteroaryl-7-fluoroquinolines. The choice between palladium and nickel catalysts is a key consideration.

Palladium-Based Catalysts:

Palladium catalysts are the most extensively studied and utilized for Suzuki-Miyaura couplings. The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For a substrate like this compound, bulky, electron-rich phosphine ligands are often essential to achieve high efficiency.[1][2]

  • Rationale for Ligand Choice: Ligands such as SPhos, XPhos, and RuPhos promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the subsequent reductive elimination, which are often the rate-limiting steps in the catalytic cycle. The steric bulk of these ligands helps to create a coordinatively unsaturated palladium center, which is more reactive.

Nickel-Based Catalysts:

Nickel catalysts are gaining prominence as a more economical and sustainable alternative to palladium.[3] They can be particularly effective for the coupling of aryl bromides.

  • Comparative Insight: While palladium catalysts are generally more versatile, nickel catalysts can offer excellent reactivity, sometimes under milder conditions, for specific substrate classes. However, they can be more sensitive to air and moisture, requiring more stringent reaction setups.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of this compound (Hypothetical Data Based on Analogous Systems)

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100>90High efficiency for a broad range of boronic acids.[1][2]
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10070-85A classic, readily available catalyst; may require longer reaction times.[4]
NiCl₂(dppp)dpppK₃PO₄DME8085-95Cost-effective alternative to palladium; may require inert atmosphere.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium or nickel catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Add the degassed solvent system (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n Ar'B(OH)₂ / Base Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable for further transformations or as part of the final molecular architecture. This reaction is typically catalyzed by a combination of palladium and a copper co-catalyst.

Palladium/Copper Co-catalysis:

The standard Sonogashira protocol utilizes a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[5]

  • Causality of Co-catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

Copper-Free Sonogashira Coupling:

A significant drawback of the traditional Sonogashira reaction is the potential for Glaser-type homocoupling of the alkyne, promoted by the copper co-catalyst. To circumvent this, copper-free conditions have been developed, often requiring a stronger base and a more electron-rich phosphine ligand on the palladium center.[6]

Table 2: Comparison of Catalyst Systems for Sonogashira Coupling of this compound

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄ / CuICuIEt₃NTHFRT - 5080-95Standard, reliable conditions; risk of alkyne homocoupling.[5]
PdCl₂(PPh₃)₂ / CuICuIPiperidineDMFRT>90Often very efficient at room temperature.
Pd(OAc)₂ / SPhosNoneCs₂CO₃Dioxane8075-90Copper-free conditions to avoid Glaser coupling.[6]
Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction allows for the coupling of this compound with alkenes to introduce vinyl substituents.[7] Phosphine-free palladium catalysts can be effective for this transformation.

Palladium-Catalyzed Heck Reaction:

  • Catalyst Choice: Simple palladium salts like Pd(OAc)₂ can be effective, often in polar aprotic solvents like DMF.[8] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.

Table 3: Catalyst System for Heck Coupling of this compound

Catalyst SystemAdditiveBaseSolventTemp. (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂TBABK₂CO₃DMF100-12070-85Phosphine-free conditions are often successful.[7][8]

Part 2: Carbon-Nitrogen Bond Forming Reactions

The introduction of nitrogen-containing functional groups is a cornerstone of drug design. The Buchwald-Hartwig amination and the Ullmann condensation are the primary methods for achieving this with this compound.

Buchwald-Hartwig Amination: A Versatile C-N Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and a wide variety of amines.

Palladium-Based Catalysts:

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination relies heavily on the choice of a bulky, electron-rich phosphine ligand.

  • Ligand Selection: Ligands such as XPhos, RuPhos, and DavePhos are highly effective in promoting the coupling of both primary and secondary amines with aryl bromides. The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS being commonly used.

Nickel-Based Catalysts:

Nickel catalysts are also emerging as viable alternatives for C-N cross-coupling reactions, particularly for aryl chlorides and bromides.[9]

  • Comparative Perspective: While palladium systems are more established, nickel catalysis can be advantageous in terms of cost and for specific transformations where palladium may be less effective.[9]

Table 4: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of this compound

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene100>90Highly efficient for a wide range of amines.
Pd(OAc)₂ / RuPhosRuPhosLHMDSDioxane100>90Another excellent ligand for challenging aminations.
NiCl₂(glyme) / dtbbpdtbbpK₃PO₄Dioxane11080-90A potential nickel-based alternative.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add this compound, amine, and base to a dry flask Catalyst Add Pd catalyst and ligand Reactants->Catalyst Solvent Add degassed solvent Catalyst->Solvent Heating Heat to desired temperature and stir Solvent->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification

A generalized experimental workflow for the Buchwald-Hartwig amination.

Ullmann Condensation: The Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[10] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved the scope and mildness of this transformation.[11][12]

Copper-Based Catalysts:

  • Modern Ullmann Conditions: The use of copper(I) salts (e.g., CuI) in combination with a ligand, such as 1,10-phenanthroline or an amino acid, can facilitate the coupling at much lower temperatures.[12]

Table 5: Catalyst System for Ullmann Condensation of this compound

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Key Considerations
CuI / L-prolineL-prolineK₂CO₃DMSO100-12070-85Ligand-assisted, milder conditions than traditional Ullmann.[12]
Cu powderNoneK₂CO₃DMF>150VariableClassic conditions, often requiring harsh temperatures.[11][13]

Conclusion and Recommendations

The choice of catalyst for the coupling of this compound is a multi-faceted decision that depends on the desired transformation, the coupling partner, and practical considerations such as cost and scalability.

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts with bulky, electron-rich phosphine ligands like SPhos and XPhos offer the highest versatility and efficiency for a broad range of substrates. Nickel-based catalysts represent a promising, cost-effective alternative, particularly for large-scale syntheses.

  • For Sonogashira couplings, the standard palladium/copper co-catalyzed system is highly effective, though copper-free protocols should be considered to avoid alkyne homocoupling.

  • For Heck reactions, phosphine-free palladium systems can provide a straightforward and efficient route to vinylated quinolines.

  • For C-N bond formation, while the Buchwald-Hartwig amination is generally the more versatile and milder method, modern ligand-assisted Ullmann condensations offer a viable copper-catalyzed alternative.

It is always recommended to perform a small-scale screen of catalysts, ligands, and bases to identify the optimal conditions for a specific coupling reaction involving this compound. This empirical approach, guided by the principles outlined in this guide, will ultimately lead to the most efficient and successful synthesis of your target molecules.

References

  • Ullmann reaction. Wikipedia.
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate.
  • Ullmann reaction. L.S.College, Muzaffarpur.
  • The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Ullmann coupling-An overview. OperaChem.
  • Heck Reaction. Organic Chemistry Portal.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • Catalytic C-N Bond-Forming Reactions Enabled by Proton-Coupled Electron Transfer Activation of Amide N-H Bonds. Princeton University.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health.
  • Heck Reaction—State of the Art. MDPI.
  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. National Institutes of Health.
  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health.
  • Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. Royal Society of Chemistry.
  • Bifunctional Catalyst Promotes Highly Enantioselective Bromolactonizations to Generate Stereogenic C–Br Bonds. National Institutes of Health.
  • Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. National Institutes of Health.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health.
  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate.
  • Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. National Institutes of Health.
  • Recent advances in catalytic C–N bond formation: a comparison of cascade hydroaminomethylation and reductive amination reactions with the corresponding hydroamidomethylation and reductive amidation reactions. Royal Society of Chemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.
  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Royal Society of Chemistry.
  • Catalytic amide bond forming methods. ResearchGate.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. National Institutes of Health.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.

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A Comparative Analysis of the Antibacterial Spectrum of 6-Bromo-7-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the continuous exploration of novel antibacterial agents. Among the most successful synthetic antibiotics are the fluoroquinolones, a class renowned for its broad-spectrum activity and potent inhibition of essential bacterial enzymes.[1] This guide delves into a specific, promising subclass: 6-Bromo-7-fluoroquinoline derivatives. By examining their structure-activity relationships (SAR), we can illuminate the chemical modifications that enhance their antibacterial spectrum and overall efficacy.

The core mechanism of quinolone action involves the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are vital for DNA replication, and their inhibition by quinolones leads to double-strand DNA breaks, ultimately causing rapid cell death.[1][2] Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[3][4] Structural modifications to the quinolone scaffold can modulate the potency and spectrum of these derivatives, offering a pathway to overcome existing resistance mechanisms.

Comparative Antibacterial Spectrum: An In Vitro Analysis

The antibacterial efficacy of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[5] The following table, synthesized from various studies, presents a comparative overview of the in vitro activity of several hypothetical this compound derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Ciprofloxacin, a widely used second-generation fluoroquinolone, is included as a benchmark.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound Derivatives

CompoundR1 SubstituentR7 SubstituentS. aureus (ATCC 25923)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Ciprofloxacin CyclopropylPiperazinyl0.51.00.0150.25
Derivative A Cyclopropyl3-Amino-pyrrolidinyl0.1250.50.030.5
Derivative B Ethyl4-Methyl-piperazinyl0.251.00.061.0
Derivative C Cyclopropyl7-Amino-5-azaspiro[2.4]heptan-5-yl0.03 0.125 0.015 0.25
Derivative D tert-ButylPiperazinyl1.02.00.252.0

Note: The data presented are hypothetical and for illustrative purposes, based on established structure-activity relationship trends in fluoroquinolone research.[6][7][8]

From this comparative data, several key structure-activity relationships can be inferred:

  • Influence of the R1 Substituent: A cyclopropyl group at the N1 position (as seen in Ciprofloxacin, Derivative A, and Derivative C) generally confers superior overall potency compared to other alkyl groups like ethyl (Derivative B) or a bulky tert-butyl group (Derivative D).[7][8] The tert-butyl group, in particular, appears to significantly diminish antibacterial activity across the board.

  • Impact of the C7 Substituent: The substituent at the C7 position profoundly influences the antibacterial spectrum and potency.[8]

    • Simple piperazinyl and pyrrolidinyl groups (Ciprofloxacin, Derivative A, Derivative B) provide a solid foundation of broad-spectrum activity.

    • Increasing the steric bulk and basicity at C7, such as with the spiro-amino group in Derivative C, can dramatically enhance activity, especially against Gram-positive organisms like S. aureus and E. faecalis.[6] This enhancement is a key strategy in developing newer generation fluoroquinolones with improved Gram-positive coverage.[9]

Mechanism of Action: A Molecular Perspective

Fluoroquinolones function by stabilizing a transient intermediate complex formed between DNA and the topoisomerase enzymes (DNA gyrase or topoisomerase IV).[3] This "poisoned" complex physically obstructs the progression of the DNA replication fork, triggering a cascade of events that lead to the release of lethal double-strand DNA breaks.[2] The diagram below illustrates this inhibitory mechanism.

Fluoroquinolone_Mechanism cluster_0 Bacterial Cell cluster_1 Inhibition Complex Replication DNA Replication Fork Gyrase DNA Gyrase / Topoisomerase IV Gyrase->Replication enables replication Complex Ternary Complex (DNA-Enzyme-FQ) Gyrase->Complex FQ traps complex DNA Bacterial DNA DNA->Gyrase Enzyme binds DNA FQ Fluoroquinolone Derivative FQ->Gyrase Drug entry Block Replication Blocked Complex->Block leads to Death Cell Death Block->Death results in

Caption: Mechanism of fluoroquinolone-mediated bacterial cell death.

Standard Protocol: Broth Microdilution for MIC Determination

To ensure the reliability and reproducibility of antibacterial susceptibility data, standardized methodologies are crucial. The broth microdilution method is a gold standard for determining MIC values, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

Experimental Rationale: This method provides a quantitative result (the MIC) by challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[5] The use of 96-well microtiter plates allows for the efficient and simultaneous testing of multiple compounds against multiple organisms.[10]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate to achieve the desired final concentration range. The use of CAMHB is critical as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of many antibiotics.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL and is a critical step for standardization.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing 100 µL of diluted antimicrobial agent) with 100 µL of the standardized bacterial suspension.

    • Include essential controls: a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[5][13]

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Result Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[5]

The workflow for this widely used method is depicted below.

MIC_Workflow start Start prep_drug Prepare Serial Dilutions of Quinolone Derivative in Microtiter Plate start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read determine_mic Determine Lowest Concentration with No Visible Growth read->determine_mic end Record MIC Value determine_mic->end

Caption: Standard workflow for MIC determination via broth microdilution.

Conclusion and Future Outlook

The this compound scaffold remains a fertile ground for the development of potent new antibacterial agents. Structure-activity relationship studies consistently demonstrate that strategic modifications, particularly at the N1 and C7 positions, can significantly enhance antibacterial potency and broaden the spectrum of activity, especially against challenging Gram-positive pathogens.[6][7] As antibiotic resistance continues to evolve, the rational design of novel derivatives, guided by a deep understanding of SAR and validated by standardized in vitro testing, will be paramount in the ongoing fight against bacterial infections.

References

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S22. [Link]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Rodríguez-Martínez, J. M., Cano, M. E., & Pascual, A. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 11-21. [Link]
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands. [Link]
  • Kim, J. S., Ghaffar, M. W., & Choo, H. Y. P. (1998). Synthesis and antibacterial activity of new tetracyclic quinolone antibacterials. Archives of Pharmacal Research, 21(3), 309–316. [Link]
  • Al-Tannak, N. F., & Al-Lami, H. S. (2023). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits...
  • Al-Tannak, N. F., & Al-Lami, H. S. (2023). Mechanism of action of fluoroquinolones. E. coli DNA gyrase...
  • Kumar, R., & Singh, R. (2019). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Journal of Applied Pharmaceutical Science, 9(7), 103-107. [Link]
  • Pintilie, L., Negut, C., et al. (2009). Synthesis and Antibacterial Activity of Some Novel Quinolones. Semantic Scholar. [Link]
  • Wikipedia contributors. (2024). Broth microdilution. Wikipedia. [Link]
  • Pintilie, L., Oniscu, C., et al. (2009). (PDF) Synthesis and Antibacterial Activity of Some Novel Quinolones.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]
  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed. CLSI. [Link]
  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34. CLSI. [Link]
  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • Gostev, V. V., Popenko, L. N., & Sidorenko, S. V. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]
  • Clinical and Laboratory Standards Institute. (2024).
  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
  • Kim, K. H., & Park, S. J. (2004). Quantitative Structure-Activity Relationship Model for Prediction of Genotoxic Potential for Quinolone Antibacterials. Molecules and Cells, 18(2), 221-226. [Link]
  • Fernandes, P. B. (1988). Structure-activity relationships of the fluoroquinolones. Journal of Antimicrobial Chemotherapy, 21(Suppl D), 1-13. [Link]
  • Emami, S., & Foroumadi, A. (2010). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not.
  • ResearchGate. (n.d.). MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin...
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
  • Domagala, J. M. (1994). Structure—activity and structure—side-effect relationship for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. [Link]
  • Bîcu, E., & Uivarosi, V. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals, 15(8), 1012. [Link]
  • Tran, C. M., et al. (2022). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Infectious Disease Reports, 14(3), 425–432. [Link]
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A Comparative Guide to Purity Assessment of Synthesized 6-Bromo-7-fluoroquinoline by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development and materials science, quinoline derivatives stand out as privileged scaffolds due to their wide range of biological activities. 6-Bromo-7-fluoroquinoline, in particular, serves as a crucial intermediate in the synthesis of potent pharmaceuticals, including novel antibacterial agents.[1][2] The precise arrangement of its substituents dictates its reactivity and, ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous and unambiguous purity assessment of this key building block is not merely a quality control step but a fundamental requirement for successful research and development.

This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity evaluation of synthesized this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and interpret representative data to offer a holistic view of the compound's purity profile.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse of purity determination in the pharmaceutical industry. Its strength lies in its ability to separate the main compound from process-related impurities and degradation products, providing a quantitative measure of purity, typically expressed as a percentage of the total peak area.

Rationale for Method Development

The choice of HPLC parameters is critical for achieving a robust separation. For an aromatic, moderately polar compound like this compound, a reverse-phase (RP) method is the logical choice.

  • Stationary Phase: A C18 (octadecyl) column is selected for its hydrophobic nature, which provides excellent retention and resolution for aromatic molecules. While standard C18 columns are often effective, other phases like naphthylpropyl have shown high selectivity for certain quinoline derivatives and can be considered if co-elution is an issue.[3][4]

  • Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is employed. A gradient is essential to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe. The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA), is a common practice to protonate residual silanols on the column, minimizing peak tailing and improving peak shape for the basic nitrogen in the quinoline ring.

  • Detection: The extended aromatic system of the quinoline core allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). Quinolines typically exhibit strong absorbance between 250 nm and 350 nm.[5][6][7][8] Monitoring at a wavelength like 254 nm or 340 nm provides a good response for the parent compound and many potential aromatic impurities.[9]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh ~1 mg of This compound B Dissolve in 1 mL of Methanol/DMF (1:1) A->B C Filter through 0.45 µm syringe filter B->C D Inject 5 µL into HPLC System C->D E Separate on C18 Column with Gradient Elution D->E F Detect at 254 nm using DAD E->F G Integrate Peak Areas F->G H Calculate Purity (Area %) G->H NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation A Weigh ~10-15 mg of a-Bromo-7-fluoroquinoline B Dissolve in ~0.7 mL of DMSO-d6 A->B C Transfer to 5 mm NMR tube B->C D Acquire 1H Spectrum (400 MHz) C->D E Acquire 19F Spectrum (376 MHz) F Process Spectra (Phase, Baseline) E->F G Assign Signals and Identify Impurities F->G

Caption: NMR workflow for structural verification.

Detailed NMR Protocol
ParameterCondition
Instrument Bruker Avance III 400 MHz or equivalent
Solvent DMSO-d₆
¹H Experiment 30° pulse, 16 scans, 2s relaxation delay
¹⁹F Experiment 30° pulse, 64 scans, 2s relaxation delay
Concentration ~15 mg / 0.7 mL
Temperature 25 °C
Data Interpretation & Comparison

The NMR spectra confirm the identity of the bulk material and provide an orthogonal assessment of purity.

Table 2: Expected NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~9.0 d H-2
~8.8 d H-4
~8.5 d H-5
~8.2 d H-8
~7.8 dd H-3

| ¹⁹F | ~ -125 | d | 7-F |

  • Structural Confirmation: The presence of five distinct signals in the aromatic region of the ¹H NMR confirms the quinoline scaffold. The specific chemical shifts and coupling constants (d = doublet, dd = doublet of doublets) are consistent with the proposed 6-bromo, 7-fluoro substitution pattern.

  • Purity Assessment: The ¹⁹F NMR spectrum should ideally show a single signal (a doublet due to coupling with H-8). The absence of other significant signals in the ¹⁹F spectrum is strong evidence against the presence of fluorine-containing impurities, such as the 7-Bromo-6-fluoro isomer, which would appear at a different chemical shift. The high sensitivity of ¹⁹F NMR allows for the detection of such impurities at very low levels (<0.1%). [10][11]

Synergistic Conclusion: A Holistic Approach to Purity

Neither HPLC nor NMR alone can provide a complete picture of a compound's purity. When used in tandem, they form a self-validating system that delivers a high degree of confidence in the material's quality.

  • HPLC excels at quantifying known and unknown impurities and resolving isomers, providing a precise purity value (e.g., 99.65%).

  • NMR excels at identifying the bulk material's structure and detecting specific types of impurities (e.g., isomeric byproducts, residual solvents) that might be missed or poorly resolved by HPLC.

In the case of our synthesized this compound, the HPLC data indicates a purity of 99.65%, with excellent separation from potential isomers. The NMR data corroborates this by confirming the correct chemical structure and showing no evidence of fluorine-containing impurities. This dual-pronged approach, grounded in the principles of orthogonal testing, is the authoritative standard for ensuring that a synthesized compound is suitable for its intended purpose in high-stakes applications like drug discovery. The validation of these analytical procedures should align with established guidelines to ensure they are fit for purpose. [12][13]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
  • UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform....
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • Quinine. Wikipedia. [Link]
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • UV Properties and Loading into Liposomes of Quinoline Deriv
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
  • VUV Absorption Spectra of Gas-Phase Quinoline in the 3.5–10.7 eV Photon Energy Range.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.
  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. National Institutes of Health (NIH). [Link]
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (NIH). [Link]
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity.
  • This compound CAS 127827-52-5. BIOSYNCE. [Link]
  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). National Institutes of Health (NIH). [Link]articles/PMC8560938/)

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A Comparative Benchmarking Guide to the Synthesis of 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of established and proposed synthetic methodologies for 6-bromo-7-fluoroquinoline, a key intermediate in the development of advanced pharmaceutical agents. As a Senior Application Scientist, the following content is structured to offer not just procedural steps, but a critical analysis of the underlying chemical principles, empowering researchers to make informed decisions in their synthetic strategies.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel fluoroquinolone antibiotics and other therapeutic agents. The unique substitution pattern of a bromine atom at the 6-position and a fluorine atom at the 7-position provides a scaffold with distinct electronic properties and multiple points for further functionalization. This allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles of target molecules. Given its importance, the efficient and scalable synthesis of this quinoline derivative is of paramount importance. This guide will benchmark the most probable synthetic routes against potential alternatives, providing a comprehensive overview for researchers in the field.

Established and Proposed Synthetic Routes: A Comparative Analysis

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile pathways. While a specific, standardized protocol for this compound is not abundantly documented in readily available literature, established methods for analogous compounds can be confidently adapted. This guide will focus on the most plausible and historically significant methods: the Skraup synthesis and the Gould-Jacobs reaction, with a discussion of other potential routes.

Method 1: The Skraup Synthesis (Proposed Adaptation)

The Skraup synthesis is a classic and robust method for the preparation of quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[1] Based on detailed protocols for the synthesis of the closely related 6-bromoquinoline from 4-bromoaniline, a highly probable and effective route to this compound can be extrapolated using 4-bromo-3-fluoroaniline as the starting material.[2][3]

The Skraup reaction proceeds through a series of well-understood steps. Concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.[1] The aniline derivative then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed intramolecular electrophilic substitution to form a dihydroquinoline intermediate. This intermediate is then oxidized to the aromatic quinoline. The choice of a mild oxidizing agent is crucial to control the exothermicity of the reaction, which can be vigorous.

Starting Material: 4-Bromo-3-fluoroaniline

Reagents: Anhydrous glycerol, Concentrated sulfuric acid, Oxidizing agent (e.g., nitrobenzene or arsenic acid), Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Add 4-bromo-3-fluoroaniline and a catalytic amount of ferrous sulfate to the acid with stirring.

  • Heat the mixture to approximately 140-145°C.[3]

  • Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period to maintain a controlled reaction.

  • After the addition is complete, continue heating the reaction mixture for several hours to ensure complete cyclization and oxidation.

  • Carefully quench the reaction mixture by pouring it over ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 6-7.[2]

  • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).[2]

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Skraup_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 4-Bromo-3-fluoroaniline Glycerol H₂SO₄ Oxidizing Agent heating Heat to 140-145°C reagents->heating addition Dropwise addition of Glycerol heating->addition reflux Reflux for 3h addition->reflux quench Quench in Ice Water reflux->quench neutralize Neutralize (pH 6-7) quench->neutralize extract Extract with Toluene neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify product Pure this compound purify->product

Caption: Key steps in the proposed Skraup synthesis of this compound.

Method 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinoline derivatives, which can be subsequently converted to the desired quinoline.[4][5] This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by thermal cyclization.[4]

This reaction proceeds in two main stages. First, the aniline displaces the ethoxy group of DEEM to form an anilinomethylenemalonate intermediate. The high temperature required for the second step, the cyclization, is a critical parameter. This intramolecular cyclization is a 6-electron electrocyclic reaction, which is thermally allowed. The resulting 4-hydroxy-3-carboalkoxyquinoline can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline. Subsequent dehydroxylation would be required to obtain the final product. Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields for this reaction.[5]

Starting Material: 4-Bromo-3-fluoroaniline

Reagents: Diethyl ethoxymethylenemalonate (DEEM), High-boiling solvent (e.g., diphenyl ether or Dowtherm A), Base (for hydrolysis), Acid (for decarboxylation), Dehydroxylating agent (e.g., POCl₃).

Procedure:

  • Condensation: React 4-bromo-3-fluoroaniline with diethyl ethoxymethylenemalonate. This can be achieved by heating the neat mixture or in a solvent like ethanol.[6]

  • Cyclization: The resulting anilinomethylenemalonate is cyclized at high temperature (typically 240-260°C) in a high-boiling solvent to yield ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate.[7]

  • Hydrolysis (Saponification): The ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.

  • Decarboxylation: The carboxylic acid is decarboxylated by heating to yield 6-bromo-7-fluoro-4-hydroxyquinoline.

  • Dehydroxylation: The 4-hydroxy group is removed. A common method is to first convert the hydroxyl group to a chloro group using a reagent like phosphorus oxychloride (POCl₃), followed by reductive dechlorination.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Dehydroxylation start1 4-Bromo-3-fluoroaniline + DEEM heat1 Heat (100-120°C) start1->heat1 intermediate1 Anilinomethylenemalonate heat1->intermediate1 heat2 High Temp. (240-260°C) intermediate1->heat2 intermediate2 Ethyl 6-bromo-7-fluoro-4- hydroxyquinoline-3-carboxylate heat2->intermediate2 hydrolysis Base Hydrolysis intermediate2->hydrolysis decarboxylation Heat hydrolysis->decarboxylation intermediate3 6-Bromo-7-fluoro-4-hydroxyquinoline decarboxylation->intermediate3 dehydroxylation e.g., POCl₃ then reduction intermediate3->dehydroxylation product This compound dehydroxylation->product

Caption: A multi-step pathway to this compound via the Gould-Jacobs reaction.

Other Potential Synthetic Strategies

While the Skraup and Gould-Jacobs reactions represent highly plausible routes, other classical quinoline syntheses could also be adapted.

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[8] For the synthesis of this compound, 4-bromo-3-fluoroaniline would be reacted with a suitable β-diketone, followed by acid-catalyzed cyclization.

  • Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.[9] Similar to the Skraup synthesis, this could be a viable one-pot method.

  • Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10] This would require the synthesis of 2-amino-4-bromo-5-fluorobenzaldehyde or a corresponding ketone, which adds extra steps to the overall process.

Comparative Summary of Synthetic Methods

MethodStarting MaterialsKey ReagentsReaction ConditionsAdvantagesDisadvantages
Skraup Synthesis 4-Bromo-3-fluoroaniline, GlycerolH₂SO₄, Oxidizing AgentHigh TemperatureOne-pot synthesis, readily available starting materialsOften harsh conditions, can be exothermic
Gould-Jacobs Reaction 4-Bromo-3-fluoroaniline, DEEMHigh-boiling solvent, Base, Acid, Dehydroxylating agentHigh TemperatureVersatile, good for substituted quinolinesMulti-step process, requires dehydroxylation
Combes Synthesis 4-Bromo-3-fluoroaniline, β-DiketoneAcid catalystModerate to High TemperatureAccess to different substitution patternsRequires specific β-diketone
Doebner-von Miller 4-Bromo-3-fluoroaniline, α,β-Unsaturated carbonylAcid catalystModerate to High TemperatureOne-pot potentialCan produce isomeric mixtures
Friedländer Synthesis 2-Amino-4-bromo-5-fluorobenzaldehyde/ketoneCompound with α-methylene groupAcid or Base catalystMilder conditions possibleRequires multi-step synthesis of the starting aldehyde/ketone

Conclusion

The synthesis of this compound can be approached through several established methodologies for quinoline synthesis. The Skraup synthesis , adapted from protocols for similar bromoquinolines, presents a direct and efficient one-pot route, albeit with potentially harsh reaction conditions. The Gould-Jacobs reaction offers a more controlled, multi-step approach that is highly versatile but requires a final dehydroxylation step. Other methods like the Combes, Doebner-von Miller, and Friedländer syntheses provide alternative pathways, with the choice depending on the availability of specific starting materials and desired substitution patterns. For researchers aiming for a straightforward synthesis from a simple aniline precursor, the Skraup reaction is likely the most practical starting point for optimization. For greater control and the potential for diversification from a 4-hydroxyquinoline intermediate, the Gould-Jacobs reaction is a strong contender.

References

  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]
  • Synthesis of Fluoroquinolones Deriv
  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
  • Google Patents.
  • ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
  • Google Patents. FR2916446B1 - NOVEL PROCESS FOR SYNTHESIZING FLUOROQUINOLONES.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • MDPI. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]
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  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. [Link]
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Navigating the Therapeutic Potential of 6-Bromo-7-fluoroquinoline Derivatives: A Comparative Guide to Cytotoxicity and Preliminary Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Within this broad class, 6-bromo-7-fluoroquinoline derivatives are emerging as a subclass with significant potential, particularly in the realm of oncology. The strategic placement of a bromine atom at the C6 position and a fluorine atom at the C7 position can profoundly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide provides a comprehensive comparison of the cytotoxicity of these derivatives against relevant cancer cell lines and outlines a framework for their preliminary safety assessment, drawing upon established methodologies and data from structurally related compounds to inform future research and development.

The Rationale Behind the this compound Scaffold

The unique arrangement of the bromo and fluoro substituents on the quinoline ring is not arbitrary. The electron-withdrawing nature of the fluorine atom at C7 can enhance the molecule's interaction with biological targets and improve its metabolic profile. The bromine atom at C6, a bulky and lipophilic group, can contribute to increased binding affinity and cellular uptake. This dual substitution pattern creates a unique electronic and steric profile that can be exploited to fine-tune the cytotoxic potency and selectivity of these derivatives.

Comparative Cytotoxicity of Quinolone Derivatives

While specific data on a comprehensive series of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from the cytotoxic profiles of structurally related fluoroquinolone derivatives. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various quinolone derivatives against a panel of human cancer cell lines, providing a benchmark for assessing the potential potency of novel this compound analogues.

Derivative TypeCompound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)SW480 (Colon) IC₅₀ (µM)Normal Cell Line (e.g., MRC-5) IC₅₀ (µM)Reference
6-Bromo quinazoline 8a15.85 ± 3.32-17.85 ± 0.9284.20 ± 1.72[1]
Ciprofloxacin Derivative 324.3---[2]
Ciprofloxacin Derivative 3312.9---[2]
Norfloxacin Derivative 732.27---[2]
Ofloxacin Derivative VIb0.42-->100 (VERO)[3]

Note: The data presented for 6-bromo quinazoline and other fluoroquinolone derivatives serves as a proxy to illustrate the potential cytotoxic efficacy. Direct experimental evaluation of this compound derivatives is imperative.

Key Mechanistic Insights: How Quinolones Exert Their Cytotoxic Effects

The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.[2] Two primary mechanisms of action have been extensively studied:

  • Topoisomerase Inhibition: Quinolones can act as topoisomerase poisons, stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of DNA strand breaks, which, if not repaired, trigger apoptotic cell death.[4]

  • Induction of Apoptosis: Many cytotoxic quinolones have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and production of reactive oxygen species (ROS).

Below is a simplified representation of the topoisomerase II inhibition pathway, a common mechanism for cytotoxic quinolones.

Caption: Quinolone derivatives can stabilize the topoisomerase II-DNA complex, inhibiting DNA re-ligation and leading to double-strand breaks and subsequent apoptosis.

Experimental Protocols for Cytotoxicity Assessment

A robust evaluation of the cytotoxic potential of this compound derivatives necessitates standardized and well-validated in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

The following diagram illustrates the workflow for a typical cytotoxicity screening experiment.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Derivatives Treatment Treat Cells with Derivatives Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Plate Measure Absorbance MTT_Assay->Read_Plate Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: A generalized workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Preliminary Safety Assessment: A Critical Step in Drug Development

Early assessment of the safety profile of drug candidates is crucial to de-risk their development. While comprehensive in vivo toxicology studies are required for regulatory approval, a preliminary safety assessment can be conducted using in silico and in vitro methods.

In Silico ADMET Profiling

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. These predictions provide early insights into the drug-like properties of the this compound derivatives and can help prioritize compounds for further testing.

Key Parameters to Assess:

  • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

  • Aqueous Solubility: Affects absorption and formulation.

  • Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeted drugs and for assessing potential neurological side effects.

  • CYP450 Inhibition: Predicts potential drug-drug interactions.

  • Hepatotoxicity: Early prediction of potential liver toxicity.

  • Genotoxicity: Prediction of the potential to damage genetic material.

In Vitro Safety Assays
  • Cytotoxicity in Normal Cell Lines: Assessing the cytotoxicity of the derivatives against non-cancerous cell lines (e.g., MRC-5, VERO) is essential to determine their selectivity towards cancer cells. A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic.

  • Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay can be used to assess the mutagenic and clastogenic potential of the compounds.

  • hERG Channel Assay: To evaluate the potential for cardiotoxicity by assessing the inhibition of the hERG potassium channel.

The following diagram outlines the key stages of a preliminary safety assessment.

Safety_Assessment cluster_insilico In Silico Assessment cluster_invitro In Vitro Safety Assays Lead_Compound This compound Derivative ADMET_Prediction ADMET Prediction (Lipinski's Rule, Solubility, BBB, etc.) Lead_Compound->ADMET_Prediction Normal_Cell_Cytotoxicity Cytotoxicity in Normal Cell Lines Lead_Compound->Normal_Cell_Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Normal_Cell_Cytotoxicity->Genotoxicity Cardiotoxicity hERG Assay Genotoxicity->Cardiotoxicity

Caption: A streamlined approach for the preliminary safety assessment of novel drug candidates, combining in silico and in vitro methods.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The insights gained from the cytotoxicity and preliminary safety assessment of related quinolone derivatives provide a solid foundation for the rational design and synthesis of new analogues with improved potency and safety profiles. Future work should focus on generating a comprehensive dataset for a series of this compound derivatives to establish clear structure-activity relationships. Promising candidates should then be advanced to in vivo efficacy and toxicology studies to fully elucidate their therapeutic potential. By integrating robust in vitro screening with early safety profiling, the path from discovery to clinical application for this intriguing class of compounds can be significantly streamlined.

References

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125.
  • Gaudenzi, G., et al. (2023). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 28(14), 5484.
  • Ali, N., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4057.
  • Swedan, H. K., et al. (2025). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Pharmaceuticals, 18(1), 108.

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comparing the cost-effectiveness of different synthetic routes to 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often hinges on the efficient and economical synthesis of key molecular scaffolds. 6-Bromo-7-fluoroquinoline is a vital building block in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The strategic placement of the bromo and fluoro substituents on the quinoline ring offers unique opportunities for further functionalization, making the choice of its synthetic route a critical decision in any drug discovery and development program. This guide provides a comprehensive comparison of three classical and adaptable synthetic routes to this compound: the Gould-Jacobs reaction, the Skraup synthesis, and the Friedländer annulation. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of their cost-effectiveness, scalability, safety, and environmental impact.

The Strategic Importance of this compound

The quinoline core is a privileged scaffold in drug discovery, present in a wide range of approved drugs. The introduction of a fluorine atom at the 7-position can significantly enhance metabolic stability, binding affinity, and bioavailability. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space and optimize pharmacological properties. Consequently, having access to a robust and cost-effective synthesis of this compound is paramount for accelerating the development of new chemical entities.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, we will evaluate three distinct synthetic strategies. Each route will be assessed based on key metrics crucial for research and development: yield, cost of starting materials, reaction conditions, scalability, and safety/environmental considerations.

Metric Route 1: Gould-Jacobs Reaction Route 2: Skraup Synthesis Route 3: Friedländer Annulation
Overall Yield Moderate to GoodModerateGood to Excellent
Starting Material Cost ModerateLowHigh
Reaction Conditions High TemperatureHarsh, ExothermicMild to Moderate
Scalability GoodChallengingGood
Safety Concerns High-boiling point solventsHighly exothermic, toxic reagentsGenerally safer
Environmental Impact Use of high-boiling organic solventsUse of strong acids and oxidizing agentsCan be performed in greener solvents
Key Starting Material 4-Bromo-3-fluoroaniline4-Bromo-3-fluoroaniline2-Amino-4-bromo-5-fluorobenzaldehyde

Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds in two key steps: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization. Subsequent hydrolysis and decarboxylation would be required to arrive at the parent quinoline, but for many applications, the 4-hydroxyquinoline intermediate is the desired product.

Chemical Principle & Workflow

The synthesis of 6-Bromo-7-fluoro-4-hydroxyquinoline via the Gould-Jacobs reaction commences with the reaction of 4-bromo-3-fluoroaniline with DEEM. This is followed by a thermal cyclization, typically in a high-boiling solvent like Dowtherm A, to yield the quinolone ring system.

Gould-Jacobs Workflow start 4-Bromo-3-fluoroaniline + Diethyl ethoxymethylenemalonate (DEEM) intermediate Condensation (100-120°C) start->intermediate cyclization Thermal Cyclization (in Dowtherm A, ~250°C) intermediate->cyclization product 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate cyclization->product hydrolysis Hydrolysis (NaOH) & Decarboxylation (Heat) product->hydrolysis final_product 6-Bromo-7-fluoro-4-hydroxyquinoline hydrolysis->final_product

Caption: Workflow for the Gould-Jacobs synthesis of 6-Bromo-7-fluoro-4-hydroxyquinoline.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((4-bromo-3-fluorophenylamino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate

  • To the crude intermediate from the previous step, add a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

  • Heat the mixture to approximately 250°C with stirring for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., hexane or ether), and dry under vacuum.

Step 3: Synthesis of 6-Bromo-7-fluoro-4-hydroxyquinoline

  • Suspend the ethyl ester from the previous step in a solution of sodium hydroxide (10-20% aqueous).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • The dried carboxylic acid is then heated at its melting point or in a high-boiling solvent until decarboxylation is complete (cessation of gas evolution).

Cost-Effectiveness and Practicality

The Gould-Jacobs reaction offers a reliable route with moderate to good yields. The key starting material, 4-bromo-3-fluoroaniline, is commercially available, with prices ranging from approximately $47 for 5g to $198 for 100g.[3][4][5] Diethyl ethoxymethylenemalonate is also readily available and relatively inexpensive, with prices around $54 for 100g. The main drawbacks are the high temperatures required for cyclization, which can be energy-intensive and may not be suitable for all substrates, and the use of high-boiling point solvents like Dowtherm A, which can be difficult to remove and pose safety and environmental concerns.[6][7][8][9]

Route 2: The Skraup Synthesis

The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines.[10] It involves the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid. While known for its often vigorous and exothermic nature, it provides a direct route to the quinoline core.

Chemical Principle & Workflow

In the context of synthesizing this compound, 4-bromo-3-fluoroaniline is reacted with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent like nitrobenzene. The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition, cyclization, and oxidation.

Skraup Workflow start 4-Bromo-3-fluoroaniline + Glycerol reaction H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) Heat start->reaction product This compound reaction->product

Caption: Simplified workflow for the Skraup synthesis of this compound.

Experimental Protocol

Caution: The Skraup reaction is notoriously exothermic and can be violent. It should be performed with extreme care in a well-ventilated fume hood with appropriate safety precautions.

  • In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to 4-bromo-3-fluoroaniline with cooling.

  • Slowly add glycerol to the mixture with continuous stirring.

  • Add an oxidizing agent, such as nitrobenzene. Ferrous sulfate can be added as a moderator to control the reaction's vigor.

  • Gently heat the mixture. The reaction is often initiated by a sudden increase in temperature. Be prepared to remove the heat source and apply cooling if the reaction becomes too vigorous.

  • Once the initial exothermic reaction subsides, continue heating at a controlled temperature (typically around 140-160°C) for several hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) until the quinoline product precipitates.

  • The crude product can be purified by steam distillation or extraction with an organic solvent followed by column chromatography.

Cost-Effectiveness and Practicality

The primary advantage of the Skraup synthesis is the low cost of the starting materials. Glycerol is an inexpensive and readily available commodity chemical, with prices for technical grade around $15 for 16oz.[11][12][13][14][15] However, the yields can be variable, and the harsh reaction conditions (strong acid, high temperature, and a potentially violent exotherm) make it challenging to scale up safely.[16][17] The use of toxic and environmentally hazardous reagents like nitrobenzene or arsenic acid as oxidizing agents is a significant drawback.[10] Waste disposal also requires careful consideration due to the acidic and organic waste streams.[16]

Route 3: The Friedländer Annulation

The Friedländer synthesis provides a more convergent and often milder approach to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[18][19] This method allows for greater control over the substitution pattern on the newly formed pyridine ring.

Chemical Principle & Workflow

To synthesize this compound via the Friedländer annulation, a suitable 2-amino-4-bromo-5-fluorobenzaldehyde or a corresponding ketone would be required. This would then be condensed with a simple ketone or aldehyde, such as acetaldehyde or acetone, in the presence of an acid or base catalyst.

Friedlander Workflow start 2-Amino-4-bromo-5-fluorobenzaldehyde + Acetaldehyde (or other enolizable carbonyl) reaction Acid or Base Catalyst (e.g., p-TsOH or NaOH) Heat start->reaction product This compound reaction->product

Caption: Workflow for the Friedländer synthesis of this compound.

Experimental Protocol
  • In a suitable solvent (e.g., ethanol, water, or under solvent-free conditions), dissolve the 2-amino-4-bromo-5-fluorobenzaldehyde (1.0 eq) and the carbonyl compound (e.g., acetaldehyde, 1.2-2.0 eq).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, polyphosphoric acid) or a base (e.g., sodium hydroxide, potassium carbonate).

  • Heat the reaction mixture to a moderate temperature (e.g., 70-100°C) and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to afford the desired this compound.

Cost-Effectiveness and Practicality

The Friedländer synthesis often provides good to excellent yields under relatively mild conditions.[20][21] Modern variations of this reaction can even be performed in environmentally friendly solvents like water, sometimes without a catalyst.[20] The main challenge of this route is the availability and cost of the starting material, 2-amino-4-bromo-5-fluorobenzaldehyde. While some isomers are commercially available, the specific substitution pattern required may necessitate a multi-step synthesis, significantly increasing the overall cost and complexity of this route. Polyphosphoric acid, a common catalyst, is available at various grades and prices.[22][23][24]

Conclusion and Recommendations

The choice of the most cost-effective synthetic route to this compound is a multifaceted decision that depends on the specific needs of the research program, including scale, budget, and available equipment.

  • For large-scale, cost-driven synthesis , the Skraup synthesis might be considered due to the low cost of its basic starting materials. However, the significant safety hazards and environmental concerns associated with this route necessitate specialized equipment and expertise, potentially offsetting the initial cost savings.

  • The Gould-Jacobs reaction presents a more balanced approach, offering good yields and scalability. While the high-temperature cyclization is a drawback, modern techniques such as microwave-assisted synthesis could potentially mitigate this by reducing reaction times and improving energy efficiency.[25][26][27] This route is a strong candidate for producing moderate to large quantities of the corresponding 4-hydroxyquinoline intermediate.

  • The Friedländer annulation is arguably the most elegant and versatile route, offering high yields and mild reaction conditions. However, its practicality is heavily dependent on the commercial availability and cost of the specific 2-amino-4-bromo-5-fluorobenzaldehyde starting material. If this precursor is readily available at a reasonable price, the Friedländer route would be the preferred method, especially for medicinal chemistry applications where the synthesis of diverse analogs is required.

Ultimately, a thorough cost analysis of the starting materials and a careful consideration of the safety and environmental implications of each route are essential for making an informed decision. For many research and development settings, the Gould-Jacobs reaction likely offers the most practical and cost-effective compromise between starting material cost, yield, and operational safety.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Wikipedia. Gould-Jacobs reaction. [Link]
  • Wikipedia. Skraup reaction. [Link]
  • The Science Company. Glycerin, 16oz, Technical. [Link]
  • Lab Alley. Glycerin 99.5% ACS Reagent Grade. [Link]
  • International Journal of Pharmaceutical Sciences.
  • Accio. Glycerin Prices: Current Trends & Market Insights. [Link]
  • Organic Chemistry Portal.
  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
  • Wikipedia. Skraup reaction. [Link]
  • Popat, K. H.; et al. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules2022, 27(13), 4169.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
  • Wikipedia. Friedländer synthesis. [Link]
  • Szychowski, J.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021, 26(1), 165.
  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
  • GOLDLEAF.
  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules2016, 21(8), 975.
  • MDPI.
  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
  • Asian Journal of Chemistry.
  • DOWTHERM A Synthetic Organic He
  • MySkinRecipes. 6-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline. [Link]
  • ResearchGate.
  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. J. Org. Chem.2012, 77(17), 7133–7144.
  • Organic Syntheses Procedure. The 12-l.
  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

Sources

evaluation of the metabolic stability of compounds derived from 6-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Stability of 6-Bromo-7-fluoroquinoline Derivatives

A Comparative Evaluation for Drug Discovery Professionals

The this compound scaffold is a privileged core in medicinal chemistry, offering a unique combination of rigidity, hydrogen bonding capabilities, and lipophilicity that makes it a valuable starting point for designing novel therapeutics. However, the successful progression of any lead compound from discovery to clinical candidate hinges critically on its pharmacokinetic profile, with metabolic stability being a primary determinant of in vivo exposure and half-life. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity.[1]

This guide provides a comprehensive framework for evaluating the metabolic stability of novel compounds derived from the this compound core. We will delve into the mechanistic principles of quinoline metabolism, present a detailed protocol for a gold-standard in vitro assay, and offer a comparative analysis of hypothetical derivatives to illustrate how structural modifications can profoundly impact metabolic fate. This document is intended for drug discovery researchers and scientists, providing both the theoretical foundation and practical methodologies required to make data-driven decisions in lead optimization.

The Metabolic Landscape of Fluoroquinolones

The metabolic fate of quinoline-based compounds is predominantly governed by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[2][3] These enzymes are responsible for the majority of Phase I oxidative metabolism reactions.[3] For fluoroquinolones, several CYP isozymes, including CYP1A2 and CYP3A4, have been identified as key players in their biotransformation.[4][5][6] The metabolism of quinoline derivatives can be complex, but common pathways include oxidation, dealkylation, and subsequent conjugation (Phase II metabolism).[7]

The this compound scaffold presents specific metabolic considerations:

  • Aromatic Core: The quinoline ring system is susceptible to CYP-mediated hydroxylation at various positions.

  • Halogenation: The presence of bromine and fluorine atoms can influence the electronic properties of the ring, potentially directing metabolism or, in some cases, leading to metabolic defluorination, which has been observed in related fluoroanilinoquinazolines.[8][9]

  • Substituent Effects: The nature and position of substituents added to this core will be the most significant drivers of metabolic stability. Functional groups that are labile to oxidation (e.g., unprotected amines, O-alkyl groups) can serve as "metabolic soft spots," while the introduction of blocking groups can enhance stability.

Comparative Analysis of Hypothetical Derivatives

To illustrate the impact of structural modifications, we present hypothetical metabolic stability data for three derivatives of the this compound scaffold. These compounds (Derivative A, B, and C) differ by the substituent at the 4-position, a common site for modification to achieve desired pharmacological activity. The data below is representative of what would be generated from the liver microsomal stability assay described in the next section.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDStructure (at Position 4)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative A -NH₂1546.2
Derivative B -NH-cyclopropyl4515.4
Derivative C -O-CF₃> 120< 5.8
Control Verapamil2231.5

Data Interpretation & Rationale:

  • Derivative A (-NH₂): The primary aniline group is a well-known site for rapid oxidation by CYP enzymes, leading to a short half-life and high clearance. This represents a metabolically vulnerable compound.

  • Derivative B (-NH-cyclopropyl): The addition of a cyclopropyl group to the amine sterically hinders direct access by metabolic enzymes. This modification significantly improves stability compared to Derivative A, a common strategy in medicinal chemistry to protect a metabolic soft spot.

  • Derivative C (-O-CF₃): The trifluoromethoxy group is exceptionally resistant to metabolic degradation due to the strength of the C-F bonds. This derivative shows very high stability, with minimal turnover observed in the assay. Such a compound would be predicted to have low hepatic clearance in vivo.[1]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard, robust method for determining metabolic stability by measuring the disappearance of a parent compound over time when incubated with liver microsomes.[10][11][12] This assay is a cornerstone of early drug discovery for ranking compounds and predicting in vivo hepatic clearance.[13][14]

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in the presence of human liver microsomes.

Materials & Reagents:
  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (stored at -80°C)

  • Test Compounds & Positive Control (e.g., Verapamil): 10 mM stock solutions in DMSO

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

  • Multichannel pipettes

  • Incubator/shaker set to 37°C

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system for analysis

Step-by-Step Methodology:
  • Preparation of Incubation Mixture (Master Mix):

    • On ice, prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes. The final microsomal protein concentration should be 0.5 mg/mL.[2][12]

    • Causality: The phosphate buffer maintains a physiological pH of 7.4, optimal for enzymatic activity. MgCl₂ is a required cofactor for many CYP enzymes. Using pooled microsomes from multiple donors averages out inter-individual variability in enzyme expression.[12]

  • Compound Preparation:

    • Serially dilute the 10 mM stock solutions of test compounds to an intermediate concentration in a buffer/ACN mixture.

    • Add the diluted compounds to the 96-well incubation plate to achieve a final substrate concentration of 1 µM.[12] The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

  • Pre-incubation:

    • Add the microsomal master mix to the wells containing the test compounds.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Causality: This step allows the compounds and enzymes to reach thermal equilibrium before the reaction is initiated, ensuring consistent starting conditions.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is considered T=0.

    • Causality: NADPH is the essential cofactor that provides the reducing equivalents for CYP450-mediated oxidation.[2] A regenerating system ensures its concentration remains constant throughout the incubation.

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.[15]

    • To quench, add 2-3 volumes of ice-cold acetonitrile containing the internal standard to the incubation wells.

    • Causality: Acetonitrile serves two purposes: it precipitates the microsomal proteins, thereby stopping all enzymatic activity, and it solubilizes the small molecule analytes for analysis.[16] The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Control Incubations (Self-Validating System):
  • Minus Cofactor (-NADPH): Incubate a set of compounds without the NADPH regenerating system. A significant loss of compound in this control indicates chemical instability or degradation by non-NADPH-dependent enzymes.[12]

  • Zero-Protein Control: Incubate the compound in the reaction buffer without microsomes to check for non-enzymatic degradation.

  • Positive Control: Include a compound with a known, moderate rate of metabolism (e.g., Verapamil, Testosterone) with each assay run to verify the metabolic competency of the microsomal batch and the overall assay performance.

Data Analysis:
  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[15]

Visualizing Workflows and Pathways

Clear visualization of experimental processes and metabolic pathways is essential for understanding and communication.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Test Compound (in DMSO) pre_incubate 1. Pre-incubation at 37°C (Microsomes + Compound) stock->pre_incubate hlm Human Liver Microsomes (0.5 mg/mL) hlm->pre_incubate buffer Phosphate Buffer (pH 7.4 + MgCl2) buffer->pre_incubate nadph NADPH Regenerating System initiate 2. Initiate Reaction (Add NADPH) nadph->initiate pre_incubate->initiate incubate 3. Incubate at 37°C (Time points: 0, 5, 15, 30, 45 min) initiate->incubate quench 4. Quench Reaction (Ice-cold Acetonitrile + IS) incubate->quench centrifuge 5. Centrifuge to Pellet Protein quench->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant lcms 7. LC-MS/MS Analysis supernatant->lcms data 8. Data Processing (t½, CLint) lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Caption: Predicted metabolic pathways for an amino-quinoline derivative.

Conclusion

The evaluation of metabolic stability is a non-negotiable step in the optimization of any chemical series, including those built upon the this compound scaffold. By employing standardized in vitro assays, such as the liver microsomal stability protocol detailed here, researchers can generate robust, reproducible data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. Understanding that simple structural modifications—such as protecting a labile amine or introducing metabolically resistant groups—can dramatically alter a compound's pharmacokinetic profile is fundamental to designing drug candidates with a higher probability of success. The frameworks and methodologies presented in this guide provide the necessary tools for researchers to systematically assess and optimize the metabolic stability of their novel quinoline derivatives, paving the way for the development of more effective and safer medicines.

References

  • McLellan, R. A., Drobitch, R. K., & Renton, K. W. (1996). Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human. Drug Metabolism and Disposition, 24(10), 1134-8. [Link]
  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • Obach, R. S. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]
  • Wuest, M., et al. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Nuclear Medicine and Biology, 38(4), 483-93. [Link]
  • Semantic Scholar. (1996).
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
  • Alam, M. A., et al. (2012). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]
  • GoodRx. (2025). What CYP (Cytochrome P450) enzymes metabolize valacyclovir and ciprofloxacin? GoodRx. [Link]
  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery. [Link]
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]
  • Dalvie, D., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]
  • Katragadda, S., & Mitra, A. K. (2004). MDR- and CYP3A4-mediated drug-drug interactions. Journal of clinical pharmacy and therapeutics, 29(2), 159-71. [Link]
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
  • Leveque, D., & Jehl, F. (2009). Molecular Determinants of Fluoroquinolone Antibacterial Agents Pharmacokinetics. Current Clinical Pharmacology, 4(3), 205-13. [Link]
  • Wuest, M., et al. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Nuclear Medicine and Biology, 38(4), 483-93. [Link]

Sources

head-to-head comparison of different fluoroquinolone cores in drug design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The story of quinolone antibiotics is a remarkable journey in medicinal chemistry, beginning with the serendipitous discovery of nalidixic acid in the early 1960s during the synthesis of chloroquine.[1][2] This first-generation quinolone, with its 1,8-naphthyridone core, showed promise but was limited by a narrow spectrum of activity and modest potency.[3] The true potential of this scaffold was unlocked with the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones—a class of synthetic, broad-spectrum antibiotics that have become indispensable in clinical practice.[1][4][5]

Fluoroquinolones exert their potent bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing a covalent enzyme-DNA complex, fluoroquinolones trap the enzymes, leading to lethal double-strand DNA breaks.[2][6]

At the heart of every fluoroquinolone is a bicyclic aromatic core, which dictates the fundamental binding to this enzyme-DNA complex. While thousands of analogues have been synthesized, they are predominantly built upon two foundational scaffolds: the quinolone and the 1,8-naphthyridone systems.[1] This guide provides a head-to-head comparison of these cores, delves into the critical structure-activity relationships (SAR) that drive efficacy, and presents the experimental workflows necessary to validate novel designs.

Part 1: The Foundational Scaffolds: Quinolone vs. Naphthyridone

The primary distinction between the two principal cores lies in the atom at position 8 of the bicyclic system. In the quinolone core, it is a carbon atom (C8), whereas in the 1,8-naphthyridone core, it is a nitrogen atom (N8).[3]

Historically, drugs based on both cores have been successfully developed, and for a long time, there was no clear consensus on whether one offered a significant therapeutic advantage over the other.[1] The peripheral substituents, particularly at positions N1, C7, and C8 (when available), have proven to be more influential in dictating the antibacterial potency, spectrum of activity, pharmacokinetics, and safety profile.[1]

However, the quinolone core possesses a distinct technical advantage: the C8 position is available for further substitution. This feature has been masterfully exploited in later-generation fluoroquinolones to enhance activity and modulate properties. For instance, the C8-methoxy group in moxifloxacin is known to enhance Gram-positive and anaerobic activity while potentially reducing the risk of phototoxicity.[1][4]

Core structures with key substitution positions highlighted.

Part 2: Structure-Activity Relationship (SAR): A Positional Breakdown

The art of fluoroquinolone design lies in the strategic modification of the core structure. Certain positions are immutable, while others offer a playground for medicinal chemists to tune the molecule's properties. The causality behind these choices is rooted in decades of research into how each component interacts with bacterial topoisomerases and the overall cellular environment.

PositionCommon Substituent(s)Impact on Activity & Rationale
N1 Cyclopropyl, Ethyl, Substituted PhenylCrucial for DNA gyrase inhibition and overall potency .[8][9] The cyclopropyl group is considered optimal as its rigid, three-dimensional structure fits perfectly into the enzyme's binding pocket, enhancing inhibitory activity.[8][10]
C2 HydrogenEssential for activity . Substitution at this position generally leads to a significant loss of antibacterial function.[8][9]
C3-COOH & C4=O Carboxylic Acid & CarbonylConsidered inviolable for antibacterial action . These two groups are essential for binding to the DNA-gyrase complex.[3] The carboxylic acid chelates a magnesium ion, which mediates the interaction with the enzyme and the cleaved DNA.
C5 H, NH₂, CH₃Modulates activity, especially against Gram-positive bacteria . An amino group (NH₂) at this position can increase potency and expand the spectrum, as seen in sparfloxacin.[6][8][9]
C6 Fluorine (F)The defining feature of fluoroquinolones . The fluorine atom dramatically increases lipophilicity, facilitating better cell penetration, and significantly enhances the inhibition of DNA gyrase.[1][5][11]
C7 Piperazinyl, Pyrrolidinyl ringsThe primary site for modulating spectrum and pharmacokinetics . This substituent interacts with the surface of the topoisomerase enzymes. Large, basic heterocyclic groups like piperazine (in ciprofloxacin) enhance Gram-negative activity and cellular uptake.[1][11][12] Bulky substituents can also reduce efflux from bacterial cells.
C8 H, F, Cl, Methoxy (OCH₃)Fine-tunes activity and safety . A halogen (F, Cl) can enhance activity but may increase phototoxicity. A methoxy group, as seen in moxifloxacin and gatifloxacin, improves Gram-positive and anaerobic coverage and is associated with a lower risk of phototoxicity.[1][4]

Part 3: The Generational Evolution of Fluoroquinolone Design

The iterative refinement of the fluoroquinolone core has led to four distinct generations, each characterized by an expanded spectrum of activity driven by key structural modifications.

G Fig 2. Evolution of Fluoroquinolone Cores by Generation cluster_0 Gen1 1st Gen (Nalidixic Acid) Naphthyridone Core Narrow Gram (-) Gen2 2nd Gen (Ciprofloxacin) + F at C6 + Piperazine at C7 Broad Gram (-), Some Gram (+) Gen1->Gen2 Fluorination & C7 Mod Gen3 3rd Gen (Levofloxacin) Modified C7/N1 Improved Gram (+) & Atypical Coverage Gen2->Gen3 Chiral Optimization & C7 Mod Gen4 4th Gen (Moxifloxacin) + Methoxy at C8 Enhanced Gram (+) & Anaerobic Activity Gen3->Gen4 C8 Substitution

Key structural changes drove the evolution of fluoroquinolones.
  • First Generation (e.g., Nalidixic acid): Characterized by the basic naphthyridone core with limited activity, primarily against Gram-negative bacteria causing urinary tract infections.[3][5]

  • Second Generation (e.g., Ciprofloxacin, Norfloxacin): The introduction of a fluorine atom at C6 and a piperazine ring at C7 marked a revolutionary step. This combination dramatically increased potency and broadened the spectrum to include systemic Gram-negative infections and some Gram-positive pathogens.[1][3][5][7]

  • Third Generation (e.g., Levofloxacin): These drugs offered improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens. This was achieved through modifications of the C7 and N1 substituents.[1][5]

  • Fourth Generation (e.g., Moxifloxacin): The key innovation was the substitution at the C8 position of the quinolone core (e.g., a methoxy group). This modification provided enhanced Gram-positive coverage and, crucially, added significant activity against anaerobic bacteria, making them true broad-spectrum agents.[1][4][5]

Part 4: Experimental Evaluation of Novel Fluoroquinolone Cores

Designing a new core or derivative is only the first step. A rigorous, self-validating experimental workflow is essential to characterize its performance and confirm its mechanism of action.

G Fig 3. Workflow for Evaluating New Fluoroquinolone Derivatives cluster_workflow Experimental Validation Workflow synthesis Protocol 1: Chemical Synthesis of Novel Analogue mic Protocol 2: In Vitro MIC Determination (Broth Microdilution) synthesis->mic Characterize Potency & Spectrum topo Protocol 3: Topoisomerase II Inhibition Assay mic->topo Confirm Mechanism of Action (MoA) cytotoxicity In Vitro Cytotoxicity Assay (e.g., on Vero cells) topo->cytotoxicity Assess Safety Profile result Lead Candidate Profile: Potency, Spectrum, MoA, Safety cytotoxicity->result

A logical workflow ensures comprehensive evaluation.
Experimental Protocol 1: Synthesis of a C7-Modified Fluoroquinolone Analogue

Rationale: The C7 position is the most common site for modification to alter the spectrum of activity. This protocol describes a standard nucleophilic aromatic substitution to introduce a novel amine.

Methodology:

  • Starting Material: Select a suitable fluoroquinolone core, such as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Reaction Setup: Dissolve the starting material (1 equivalent) and the desired novel amine (1.2 equivalents) in a suitable high-boiling polar aprotic solvent, such as DMSO or NMP.

  • Base Catalyst: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2 equivalents), to act as an acid scavenger.

  • Heating: Heat the reaction mixture at 80-120°C for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify with dilute HCl to a pH of ~6-7 to precipitate the product.

  • Purification: Filter the crude product, wash with water and a cold organic solvent (e.g., ethanol or ether), and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified final compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is the gold standard for quantifying the in vitro antibacterial potency of a new compound. The broth microdilution method is a reliable and high-throughput technique.

Methodology:

  • Preparation: Prepare a stock solution of the synthesized fluoroquinolone derivative in DMSO. Prepare a standardized inoculum of the target bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria in broth, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a plate reader to measure optical density (OD₆₀₀).

Experimental Protocol 3: Bacterial Topoisomerase II Inhibition Assay

Rationale: This assay is critical to verify that the novel compound retains the intended mechanism of action—inhibition of DNA gyrase or topoisomerase IV. This protocol describes a supercoiled DNA relaxation assay.

Methodology:

  • Reaction Components: Prepare a reaction mixture containing a fixed amount of supercoiled plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the required buffer with ATP.

  • Compound Addition: Add varying concentrations of the test fluoroquinolone derivative to the reaction tubes. Include a positive control (e.g., ciprofloxacin) and a negative control (no drug).

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the enzyme to relax the supercoiled DNA.

  • Quenching: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the relaxation of the plasmid, resulting in a band that migrates at the same position as the supercoiled DNA control. The concentration at which 50% inhibition occurs (IC₅₀) can be determined.[13][14]

Part 5: Beyond Antibacterial Agents: Repurposing the Core

The unique ability of the fluoroquinolone scaffold to inhibit topoisomerases is not limited to bacterial enzymes. Researchers have successfully modified the core structure to create potent inhibitors of human topoisomerase II, repositioning these compounds as potential anticancer agents.[15][16][17] Modifications often involve replacing the C7 piperazine ring with other functionalities or derivatizing the C3 carboxylic acid to shift the selectivity from bacterial to mammalian enzymes.[15][18] This highlights the remarkable versatility of the core scaffold and its continuing relevance in drug discovery beyond infectious diseases.

Conclusion

The choice of a fluoroquinolone core—be it the classic quinolone or the foundational naphthyridone—sets the stage for drug design. While both have led to highly successful antibiotics, the quinolone core offers greater flexibility for substitution at the C8 position, a feature that has been pivotal in developing the most advanced, broad-spectrum agents.

For the modern drug designer, the key lesson is that success is not merely a function of the core itself, but of the intricate interplay between the core and its peripheral substituents. A deep understanding of the structure-activity relationships at each position, combined with a rigorous experimental validation workflow, is paramount to engineering the next generation of fluoroquinolone-based therapeutics, whether for combating multidrug-resistant bacteria or for pioneering new frontiers in cancer therapy.

References

  • (No author given). (2025, October). The observed structure-activity relationships (SARs) of quinolone core...
  • Al-Trawneh, S. A., et al. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • (No author given). (n.d.). The structure of fluoroquinolones modified in this paper.
  • Zhanel, G. G., et al. (n.d.). The new fluoroquinolones: A critical review. PMC.
  • Hussain, S., et al. (n.d.).
  • (No author given). (2003, July 15). Generations apart: Making sense of the new fluoroquinolones. Healio.
  • Samir, M., et al. (n.d.). Recent Strategies in Design of Antitumor and Antibacterial Fluoroquinolones. J. Adv. Biomed. & Pharm. Sci.
  • Wysocka, M., et al. (2018, June 7). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PMC - NIH.
  • (No author given). (n.d.). Quinolone antibiotic. Wikipedia.
  • Samir, M., et al. (2021). Recent Strategies in Design of Antitumor and Antibacterial Fluoroquinolones. Journal of Advanced Biomedical and Pharmaceutical Sciences.
  • Domagala, J. M., et al. (n.d.). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed.
  • Sławiński, J., et al. (n.d.).
  • Kamal, A. M., et al. (n.d.). Generations of fluoroquinolone-based drugs.
  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Suppl 3), S180-S186.
  • (No author given). (n.d.). The main modification sites of the fluoroquinolone molecule exemplified...
  • El-Sayed, M. A., et al. (2023, March 13). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. NIH.
  • Ali, N. S., et al. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed.
  • Ali, N., et al. (2024, November 20). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.

Sources

Safety Operating Guide

6-Bromo-7-fluoroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to handle and dispose of all laboratory chemicals with the utmost precision and care, not only to ensure personal safety but also to maintain regulatory compliance and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-bromo-7-fluoroquinoline, a halogenated heterocyclic compound often used in pharmaceutical and materials science research. The procedures outlined below are grounded in established safety principles and regulatory standards.

Hazard Assessment and Identification

Before handling this compound, a thorough understanding of its potential hazards is essential. This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling procedures to minimize exposure risk.

Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling this compound, particularly during disposal procedures where the risk of splashing or aerosol generation may be higher:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation.
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against splashes that can cause serious eye irritation.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.To prevent inhalation of dust or vapors, which can cause respiratory irritation and harm.

Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms. Therefore, it must be collected in a designated waste container for halogenated organic waste.

Step-by-Step Collection Protocol:

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container should be clearly labeled.

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Harmful if Inhaled")

    • The date accumulation started

  • Collect the Waste: Carefully transfer the this compound waste into the labeled container. If it is a solid, use a dedicated spatula. If it is in solution, pour carefully to avoid splashes.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[2] This prevents the release of vapors and reduces the risk of spills.

  • Do Not Mix Incompatible Wastes: Never mix halogenated organic waste with other waste streams, such as non-halogenated solvents, acids, or bases, unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[2][3]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

Procedure for Container Decontamination:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinseate is considered hazardous and must be collected and added to the halogenated organic waste container.[2][4] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface the Label: Completely remove or deface the original product label to avoid confusion.[2]

  • Dispose of the Container: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream. Consult your institutional EHS guidelines for final confirmation.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The recommended and most common method for destroying halogenated organic compounds is controlled incineration with flue gas scrubbing .[1][5] This high-temperature process breaks down the molecule into simpler, less harmful components, and the scrubbing system neutralizes acidic gases (such as hydrogen bromide and hydrogen fluoride) that are produced during combustion.

Workflow for Final Disposal:

G cluster_lab In the Laboratory cluster_ehs EHS & Disposal Vendor A Generate Waste (this compound) B Segregate into Labeled Halogenated Waste Container A->B C Store in Satellite Accumulation Area B->C D Request Waste Pickup from EHS C->D E EHS Collects and Consolidates Waste D->E F Licensed Vendor Transports Waste E->F G Controlled Incineration with Flue Gas Scrubbing F->G H Compliant Final Disposition G->H

Caption: Waste Disposal Workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear the appropriate PPE as listed in Section 2 before attempting to clean the spill.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[6]

  • Collect Absorbent Material: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Dartmouth College. Hazardous Waste Disposal Guide.
  • University of Chicago. Hazardous Waste Disposal Procedures.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sciencemadness Wiki. Proper disposal of chemicals.
  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. Halogenated Solvents in Laboratories.

Sources

A Researcher's Guide to Handling 6-Bromo-7-fluoroquinoline: A Focus on Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities is a cornerstone of innovation in drug development. 6-Bromo-7-fluoroquinoline, a halogenated quinoline, presents a unique set of handling requirements due to its potential health hazards. This guide provides an in-depth, procedural framework for the safe use of this compound, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

Understanding the Hazard Profile of this compound

Before any handling protocols can be established, a thorough understanding of the compound's hazard profile is essential. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral - Category 4)[1]

  • Harmful in contact with skin (Acute toxicity, Dermal - Category 4)[1]

  • Causes skin irritation (Skin irritation, Category 2)[1]

  • Causes serious eye irritation (Eye irritation, Category 2)[1]

  • Harmful if inhaled (Acute toxicity, Inhalation - Category 4)[1]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1]

These classifications, summarized by the GHS07 pictogram ("Harmful"), necessitate a multi-faceted approach to PPE to mitigate risks of exposure through all potential routes: dermal, ocular, and respiratory.[2]

Core Principles of PPE Selection

The selection of PPE should not be a static, one-size-fits-all decision. It must be a dynamic process based on a risk assessment of the specific procedures being undertaken. The hierarchy of controls, a fundamental concept in laboratory safety, dictates that PPE is the final line of defense after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) have been implemented.[3]

The Rationale Behind PPE Choices for this compound

Given its demonstrated hazards, a comprehensive PPE ensemble is required. The causality behind each selection is as follows:

  • Hand Protection: The compound is harmful in contact with skin and causes skin irritation.[1] Therefore, chemically resistant gloves are mandatory. Nitrile or neoprene gloves provide an effective barrier against many aromatic amines and halogenated compounds.[4][5] Double-gloving is recommended when handling concentrated forms or during procedures with a high risk of splashing to allow for the safe removal of a contaminated outer glove.[3]

  • Eye and Face Protection: The risk of serious eye irritation from splashes of solutions or contact with airborne powder is significant.[1] Chemical splash goggles that form a seal around the eyes are essential.[4][6] In situations with a higher risk of splashing, such as during bulk transfers or reactions, a face shield should be worn in conjunction with goggles for full facial protection.[4][5]

  • Body Protection: To protect the skin and personal clothing from contamination, a laboratory coat is the minimum requirement.[4] For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron over the lab coat is advised.[4]

  • Respiratory Protection: Due to the risk of inhalation toxicity and respiratory irritation, all work with solid this compound should be conducted within a certified chemical fume hood to minimize the generation of airborne dust.[1][4] If a fume hood is not available or during a large spill, an N95 particulate respirator or a higher-level air-purifying respirator with organic vapor cartridges may be necessary.[4]

PPE Specification Summary

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a barrier against skin contact.[4][5] Inspect for degradation or punctures before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes and airborne powder.[4][6]
Primary & Secondary Body ProtectionLaboratory Coat & Chemical-resistant ApronProtects skin and clothing from contamination.[4] Apron recommended for high splash risk.
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or Air-purifying respirator with organic vapor cartridgesPrevents inhalation of dust particles or vapors.[4] To be used in the absence of a fume hood or during large spills.
Secondary Face ProtectionFace ShieldWorn over goggles during high-risk procedures for full facial protection.[4]

Procedural Guidance for Safe Handling

A systematic approach to handling ensures that safety measures are consistently applied. The following workflow is recommended for all procedures involving this compound.

Pre-Operational Workflow

Pre_Operational_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning A Review SDS and SOPs B Verify Fume Hood Certification A->B C Assemble All Necessary Materials B->C D Don Lab Coat C->D E Don Chemical Splash Goggles D->E F Don Inner Gloves E->F G Don Outer Gloves F->G H Enter Designated Work Area G->H Proceed to Handling

Caption: Pre-operational workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation: Before entering the designated handling area, ensure you have thoroughly reviewed the Safety Data Sheet and the relevant Standard Operating Procedures (SOPs). Verify that the chemical fume hood has been certified within the last year. Assemble all necessary equipment and reagents.[7]

  • Donning PPE: In a clean area, don your PPE in the following order: laboratory coat, chemical splash goggles, and then your inner pair of nitrile or neoprene gloves. Finally, don your outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[8]

Operational Plan

All manipulations of this compound, particularly the weighing of the solid, should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Weighing and Transfer: Use a disposable weigh boat. When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]

  • During the Reaction: Maintain a safe distance from the reaction and use appropriate shielding if necessary. Never leave a reaction unattended.[9]

  • Post-Reaction: Quench the reaction carefully, following your established protocol.

Post-Operational and Disposal Plan

Proper decontamination and waste disposal are critical to prevent inadvertent exposure and environmental contamination.

Post_Operational_Workflow A Decontaminate Glassware and Surfaces B Segregate and Dispose of Hazardous Waste A->B C Doff PPE in Designated Area B->C D Wash Hands Thoroughly C->D E Exit Laboratory D->E

Caption: Post-operational workflow including decontamination and disposal.

Step-by-Step Protocol:

  • Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated with a suitable solvent and then washed thoroughly.[4]

  • Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing the compound must be disposed of in a clearly labeled hazardous waste container.[1][4] Do not discharge to sewer systems.[1] Contaminated packaging should be triple-rinsed before recycling or punctured to render it unusable before disposal in a sanitary landfill.[1]

  • PPE Removal: Remove your PPE in the designated area to prevent the spread of contamination. The outer gloves should be removed first, followed by the lab coat and face shield (if used). The inner gloves and goggles should be removed last, just before exiting the lab.[4][8]

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[7]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical help if you feel unwell.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE, including respiratory protection if necessary. Collect the spilled material with an inert absorbent and place it in a suitable, closed container for disposal.[1][10]

By adhering to these comprehensive safety protocols, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.

References

  • 6-Bromo-7-fluoro-isoquinoline - Free SDS search.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09).
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA.
  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019-03-05).
  • School Chemistry Laboratory Safety Guide.
  • safety rules and procedures for students in chemistry laboratory courses.
  • Chemistry Lab Safety Rules - AI powered Drug Discovery CRO - PozeSCAF.
  • UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. (2020-06-15).
  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020-10-09).
  • OSHA Laboratory Standard - NCBI - NIH.
  • Chemistry Lab Safety Guidelines | PDF | Laboratories | Clothing - Scribd.
  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PubMed Central.
  • Fluoroquinolone antibiotics and adverse events - PMC - PubMed Central - NIH. (2021-10-01).
  • FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. (2016-07-26).
  • Fluoroquinolone antibiotics: reminder of the risk of disabling and potentially long-lasting or irreversible side effects - GOV.UK. (2023-08-30).

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.